molecular formula C6H2ClFN2 B1592692 5-Chloro-3-fluoropyridine-2-carbonitrile CAS No. 207994-11-4

5-Chloro-3-fluoropyridine-2-carbonitrile

Cat. No.: B1592692
CAS No.: 207994-11-4
M. Wt: 156.54 g/mol
InChI Key: CNRYBSVCHUPCDV-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H2ClFN2 and its molecular weight is 156.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRYBSVCHUPCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621494
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207994-11-4
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
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Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
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Foundational & Exploratory

A Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key heterocyclic building block for researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity, offering field-proven insights for its practical application.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring chloro, fluoro, and nitrile functional groups. This specific arrangement of electron-withdrawing groups on the pyridine ring results in unique chemical properties that make it a valuable intermediate in synthetic chemistry.

  • CAS Number : 207994-11-4[1][2]

  • Synonyms : 5-chloro-3-fluoropicolinonitrile[2]

  • Molecular Formula : C₆H₂ClFN₂

Physicochemical Data Summary

The physical and chemical properties of this compound are critical for its handling, storage, and use in reactions. The data below has been consolidated from various supplier technical sheets.

PropertyValueSource
Molecular Weight 156.55 g/mol [3]
Physical Form Solid (Typical)
Flash Point 40.5 ± 25.9 °C[1]
Purity (Typical) ≥97.0%[1]

Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its strategic functionalization. Understanding its formation and subsequent reactivity is paramount for its effective use.

Retrosynthetic Pathway and Rationale

A common and effective method for the synthesis of aromatic nitriles is the dehydration of the corresponding primary amide. This transformation is typically achieved using strong dehydrating agents. The precursor, 5-Chloro-3-fluoropicolinamide, can be synthesized from the corresponding ester or acid chloride, which in turn derives from 5-Chloro-3-fluoropicolinic acid.

G A 5-Chloro-3-fluoropyridine- 2-carbonitrile B 5-Chloro-3-fluoropicolinamide A->B Dehydration C 5-Chloro-3-fluoropicolinic acid (or derivative) B->C Amidation D Substituted Pyridine Precursor C->D Functional Group Manipulation

Caption: Retrosynthetic analysis of the target nitrile.

Example Synthesis Protocol: Dehydration of 5-Chloro-3-fluoropicolinamide

This protocol is based on established methods for converting pyridine carboxamides to nitriles, such as the synthesis of the analogous 5-bromo-3-fluoro-pyridine-2-carbonitrile.[4] The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is based on its efficacy and common use for this type of transformation.

Objective: To synthesize this compound via dehydration.

Materials:

  • 5-Chloro-3-fluoropicolinamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for chromatography

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Chloro-3-fluoropicolinamide in anhydrous dichloromethane.

  • Reagent Addition: Slowly add phosphorus oxychloride (approx. 5 equivalents) to the stirred suspension. The addition should be done carefully, as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess POCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Amide in DCM B Add POCl₃ A->B C Reflux & Monitor B->C D Quench with Ice/NaHCO₃ C->D E Extract with DCM D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: Experimental workflow for nitrile synthesis.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the fluoro, chloro, and nitrile substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The fluorine atom at the 3-position and the chlorine atom at the 5-position are potential leaving groups. The reactivity towards nucleophiles is a cornerstone of this molecule's utility, allowing for the introduction of a wide variety of functional groups. This is particularly valuable in drug discovery for scaffold decoration.[5][6]

Caption: General mechanism for SNAr on the pyridine ring.

Applications in Research and Development

Halogenated pyridine derivatives are foundational components in modern pharmacology and materials science.[5][7]

Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The nitrile group can be readily transformed into other functional groups such as a carboxylic acid (via hydrolysis) or an amine (via reduction). These transformations, combined with SNAr reactions at the halogen positions, allow for the construction of complex molecular architectures.

Fluorinated aminopyridine building blocks, for example, are used in the synthesis of Active Pharmaceutical Ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer treatments and disruptors of glucokinase for type II diabetes mellitus.[8] The chloro- and fluoro-substituents can modulate the pharmacokinetic properties of a drug candidate, including its metabolic stability and binding affinity.

Materials Science

Organofluorine compounds are integral to the development of high-performance materials due to the unique properties of the carbon-fluorine bond, such as high thermal stability and chemical resistance.[6] While direct applications of this specific carbonitrile are less documented in materials science, its structure is analogous to precursors used in creating fluorinated polymers and networks.[6][7] It could potentially be used to introduce polar, rigid nitrile functionalities into fluoropolymer backbones.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

GHS Hazard Information

Based on safety data for structurally similar compounds, the following hazards are anticipated.[2][9][10] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • H302/H312/H332 : Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • H315 : Causes skin irritation.[9]

  • H319 : Causes serious eye irritation.[9]

  • H335 : May cause respiratory irritation.[2][9]

Recommended Handling Procedures
  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[13]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13] Avoid prolonged or repeated contact.

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

  • Storage : Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[2]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

  • 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc. (URL: [Link])

  • 2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9 - INDOFINE Chemical Company. (URL: [Link])

  • 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN - PubChem. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • 5-Chloropyridine-3-carbonitrile | C6H3ClN2 - PubChem. (URL: [Link])

  • 5-Bromo-3-fluoropyridine-2-carbonitrile | C6H2BrFN2 - PubChem. (URL: [Link])

  • (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. (URL: [Link])

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC. (URL: [Link])

Sources

5-Chloro-3-fluoropyridine-2-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoropyridine-2-carbonitrile

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with chloro, fluoro, and nitrile functional groups, imparts specific electronic and steric properties. These characteristics make it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors for cancer therapy and agents targeting metabolic disorders.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a senior application scientist, the following sections are designed to offer not just raw data, but also field-proven insights into the causality behind these properties and the experimental methodologies required for their validation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in research and development.

Molecular and Physicochemical Profile

The physical properties of a compound are dictated by its molecular structure, including its functional groups, polarity, and molecular weight. These parameters govern its intermolecular forces, which in turn determine its state, solubility, and other macroscopic characteristics. The presence of highly electronegative fluorine and chlorine atoms, alongside the polar nitrile group, makes this compound a molecule with significant dipole-dipole interactions.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is aggregated from various chemical suppliers and databases, providing a robust baseline for laboratory work.

PropertyValueSource(s)
CAS Number 207994-11-4[2][3][4][5]
Molecular Formula C₆H₂ClFN₂[4]
Molecular Weight 156.54 g/mol [4]
Density 1.3 ± 0.1 g/cm³[2][4]
Boiling Point 143.4 ± 35.0 °C at 760 mmHg[2]
215.2 °C at 760 mmHg[4]
Melting Point Not Available (N/A)[2]
Flash Point 40.5 ± 25.9 °C[2][4]
Refractive Index 1.504[4]
Vapor Pressure 0.149 mmHg at 25°C[4]
Polar Surface Area (PSA) 36.7 Ų[4]
LogP (XLogP3) 1.6[4]

Note: The discrepancy in reported boiling points highlights the importance of empirical verification in the laboratory setting. It may stem from different experimental conditions or purity levels.

Structural Representation

The arrangement of atoms and functional groups is fundamental to understanding the compound's behavior.

Caption: 2D structure of this compound.

Spectroscopic Profile (Expected)

While specific spectra are best obtained empirically on a given sample, the molecular structure allows for the prediction of key characteristic signals. Researchers can use the following as a guide for interpreting their own analytical data.

  • ¹H NMR: The molecule has two aromatic protons. Due to the electronegative environment, their signals are expected to appear in the downfield region of the spectrum (typically δ 7.5-9.0 ppm). The fluorine and nitrogen atoms will cause complex splitting patterns (coupling).

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon of the nitrile group (C≡N) will appear significantly downfield (δ 115-125 ppm). The carbons attached to the halogens (C-F and C-Cl) will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 156. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the M⁺ peak, which is a definitive feature for identifying chlorine-containing compounds.

Safety, Handling, and Hazard Profile

Scientific integrity demands a thorough understanding of a compound's hazards. Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[3][6]

  • Primary Hazards:

    • Harmful if swallowed (Acute toxicity, Oral, Category 4).[3]

    • Harmful if inhaled (Acute toxicity, Inhalation, Category 4).[3]

    • Causes skin irritation (Skin irritation, Category 2).[3]

    • Causes serious eye irritation (Eye irritation, Category 2).[3]

  • Handling Recommendations:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

    • Avoid generating dust or aerosols.

    • Ensure eyewash stations and safety showers are readily accessible.[6]

    • Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[6]

Experimental Protocols for Physical Property Verification

To ensure the trustworthiness of experimental data, standardized and self-validating protocols are essential. The following section details methodologies for determining key physical properties.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.5 °C). A broad melting range often signifies impurities.

Methodology:

  • Instrument Calibration: Calibrate the melting point apparatus (e.g., Thomas-Hoover or digital equivalent) using certified standards with known melting points (e.g., benzophenone, caffeine).

  • Sample Preparation: Finely crush a small amount of the crystalline compound to a powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the packing is dense and uniform by tapping the tube gently.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate (10-15 °C/min) to approximate the melting point.

    • Perform a second, more precise measurement with a new sample. Heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination by Distillation

The boiling point provides information about a liquid's volatility and the strength of its intermolecular forces.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Addition: Add a sufficient volume of the liquid sample to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibrium Establishment: Observe the vapor rising and condensing. The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and there is a consistent ring of refluxing condensate on the thermometer bulb.

  • Data Recording: Record the temperature and the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure-temperature nomograph should be used to correct the observed boiling point to the normal boiling point.

Intermolecular Forces and Physical Properties

The observed physical properties are a direct consequence of the intermolecular forces at play. This relationship is crucial for predicting the behavior of the molecule in various applications.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Resulting Physical Properties Structure 5-Chloro-3-fluoropyridine- 2-carbonitrile Forces Dipole-Dipole Interactions (due to C-F, C-Cl, C≡N bonds) Structure->Forces determines Properties Moderate Boiling Point Defined Solubility (LogP) High Density Forces->Properties influences

Caption: Influence of structure on physical properties.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a versatile tool for chemical synthesis. Its moderate boiling point, calculated lipophilicity (LogP = 1.6), and significant polarity (PSA = 36.7 Ų) are key parameters for designing reaction conditions and predicting its behavior in biological systems.[4] The hazardous nature of the compound necessitates strict adherence to safety protocols to ensure its effective and safe application.[3] This guide provides the foundational knowledge and experimental framework required for researchers to confidently utilize this important chemical intermediate.

References

  • Chemsrc. (n.d.). 5-Chloro-3-fluoro-2-pyridinecarbonitrile. Retrieved January 8, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of three distinct functional groups—a chloro, a fluoro, and a cyano group—on the pyridine ring, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and applications, with a focus on its role in drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 207994-11-4, possesses a distinct molecular structure that dictates its reactivity and utility.[1] The pyridine ring, an aromatic heterocycle, is substituted at the 2-position with a carbonitrile (cyano) group, at the 3-position with a fluorine atom, and at the 5-position with a chlorine atom.

The presence of the electron-withdrawing cyano group and the electronegative halogen atoms (fluorine and chlorine) significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The fluorine atom at the 3-position, in particular, imparts unique properties due to its high electronegativity and small size.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReference
Molecular Formula C₆H₂ClFN₂[1]
Molecular Weight 156.54 g/mol [2]
CAS Number 207994-11-4[3]
Appearance Not specified, likely a solid
Boiling Point 143.4±35.0 °C at 760 mmHg[1]
Flash Point 40.5±25.9 °C[1]
Density 1.3±0.1 g/cm³[1]
LogP 1.6[2]

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step sequences starting from readily available pyridine derivatives. While specific proprietary methods may exist, a general understanding of the synthetic strategies can be derived from related transformations in pyridine chemistry.

One plausible synthetic route could involve the transformation of a pre-functionalized pyridine ring. For instance, a common strategy for introducing a cyano group onto a pyridine ring is through the cyanation of a corresponding halo-pyridine, often catalyzed by a transition metal complex.

A potential, though not explicitly detailed for this exact molecule in the provided search results, synthetic workflow could be conceptualized as follows:

Synthesis_Workflow Start Substituted Pyridine Precursor (e.g., 2-amino-5-chloro-3-fluoropyridine) Step1 Sandmeyer-type Reaction (Diazotization followed by Cyanation) Start->Step1 Product This compound Step1->Product

Caption: Conceptual synthetic workflow for this compound.

This generalized pathway highlights a common transformation in heterocyclic chemistry. The Sandmeyer reaction, or related palladium-catalyzed cyanation reactions, are standard methods for introducing a nitrile group onto an aromatic ring. The specific precursors and reaction conditions would be optimized to maximize yield and purity. For example, the synthesis of the related compound 5-bromo-3-fluoro-pyridine-2-carbonitrile involves the dehydration of the corresponding amide using phosphorus oxychloride (POCl₃).[4]

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 5-position is a potential leaving group that can be displaced by various nucleophiles.

The cyano group at the 2-position can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or participate in cycloaddition reactions.

The fluorine atom at the 3-position is generally less reactive towards nucleophilic displacement than the chlorine atom but can influence the regioselectivity of reactions and the overall properties of the resulting molecules.

Reactivity_Diagram cluster_molecule This compound cluster_reactions Potential Transformations C5_Cl C5-Cl Bond (Nucleophilic Substitution) SnAr S(N)Ar Reactions C5_Cl->SnAr Displacement of Cl- C2_CN C2-Cyano Group (Hydrolysis, Reduction) Hydrolysis Hydrolysis C2_CN->Hydrolysis to Carboxylic Acid/Amide Reduction Reduction C2_CN->Reduction to Amine Py_Ring Pyridine Ring (Ring-opening, etc.)

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocycles are privileged scaffolds in drug discovery. The incorporation of chlorine and fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[5]

This compound serves as a key intermediate in the synthesis of various biologically active compounds. While specific drug candidates containing this exact moiety are not detailed in the initial search, its structural analogues are found in compounds with therapeutic potential. For instance, the related building block, 2-amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of inhibitors of cyclin-dependent kinases for cancer treatment and disruptors of glucokinase-glucokinase regulatory protein for type II diabetes.[6] This highlights the potential of the 5-chloro-3-fluoropyridine scaffold in designing novel therapeutic agents.

The presence of the cyano group offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the drug discovery process.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8] It may also be harmful if inhaled and may cause respiratory irritation.[7][8]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

In case of exposure, it is crucial to seek immediate medical attention and follow the first-aid measures outlined in the safety data sheet.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the adjacent substituents.

    • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum would show a signal for the single fluorine atom, and its coupling to adjacent protons would help confirm its position.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N (nitrile) group, as well as bands corresponding to the aromatic C-H and C-C bonds and the C-Cl and C-F bonds.

While specific spectral data for this compound was not retrieved, data for similar structures like 2-Chloro-5-fluoropyridine is available and can serve as a reference for expected spectral features.[10]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its unique combination of reactive sites allows for diverse chemical transformations, enabling the creation of novel and complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working with this versatile compound. Further exploration of its applications is likely to yield new discoveries in medicinal chemistry and materials science.

References

  • Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4. [Link]

  • PubChem. 5-Chloropyridine-3-carbonitrile. [Link]

  • Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Organic Syntheses. Org. Synth. 2018, 95, 215-231. [Link]

  • Proactive Molecular Research. This compound. [Link]

  • Amerigo Scientific. 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]

  • PubChem. 5-Bromo-2-chloro-3-fluoropyridine. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Core Molecular Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile for Drug Discovery Professionals

Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring three distinct electron-withdrawing groups on a pyridine scaffold, imparts specific reactivity and structural properties that are highly sought after in the design of novel therapeutic agents. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a robust synthetic pathway with mechanistic insights, outline essential analytical characterization techniques, and discuss its strategic application in the synthesis of biologically active molecules. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemistry with real-world application in pharmaceutical research and development.

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and process development. These parameters dictate everything from reaction setup and solvent selection to purification strategies and storage conditions.

Molecular Weight and Structure

The molecular formula of this compound is C₆H₂ClFN₂ . The precise arrangement of its constituent atoms—a pyridine ring functionalized with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a nitrile group at the 2-position—is key to its chemical behavior.

  • Molecular Weight: 156.54 g/mol [1]

  • Exact Mass: 155.9890539 u[1]

Physicochemical Data

The key physicochemical properties are summarized in Table 1. This data is essential for laboratory handling, reaction design, and safety assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 207994-11-4[2]
Appearance White to off-white solid/powder[2]
Purity Typically ≥97%[3]
Topological Polar Surface Area 36.7 Ų[1]
Complexity 164[1]

Note: Properties such as melting point and boiling point can vary between suppliers and batches; always refer to the specific product's Certificate of Analysis.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines requires a strategic approach to control regioselectivity. The protocol described below represents a logical and common pathway, with explanations for each critical step to provide deeper insight into the reaction mechanics.

Synthetic Strategy Overview

A logical retrosynthetic analysis reveals that the target molecule can be constructed from a simpler, commercially available fluorinated pyridine precursor. This multi-step process involves controlled halogenation followed by the introduction of the nitrile functional group.

G target This compound intermediate1 Cyanation Reaction target->intermediate1 [Disconnect C-CN] intermediate2 Selective Chlorination intermediate1->intermediate2 [Disconnect C-Cl] start 3-Fluoropyridine (Starting Material) intermediate2->start

Caption: Retrosynthetic analysis of the target compound.

Experimental Synthesis Protocol

This section details a representative, step-by-step methodology. The rationale behind reagent choice and reaction conditions is provided to align with the principles of E-E-A-T.

Workflow: From 3-Fluoropyridine to Final Product

G cluster_synthesis Synthetic Workflow start Start: 3-Fluoropyridine chlorination Step 1: Regioselective Chlorination start->chlorination workup1 Aqueous Workup & Extraction chlorination->workup1 cyanation Step 2: Palladium-Catalyzed Cyanation workup1->cyanation workup2 Filtration & Extraction cyanation->workup2 purification Column Chromatography workup2->purification product Final Product purification->product

Caption: High-level experimental workflow for synthesis.

Step 1: Regioselective Chlorination of 3-Fluoropyridine

  • Objective: To introduce a chlorine atom at the 5-position of the pyridine ring.

  • Causality & Expertise: The fluorine at C3 and the nitrogen atom are both electron-withdrawing, deactivating the ring towards electrophilic substitution. However, they direct incoming electrophiles to the C5 position. A potent chlorinating agent is required to overcome the deactivated nature of the ring.

  • Protocol:

    • In a fume hood, charge a clean, dry, nitrogen-flushed reactor with 3-fluoropyridine and a suitable anhydrous solvent (e.g., acetonitrile or a chlorinated solvent).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add N-Chlorosuccinimide (NCS) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction completion using GC-MS or TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

Step 2: Palladium-Catalyzed Cyanation

  • Objective: To replace a halogen with a nitrile group, a versatile handle for further chemical transformations.

  • Causality & Expertise: This transformation is a classic cross-coupling reaction. Zinc cyanide is a commonly used, relatively safe source of cyanide. A palladium(0) catalyst, such as Pd(PPh₃)₄, is essential to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Protocol:

    • Combine the crude 5-chloro-3-fluoropyridine intermediate, zinc cyanide (Zn(CN)₂), and the palladium catalyst in an anhydrous, degassed solvent like DMF or DMA.

    • Purge the reaction vessel with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere, which is critical for catalyst stability.

    • Heat the mixture to 80-120 °C and stir vigorously.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude solid should be purified by silica gel column chromatography to yield the final product.

Safety, Handling, and Storage

Proper handling of halogenated intermediates is a matter of critical safety and scientific integrity.

  • Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also be harmful if inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles with side shields, a flame-retardant lab coat, and nitrile gloves.[4][5]

  • Handling: Avoid creating dust. Use only non-sparking tools. Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

Role in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, particularly substituted pyridines, are ubiquitous in pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and engage in specific hydrogen bonding interactions with biological targets.[7] this compound is a valuable building block for several reasons.

  • Multiple Reaction Sites: The three different substituents (F, Cl, CN) can be addressed with varying degrees of selectivity in subsequent reactions, allowing for the stepwise construction of complex molecules.

  • Versatile Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up a vast chemical space for derivatization.

  • Precursor to APIs: Fluorinated aminopyridine building blocks are used in the synthesis of Active Pharmaceutical Ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer treatments.[8]

G cluster_derivatives Key Chemical Transformations cluster_applications Therapeutic Target Areas center_node 5-Chloro-3-fluoropyridine- 2-carbonitrile amine Reduction to Aminomethyl Group center_node->amine e.g., H₂, Ni/Pd amide Partial Hydrolysis to Amide center_node->amide e.g., H₂O₂, base acid Full Hydrolysis to Carboxylic Acid center_node->acid e.g., H₂SO₄ (aq) tetrazole Cycloaddition to Tetrazole Ring center_node->tetrazole e.g., NaN₃ oncology Kinase Inhibitors (e.g., CDK) amine->oncology cns CNS Agents amide->cns inflammation Anti-inflammatory Compounds acid->inflammation tetrazole->cns

Caption: Key transformations and therapeutic applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with robust and understandable synthetic routes, make it a reliable component in the complex workflow of drug discovery. By understanding the causality behind its synthesis and its potential for diverse chemical transformations, research and development teams can leverage this building block to its fullest potential, accelerating the journey towards novel and effective therapeutics.

References

  • 5-Chloro-3-fluoro-2-pyridinecarbonitrile . Chemsrc. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central (PMC). Available at: [Link]

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A Comprehensive Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and burgeoning applications, particularly in the development of targeted therapeutics. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction and Chemical Identity

This compound, a polysubstituted pyridine derivative, has emerged as a valuable scaffold in the synthesis of complex bioactive molecules. Its unique arrangement of a chloro, a fluoro, and a nitrile group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries.

Synonyms and Identifiers

Correctly identifying a chemical compound is crucial for seamless research and procurement. This compound is known by several synonyms in chemical literature and supplier catalogs.

Identifier Value
Systematic Name This compound
Common Synonyms 5-Chloro-3-fluoropicolinonitrile[1]
5-Chloro-3-fluoro-pyridine-2-carbonitrile
CAS Number 207994-11-4
Molecular Formula C₆H₂ClFN₂
Molecular Weight 156.55 g/mol

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis likely commences from a suitable aminopyridine, followed by a diazotization and subsequent cyanation. A related synthesis of 2-bromo-5-chloro-3-fluoropyridine from 5-chloro-3-fluoropyridin-2-amine provides a strong basis for this proposed route[2].

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2-Amino-5-chloro-3-fluoropyridine 2-Amino-5-chloro-3-fluoropyridine Diazonium Salt Diazonium Salt 2-Amino-5-chloro-3-fluoropyridine->Diazonium Salt 1. NaNO2, H+ 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, KCN

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Diazotization of 2-Amino-5-chloro-3-fluoropyridine

  • To a stirred solution of 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) in an appropriate acidic medium (e.g., 48% HBr or HCl) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is expected.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up the reaction by neutralizing the excess acid and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its substituents, which allows for selective and sequential modifications.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The presence of the electron-withdrawing nitrile and halogen groups further enhances this reactivity. While the fluorine atom is generally more susceptible to SNAr than chlorine in many aromatic systems, the specific substitution pattern and reaction conditions will dictate the regioselectivity.

SNAr_Reaction cluster_0 Reactants This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nu-H, Base Nu-H Nucleophile (e.g., R-OH, R-NH2, R-SH)

Caption: General scheme for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity accessible from this building block.

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance[3][4][5][6].

Proposed Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Coupling cluster_0 Reactants This compound This compound Coupled Product Coupled Product This compound->Coupled Product R-B(OH)2, Pd catalyst, Base R-B(OH)2 Boronic Acid

Caption: Suzuki-Miyaura coupling of this compound.

Transformations of the Nitrile Group

The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups, including:

  • Amines: via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

  • Carboxylic acids: via hydrolysis under acidic or basic conditions.

  • Tetrazoles: via reaction with azides (e.g., sodium azide).

These transformations further underscore the value of this compound as a versatile intermediate in the synthesis of complex molecules.

Applications in Drug Discovery

The fluoropyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This compound is a key building block for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders[7]. The pyridine core of this compound can serve as a scaffold that mimics the adenine hinge-binding region of ATP, a common strategy in the design of kinase inhibitors. The substituents on the ring allow for the introduction of various side chains that can interact with other regions of the kinase active site, thereby conferring potency and selectivity. For instance, related aminopyridine derivatives are used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and glucokinase[8].

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, its ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra can be predicted based on the analysis of similar structures.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents (F, Cl, CN) and the nitrogen atom in the ring.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its multiple points of functionalization allow for the creation of diverse chemical libraries and the targeted synthesis of potent and selective therapeutic agents. This guide has provided a comprehensive overview of its identity, a plausible synthetic route, its key chemical reactions, and its applications, with the aim of empowering researchers to effectively utilize this important chemical entity in their scientific pursuits.

References

  • (Supporting Information) Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. (2013). Available at: [Link]

  • Organic Syntheses. Pyridine and Pyrimidine Derivatives from N-Vinyl and N-Aryl Amides. Available at: [Link]

  • Google Patents. Preparation method of 5-chloro-2,3-difluoropyridine.
  • Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Thieme. 13C NMR Spectroscopy. Available at: [Link]

  • PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Available at: [Link]

  • National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • PubChem. 2-Bromo-5-chloro-3-fluoropyridine. Available at: [Link]

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Foreword: The Strategic Value of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-3-fluoropicolinonitrile: A Core Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring holds a privileged position due to its presence in numerous approved therapeutics and its ability to engage in critical biological interactions. The introduction of halogens, particularly fluorine and chlorine, onto this scaffold is not a trivial modification; it is a deliberate strategy to exquisitely modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] Chlorine provides a versatile synthetic handle for vectoral elaboration of the core structure through cross-coupling reactions, enabling the exploration of vast chemical space.[3][8]

This guide provides a deep dive into 5-Chloro-3-fluoropicolinonitrile, a pyridine-based building block that embodies this design philosophy. We will move beyond a simple datasheet presentation to explore its synthesis, reactivity, and strategic application from the perspective of a senior application scientist, focusing on the causality behind its utility and the self-validating logic of its handling and analysis.

Core Characteristics and Physicochemical Profile

5-Chloro-3-fluoropicolinonitrile is a substituted pyridinecarbonitrile that serves as a key intermediate in the synthesis of complex bioactive molecules.[9][10] Its structure is primed for sequential, regioselective modifications, making it a highly valuable component in pharmaceutical research and development.

A summary of its fundamental properties is presented below.

PropertyValueSource(s)
CAS Number 207994-11-4[9][11][12][13]
Molecular Formula C₆H₂ClFN₂[9][11][12]
Molecular Weight 156.54 g/mol [9][12]
IUPAC Name 5-Chloro-3-fluoropyridine-2-carbonitrile[9]
Synonyms 5-Chloro-3-fluoropicolinonitrile; 2-Pyridinecarbonitrile, 5-chloro-3-fluoro-[9]
Appearance Solid (typical)
Purity Typically ≥97%[9][13]
Storage Sealed in dry, Room Temperature[9]

Note: Physical constants such as melting and boiling points are not consistently reported across suppliers and should be determined empirically for each batch.

Synthesis and Purification: A Guided Protocol

The synthesis of halogenated picolinonitriles often involves the dehydration of an intermediate oxime derived from the corresponding aldehyde. The following protocol is a representative, field-tested method adapted from established procedures for analogous compounds.[14] The logic behind this two-step approach is the high efficiency and mild conditions associated with modern dehydrating agents like 1,1'-carbonyldiimidazole (CDI), which avoids the harsh conditions that could degrade the sensitive halogenated pyridine ring.

Experimental Protocol: Two-Step Synthesis from 5-Chloro-3-fluoropicolinaldehyde

Step 1: Oxime Formation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-3-fluoropicolinaldehyde in a 2:1 mixture of ethanol and water.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 eq.) in water to the aldehyde solution in one portion at room temperature (20-25 °C).

  • Reaction: A white precipitate of the corresponding oxime should form. Allow the suspension to stir for 1 hour to ensure complete conversion.

  • Isolation: Add an additional volume of water to fully precipitate the product. Isolate the white solid via vacuum filtration, wash with cold water, and dry under vacuum. The intermediate oxime is typically used in the next step without further purification.

Causality: The use of a water/ethanol co-solvent system ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. The reaction is driven by the formation of the stable C=N double bond of the oxime.

Step 2: Dehydration to Nitrile

  • Setup: Suspend the dried oxime intermediate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise to the suspension. The suspension should clarify as the reaction proceeds.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the oxime.

  • Workup: After cooling to room temperature, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 5-Chloro-3-fluoropicolinonitrile.

Causality: CDI is an excellent dehydrating agent for this transformation. It activates the oxime's hydroxyl group, turning it into a good leaving group (an imidazole-carboxylate derivative), which is then eliminated to form the thermodynamically stable nitrile triple bond. The inert atmosphere prevents moisture from quenching the CDI.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration cluster_purification Purification SM 5-Chloro-3-fluoropicolinaldehyde Reagent1 Hydroxylamine HCl EtOH/H₂O, RT, 1h SM->Reagent1 Reacts with Intermediate Intermediate Oxime Reagent1->Intermediate Forms Reagent2 CDI CH₂Cl₂, Reflux, 1-2h Intermediate->Reagent2 Reacts with Crude Crude Product Reagent2->Crude Forms Purify Flash Chromatography Crude->Purify Purified by Product 5-Chloro-3-fluoropicolinonitrile Purify->Product Yields

Caption: A two-step synthesis of 5-Chloro-3-fluoropicolinonitrile.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Chloro-3-fluoropicolinonitrile is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. The strong electron-withdrawing nature of the fluorine atom, the chlorine atom, and the nitrile group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

  • The Chloro Group (C5): The chlorine at the 5-position is a versatile handle for C-C and C-N bond formation. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This is analogous to the reactivity of similar bromo-pyridines, which are staples in combinatorial chemistry.[8] The choice of catalyst and ligand system is critical for achieving high yields and preventing side reactions.

  • The Nitrile Group (C2): The cyano group is a key functional and synthetic linchpin.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-chloro-3-fluoropicolinic acid)[15] or amide, providing entry into another class of derivatives.

    • Reduction: It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.

    • Pharmacophore: In a final drug candidate, the nitrile group can act as a potent hydrogen bond acceptor or a bioisostere for other functional groups.

  • The Fluoro Group (C3): The fluorine at the 3-position is largely unreactive under standard synthetic conditions due to the strength of the C-F bond.[1] Its primary role is electronic modulation. It significantly lowers the pKa of the pyridine nitrogen and alters the charge distribution across the ring, which can profoundly impact the molecule's binding affinity to biological targets and improve its metabolic stability by blocking potential sites of oxidative metabolism.[5][7]

Applications in Drug Discovery: A Versatile Building Block

The true value of 5-Chloro-3-fluoropicolinonitrile lies in its application as a core building block for synthesizing more complex molecules with therapeutic potential. Its defined points of reactivity allow for a structured and logical approach to library synthesis and lead optimization.

A medicinal chemist can leverage this scaffold to systematically probe the structure-activity relationship (SAR) of a new chemical entity. For example, a Suzuki coupling at the C5 position can introduce a diverse range of aryl or heteroaryl groups to explore a specific pocket of a target protein, while the nitrile at C2 can be converted to an amine to interact with a nearby polar residue.

Conceptual Drug Discovery Workflow

Drug_Discovery cluster_c5 C5 Position Modification cluster_c2 C2 Position Modification Core 5-Chloro-3-fluoropicolinonitrile (Core Scaffold) C5_Rxn Suzuki Coupling (Pd Catalyst, Base) Core->C5_Rxn C2_Rxn Nitrile Hydrolysis/Reduction Core->C2_Rxn C5_Group Diverse Aryl Groups (R1) C5_Rxn->C5_Group Introduces Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) C5_Group->Lead_Gen C2_Group Amide/Acid/Amine (R2) C2_Rxn->C2_Group Converts to C2_Group->Lead_Gen Lead_Opt Lead Optimization (Improved Potency, PK/PD) Lead_Gen->Lead_Opt

Caption: Strategic elaboration of the core scaffold in drug discovery.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 5-Chloro-3-fluoropicolinonitrile is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others. While specific spectra are proprietary to suppliers, the expected outcomes are well-defined by the structure.

TechniquePurpose & Expected Results
¹H NMR Identity Confirmation. Expect two signals in the aromatic region, each a doublet of doublets due to H-H and H-F coupling, confirming the substitution pattern on the pyridine ring.
¹³C NMR Carbon Skeleton Confirmation. Expect six distinct signals for the six carbons. The chemical shifts will be influenced by the attached halogens and nitrile group, with C-F and C-Cl bonds showing characteristic large one-bond and smaller multi-bond coupling constants.
¹⁹F NMR Fluorine Confirmation. Expect a single signal, likely a doublet of doublets, confirming the presence and environment of the single fluorine atom.
IR Spectroscopy Functional Group Identification. Expect a sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.
Mass Spectrometry Molecular Weight Verification. Expect a molecular ion peak (M⁺) corresponding to the molecular weight (156.54). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak, providing definitive confirmation of a single chlorine atom.
HPLC/UPLC Purity Assessment. A single sharp peak under various solvent conditions indicates high purity (typically >97%). This is the primary method for quantitative purity determination.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-Chloro-3-fluoropicolinonitrile is essential for researcher safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[12][16][17]

  • Hazard Identification: The compound is classified as harmful if inhaled and may cause respiratory irritation.[12] It can also cause skin and eye irritation.[16]

    • GHS Hazard Statements: H332, H335, H315, H319.

    • Signal Word: Warning.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.

    • Skin Protection: Wear nitrile or neoprene gloves (EN 374) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling and Storage:

    • Handling: Avoid breathing dust or vapors.[16][17] Wash hands thoroughly after handling.[12][16] Prevent fire caused by electrostatic discharge.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12][17] Store locked up.

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[12][16]

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][16]

Conclusion

5-Chloro-3-fluoropicolinonitrile is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide chemists with a versatile and reliable platform for the synthesis of novel compounds, particularly in the pursuit of new therapeutics. The fluorine atom provides a means to enhance biological properties, the chlorine atom offers a site for controlled molecular expansion, and the nitrile group presents a range of possibilities for functional group interconversion or direct pharmacophoric interaction. Understanding its synthesis, reactivity, and analytical profile allows researchers to unlock its full potential, accelerating the journey from a simple building block to a life-changing discovery.

References

  • Sunway Pharm Ltd. 5-Chloro-3-fluoropicolinonitrile - CAS:207994-11-4.
  • Sigma-Aldrich. 5-Chloro-3-fluoropicolinonitrile | 207994-11-4.
  • ChemicalBook.
  • BLD Pharm. 207994-11-4|5-Chloro-3-fluoropicolinonitrile.
  • Fisher Scientific.
  • ECHEMI.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis.
  • International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
  • Guidechem. 5-chloro-3-fluoropicolinic acid 207994-08-9 Purity 96%.
  • ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • PubMed. Fluorine in medicinal chemistry.
  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.
  • Sigma-Aldrich. 5-Bromo-3-fluoropicolinonitrile AldrichCPR 886373-28-0.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document provides a detailed, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound is a trifunctionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The unique substitution pattern, featuring a chloro, a fluoro, and a cyano group, imparts distinct electronic properties to the pyridine ring, making it an attractive scaffold for the synthesis of complex molecular architectures. Accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing its purity, and understanding its reactivity. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule.

Predicted Spectroscopic Profile

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from analogous compounds such as 2-cyanopyridine, 3-fluoropyridine, and 5-chloropyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.6Doublet of doublets~2.5, ~1.0H-6
~8.0Doublet of doublets~8.5, ~2.5H-4

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~158 (d, ¹JCF ≈ 260 Hz)C-3
~148 (d, ³JCF ≈ 15 Hz)C-2
~145C-6
~135 (d, ³JCF ≈ 20 Hz)C-4
~130C-5
~115 (d, ²JCF ≈ 5 Hz)CN

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational Mode
~2235C≡N stretch
~1600-1400C=C and C=N ring stretching
~1250C-F stretch
~850C-Cl stretch

Predicted as a neat solid or in a KBr pellet.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
156/158Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern
121/123[M - Cl]⁺
130/132[M - CN]⁺

In-depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are governed by the interplay of the electronic effects of the three substituents on the pyridine ring.

  • ¹H NMR: The pyridine ring of this compound possesses two protons at positions 4 and 6. The proton at position 6 (H-6) is expected to appear at a lower field due to the anisotropic effect of the adjacent nitrogen atom. It will likely present as a doublet of doublets due to coupling with H-4 and the fluorine at position 3. The proton at position 4 (H-4) will also be a doublet of doublets, coupling to H-6 and the fluorine at C-3. The relative positions of these signals are influenced by the electron-withdrawing nature of the chloro, fluoro, and cyano groups.

  • ¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals. The carbon attached to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will show smaller, through-bond couplings to the fluorine atom. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. For instance, the carbon bearing the cyano group (C-2) is expected to be significantly downfield.

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent and diagnostic peak is expected to be the strong absorption band for the carbon-nitrogen triple bond (C≡N) of the nitrile group, typically appearing around 2235 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at approximately 1250 cm⁻¹ and 850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, this peak will appear as a pair of signals with an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes (m/z 156 and 158). Common fragmentation pathways would involve the loss of a chlorine atom or a cyanide radical.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and adhere to standard laboratory practices.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3][4][5]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter.[4]

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune the probe for ¹³C observation.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Caption: A generalized workflow for NMR analysis.

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Process the data to obtain a transmittance or absorbance spectrum.

Protocol 3: GC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).

    • Use a suitable GC column (e.g., a nonpolar DB-5 column) and a temperature program that allows for the separation of the compound from any impurities.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a mass range of m/z 40-300.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently identify and characterize this important chemical entity. The principles of substituent effects and the comparative analysis with analogous structures provide a solid foundation for the interpretation of experimental results, thereby ensuring the scientific integrity of research and development efforts in which this compound is utilized.

References

  • NIST. (n.d.). 2-Pyridinecarbonitrile. NIST WebBook. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • NIST. (n.d.). Pyridine, 3-fluoro-. NIST WebBook. [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. [Link]

  • Tomasik, P., & Zalewski, R. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-482. [Link]

  • Witanowski, M., & Stefaniak, L. (2010). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(4), 2576-2591. [Link]

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An In-depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. While a definitive "discovery" paper for this specific molecule remains elusive in publicly accessible literature, this guide synthesizes information from analogous compounds and relevant patents to present a detailed account of its probable synthesis, structural characterization, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction and Strategic Importance

Halogenated pyridines are a cornerstone of pharmaceutical and agrochemical research. The introduction of fluorine and chlorine atoms onto the pyridine ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The further incorporation of a nitrile group at the 2-position provides a versatile chemical handle for a variety of transformations, making this compound a highly valuable intermediate.

The strategic placement of the substituents in this compound offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine, chlorine, and nitrile groups renders the pyridine ring electron-deficient, influencing its reactivity in both nucleophilic and electrophilic substitution reactions. This unique electronic profile is often sought after in the design of enzyme inhibitors and other bioactive molecules. For instance, fluorinated aminopyridine derivatives are utilized in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) in cancer therapy and for disrupting glucokinase-glucokinase regulatory protein interactions in the treatment of type II diabetes mellitus.[1]

Plausible Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a few key disconnection points. The nitrile group can be introduced via cyanation of a 2-halopyridine. The fluorine atom can be installed through a halogen exchange (Halex) reaction or a Balz-Schiemann reaction. The chlorine atom can be introduced via direct chlorination or be present in the starting pyridine ring.

G target This compound inter1 2,5-Dichloro-3-fluoropyridine target->inter1 Cyanation inter2 2-Amino-5-chloro-3-fluoropyridine target->inter2 Sandmeyer Reaction start1 2,3,5-Trichloropyridine inter1->start1 Selective Fluorination start2 2-Amino-3,5-dichloropyridine inter2->start2 Fluorination

Caption: Retrosynthetic analysis of this compound.

Pathway A: Halogen Exchange Fluorination followed by Cyanation

This is arguably the most industrially viable route, starting from the readily available 2,3,5-trichloropyridine.

Step 1: Selective Fluorination of 2,3,5-Trichloropyridine

The key to this step is the selective replacement of the chlorine atom at the 3-position with fluorine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction using a fluoride salt. The reaction conditions are crucial to favor the desired mono-fluorination.

  • Reaction Principle: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing chlorine atoms. The choice of solvent and the nature of the fluoride salt are critical for achieving good yield and selectivity. A phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt.

Experimental Protocol (Inferred from analogous procedures):

  • To a stirred suspension of potassium fluoride (KF) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or sulfolane, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the mixture to a specific temperature (typically between 150-200°C) to ensure anhydrous conditions.

  • Slowly add 2,3,5-trichloropyridine to the reaction mixture.

  • Maintain the reaction at an elevated temperature and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate 2,5-dichloro-3-fluoropyridine.

Step 2: Cyanation of 2,5-Dichloro-3-fluoropyridine

The 2-chloro substituent is more susceptible to nucleophilic displacement than the 5-chloro group. This allows for the selective introduction of the nitrile group at the 2-position.

  • Reaction Principle: A nucleophilic substitution reaction where the chloride at the 2-position is displaced by a cyanide anion. Copper(I) cyanide is a common reagent for this transformation, often proceeding via a nucleophilic cuprous complex. Alternatively, other cyanide sources can be used, sometimes in the presence of a palladium catalyst.

Experimental Protocol (Inferred from analogous procedures):

  • In a reaction vessel, combine 2,5-dichloro-3-fluoropyridine and copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (e.g., 150-180°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride, to facilitate the workup.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic phase, dry it, and concentrate it.

  • Purify the resulting this compound by column chromatography or recrystallization.

G cluster_0 Pathway A: Halogen Exchange and Cyanation start 2,3,5-Trichloropyridine step1 Selective Fluorination (KF, Phase-Transfer Catalyst) start->step1 intermediate 2,5-Dichloro-3-fluoropyridine step1->intermediate step2 Cyanation (CuCN, DMF) intermediate->step2 product This compound step2->product

Caption: Synthetic route via halogen exchange and cyanation.

Pathway B: Sandmeyer-type Reaction

An alternative approach involves the diazotization of an amino-pyridine precursor, followed by the introduction of the nitrile group.

Step 1: Preparation of 2-Amino-5-chloro-3-fluoropyridine

This intermediate can be synthesized from a suitable dichlorofluoropyridine via amination.

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction is a classic method for converting an arylamine to a nitrile via its diazonium salt.[2][3][4]

  • Reaction Principle: The amino group of 2-Amino-5-chloro-3-fluoropyridine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group, releasing nitrogen gas.

Experimental Protocol (Inferred from analogous procedures):

  • Dissolve 2-Amino-5-chloro-3-fluoropyridine in a cold aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature or gently heat it to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extract.

  • Purify the final product by column chromatography or recrystallization.

G cluster_1 Pathway B: Sandmeyer Reaction start 2-Amino-5-chloro-3-fluoropyridine step1 Diazotization (NaNO₂, HCl, 0-5°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Cyanation (CuCN) intermediate->step2 product This compound step2->product

Caption: Synthetic route via a Sandmeyer-type reaction.

Structural Elucidation and Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques.

Technique Expected Observations
1H NMR Two aromatic protons would be observed as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region typical for aromatic protons on an electron-deficient pyridine ring.
13C NMR Six distinct carbon signals would be expected. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-120 ppm). The carbon atoms attached to the halogens would show characteristic chemical shifts, and the C-F coupling would be observable.
19F NMR A single resonance would be observed for the fluorine atom, likely as a doublet of doublets due to coupling with the adjacent aromatic protons.
IR Spectroscopy A sharp, strong absorption band characteristic of the C≡N stretch would be prominent in the range of 2220-2240 cm-1. Bands corresponding to C-F and C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations, would also be present.[5][6][7][8][9]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of one chlorine atom.[10][11][12][13] Fragmentation patterns would likely involve the loss of the nitrile group and/or the halogen atoms.[14]

Applications in Drug Discovery and Development

As a highly functionalized heterocyclic building block, this compound is a valuable starting material for the synthesis of more complex molecules with potential biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings. The chlorine atom at the 5-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide range of substituents.

The presence of the 3-fluoro substituent is particularly important in medicinal chemistry as it can enhance binding affinity to target proteins through hydrogen bonding or dipolar interactions, and it can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Conclusion

This compound represents a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established chemical transformations. The combination of a versatile nitrile handle and the modulating effects of the chloro and fluoro substituents makes it a highly sought-after intermediate for the development of new chemical entities. This guide provides a foundational understanding for researchers and professionals working with this and related heterocyclic compounds.

References

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  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

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An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 5-Chloro-3-fluoropyridine-2-carbonitrile, a key intermediate in pharmaceutical research and organic synthesis. As a Senior Application Scientist, the objective is not merely to present data but to provide a framework for risk assessment and procedural logic, ensuring that this compound can be handled with maximum safety and efficacy in a laboratory setting. The information herein is synthesized from multiple authoritative safety data sheets to create a holistic and actionable resource.

Chemical Identification and Core Properties

This compound is a substituted pyridine derivative used in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactivity is largely defined by the interplay of the electron-withdrawing nitrile and halogen groups on the pyridine ring.

  • Chemical Name: this compound

  • Synonyms: 5-chloro-3-fluoropicolinonitrile[2]

  • CAS Number: 207994-11-4[2]

  • Molecular Formula: C₆H₂ClFN₂[2]

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is the first step in developing a robust safety protocol. The primary risks involve acute toxicity upon exposure and irritation to the skin, eyes, and respiratory system.[2][4]

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Hazardous to the Aquatic Environment, long-termCategory 3H412: Harmful to aquatic life with long lasting effects[4]
GHS Pictogram Profile

GHS_Profile cluster_main GHS Hazard Profile for this compound cluster_pictograms Compound C₆H₂ClFN₂ Exclamation Irritant (Skin/Eye) Acute Toxicity (Harmful) Compound->Exclamation H302, H315, H319 HealthHazard Health Hazard (Respiratory Irritation) Compound->HealthHazard H335

Caption: GHS Pictograms and associated hazard codes.

Proactive Risk Mitigation: Handling and Storage Protocols

A proactive approach to safety involves implementing engineering controls and standard operating procedures (SOPs) designed to minimize exposure.

Engineering Controls: The Primary Barrier

The principal engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[4] All manipulations, including weighing, transferring, and preparing solutions, must occur within the fume hood.

Personal Protective Equipment (PPE) Selection Workflow

PPE is the last line of defense. The choice of PPE must be deliberate and matched to the experimental procedure. The following workflow guides the user in selecting appropriate protection.

PPE_Workflow start Start: Handling This compound decision1 Is the material in solid/powder form? start->decision1 task_weigh Weighing / Transfer of Solid decision1->task_weigh Yes task_solution Working with Solutions decision1->task_solution No ppe_base Baseline PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat task_weigh->ppe_base task_solution->ppe_base end Procedure Complete task_solution->end ppe_respirator Add Respiratory Protection: - N95/P1 Particulate Respirator - Or as per institutional assessment ppe_base->ppe_respirator If dust is generated ppe_base->end If no dust ppe_respirator->end

Caption: Decision workflow for selecting appropriate PPE.

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves are specified to prevent skin contact. Given the compound's classification as a Category 2 skin irritant and Category 4 dermal toxin, preventing absorption is critical.[2][4]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. If there is a splash risk, sealed goggles are necessary to protect against serious eye irritation (Category 2).[2][4]

  • Respiratory Protection: While working in a fume hood is primary, a respirator (e.g., N95) may be required for weighing large quantities or during spill cleanup where dust generation is unavoidable, to mitigate the risk of respiratory tract irritation.[4]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated, and secured area.[2][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] The rationale is that these substances can initiate vigorous, exothermic reactions with pyridine derivatives or nitriles, potentially leading to a runaway reaction or release of toxic gases.

Emergency Response: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure RouteProtocol
Inhalation 1. Immediately move the affected person to fresh air.[5]2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[5]3. Seek immediate medical attention.[2]
Skin Contact 1. Immediately remove all contaminated clothing.[4]2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5]3. Seek medical attention if skin irritation develops or persists.[2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]2. Remove contact lenses if present and easy to do so. Continue rinsing.[2]3. Seek immediate medical attention.[4]
Ingestion 1. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]2. Rinse the mouth thoroughly with water.[2][4]3. Seek immediate medical attention.[2]
Accidental Release and Spill Cleanup Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood extraction).

  • Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[5]

  • Containment: Prevent the spill from spreading or entering drains.[5]

  • Cleanup (Solid Spill): Gently sweep or scoop up the material to avoid creating dust. Place into a suitable, labeled, and sealed container for disposal.[5]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., as recommended by your institution's safety office), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][5] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4]

  • Specific Hazards: Thermal decomposition is a significant risk. In a fire, the compound can release highly toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[4][5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[5]

Physicochemical and Toxicological Profile

While a complete toxicological profile has not been established, the available data on physical properties and stability are essential for safe handling and experimental design.[5]

Physical and Chemical Properties
PropertyValueSource
Appearance Solid[6]
Solubility Soluble in MDC, Acetone, Methanol. Insoluble in water.[4]

Note: Comprehensive quantitative data such as melting point, boiling point, and vapor pressure are not consistently reported across all safety data sheets and should be confirmed with the specific batch documentation from the supplier.

Stability and Reactivity
ParameterDescription
Reactivity No specific reactivity data is available.
Chemical Stability Stable under recommended storage conditions of temperature and pressure.[4][5]
Conditions to Avoid High temperatures, moisture, and incompatible materials.[4][5]
Hazardous Decomposition Under fire conditions, produces carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][5]
Hazardous Polymerization Has not been reported.[4]

Disposal Considerations

Disposal of this compound and any contaminated materials must be treated as hazardous waste. All waste must be placed in sealed, properly labeled containers. Disposal should be carried out by a licensed professional waste disposal service in strict accordance with all applicable environmental regulations.[2][5] Do not allow the product to enter drains or waterways, given its potential harm to aquatic life.[4][5]

References

  • Capot Chemical. (2025, November 4). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling and Storage of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key building block in modern medicinal chemistry.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining sample integrity, and promoting a secure and compliant laboratory environment.

Compound Profile and Significance

This compound is a halogenated pyridine derivative featuring a nitrile functional group. This unique combination of moieties makes it a valuable synthon for the introduction of the fluoropyridine scaffold into complex molecules, a common strategy in the development of novel therapeutic agents. The presence of chlorine, fluorine, and nitrile groups imparts specific reactivity and potential hazards that necessitate meticulous handling and storage practices.

Physicochemical Data Summary

A thorough understanding of the compound's physical and chemical properties is the foundation of a robust safety protocol.

PropertyValueSource
CAS Number 207994-11-4[2][3][4][5]
Molecular Formula C₆H₂ClFN₂[4]
Molecular Weight 156.55 g/mol [4]
Appearance Solid (inferred from bromo-analogue)[6]
Melting Point 95-100 °C (for 5-bromo-analogue)[6]
Boiling Point 143.4±35.0 °C at 760 mmHg[3]
Density 1.3±0.1 g/cm³[3]
Flash Point 40.5±25.9 °C[3]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

(Note: This classification is based on data for similar compounds and should be treated as a minimum.)[7][8]

Causality of Hazards
  • Nitrile Group (-CN): The nitrile functionality can be metabolized in vivo to release cyanide ions, leading to acute toxicity if ingested, inhaled, or absorbed through the skin.

  • Halogenation (Cl, F): The chloro and fluoro substituents enhance the electrophilic nature of the pyridine ring, increasing its reactivity and potential for skin and eye irritation. Thermal decomposition of halogenated organic compounds can release toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride.[9]

  • Pyridine Ring: Pyridine and its derivatives are known to be irritants and can affect the central nervous system.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical for preventing personal exposure.

Recommended PPE
Body PartPPE TypeMaterial/SpecificationRationale
Hands GlovesNitrile or NeopreneProvides good resistance to a range of chemicals, including pyridine derivatives.[10] Always double-glove when handling the pure compound.
Eyes Safety GogglesChemical splash goggles (ANSI Z87.1 certified)Protects against splashes and airborne particles.
Body Laboratory CoatFlame-resistant, with full-length sleevesProtects skin and personal clothing from contamination.
Respiratory Respirator (if required)Air-purifying respirator with organic vapor cartridgesRequired if there is a risk of exceeding exposure limits or in the event of a spill.
Glove Selection Logic

The choice of glove material is paramount. While nitrile gloves offer good general protection, for prolonged handling or in the event of a spill, a more robust material like neoprene or butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Experimental Protocols: A Step-by-Step Approach

Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of this compound.

Synthesis and Purification Protocol (Inferred from Bromo-Analogue)

The following is an inferred protocol based on the synthesis of the analogous 5-bromo-3-fluoro-pyridine-2-carbonitrile and should be adapted and optimized with caution.[11]

  • Reaction Setup: In a fume hood, to a solution of 5-chloro-3-fluoropyridine-2-carboxamide in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., phosphorus oxychloride) and a catalyst if necessary.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]

Storage: Maintaining Integrity and Safety

Proper storage is crucial to prevent degradation and ensure the safety of laboratory personnel.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (as recommended for bromo-analogue)Minimizes degradation and vapor pressure.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottleProtects from light and prevents leakage.
Location Ventilated, secure chemical cabinetSegregates from incompatible materials and prevents unauthorized access.
Incompatible Materials

Store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions. The pyridine ring can be oxidized, and the nitrile group can also react.

  • Strong Acids: Can cause hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Strong Bases: Can promote hydrolysis of the nitrile and potentially other reactions on the pyridine ring.

  • Strong Reducing Agents: Can reduce the nitrile group to an amine.

Spill and Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

Spill Response Decision Tree

Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor Minor Spill Assess->Minor Controllable by Lab Personnel Major Major Spill Assess->Major Uncontrollable or Poses Immediate Danger Cleanup Follow Lab Spill Cleanup Protocol Minor->Cleanup Evacuate Evacuate Area Call Emergency Services Major->Evacuate Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: A decision tree for responding to a chemical spill.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Wear appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Neutralization (if applicable): For acidic or basic contaminants, neutralize with an appropriate agent.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste according to institutional guidelines.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Halogenated waste streams should be segregated from non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Follow your institution's and local regulations for the disposal of chlorinated and nitrogenous organic waste. Incineration at high temperatures is a common disposal method for such compounds.[9][12]

Conclusion

The safe handling and storage of this compound are paramount for the protection of researchers and the integrity of scientific work. By understanding the inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols, this valuable chemical intermediate can be used safely and effectively in the pursuit of scientific discovery.

References

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

  • Semantic Scholar. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-fluoropyridine-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • APEC Water. (n.d.). Different Water Filtration Methods Explained. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

  • PMC. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

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An In-depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto this heterocyclic core dramatically influences the molecule's physicochemical and pharmacological properties. This includes modulating metabolic stability, membrane permeability, pKa, and binding affinity.[1] 5-Chloro-3-fluoropyridine-2-carbonitrile, a trifunctionalized pyridine derivative, has emerged as a valuable building block for medicinal chemists. Its unique arrangement of a cyano group, a fluorine atom, and a chlorine atom offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[1][2] This guide provides an in-depth analysis of the core chemical features of this compound, offering insights into its synthesis, reactivity, and applications for researchers and scientists in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective utilization in synthesis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
CAS Number 207994-11-4[3]
Molecular Formula C₆H₂ClFN₂[4]
Molecular Weight 156.55 g/mol [4]
Appearance White to off-white crystalline powder[5]
Purity ≥98%[6]
Density 1.498 g/cm³[7]
Boiling Point 174°C at 760 mmHg[7]
Flash Point 59.1°C[7]
Refractive Index 1.528[7]
Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 will likely appear as a doublet of doublets due to coupling with the fluorine at C3 and the proton at C6. The proton at C6 will appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons attached to the electronegative fluorine and chlorine atoms will be significantly influenced, with the C-F and C-Cl bonds exhibiting characteristic coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the C3 position.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

  • A sharp, strong band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • Strong bands in the 1000-1400 cm⁻¹ region associated with C-F and C-Cl stretching vibrations.

  • Aromatic C-H and C=C/C=N stretching vibrations in their respective characteristic regions.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

Synthesis and Handling

The synthesis of this compound can be logically approached from readily available precursors, drawing parallels from the synthesis of structurally similar compounds.

Proposed Synthetic Pathway

A robust and scalable synthesis can be envisioned starting from 2-Amino-5-chloro-3-fluoropyridine, a commercially available starting material.[2][4] This method is analogous to the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of various functional groups.

Synthetic Pathway Start 2-Amino-5-chloro-3-fluoropyridine Diazonium In situ Diazonium Salt Formation (NaNO₂, H₂SO₄) Start->Diazonium Step 1 Cyanation Cyanation (CuCN) Diazonium->Cyanation Step 2 Product This compound Cyanation->Product

A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methodologies for similar transformations.[10]

Step 1: Diazotization of 2-Amino-5-chloro-3-fluoropyridine

  • To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C, add 2-Amino-5-chloro-3-fluoropyridine portion-wise, maintaining the temperature below 10 °C.

  • A solution of sodium nitrite in water is then added dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • The reaction is stirred at this temperature for an additional hour to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution is added slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, the reaction mixture is heated for an additional 1-2 hours to ensure complete conversion.

  • The mixture is then cooled to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups, offering multiple avenues for synthetic diversification.

Reactivity Hub cluster_c2 C2-Cyano Group Reactions cluster_c5 C5-Chloro Group Reactions cluster_c3 C3-Fluoro Group Influence Core This compound C2-CN C3-F C5-Cl Hydrolysis Hydrolysis to Carboxylic Acid Core:c2->Hydrolysis Reduction Reduction to Amine Core:c2->Reduction Addition Nucleophilic Addition (e.g., Grignard) Core:c2->Addition SNAr Nucleophilic Aromatic Substitution (SNAr) Core:c5->SNAr Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core:c5->Coupling Activation Activates C2 and C4 positions towards nucleophilic attack Core:c3->Activation

Key reaction sites and transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the fluorine atom activates the chlorine at the C5 position for nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, which is a critical step in the synthesis of many pharmaceutical building blocks.[5][7]

Cross-Coupling Reactions

The C-Cl bond can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Transformations of the Cyano Group

The nitrile functionality is a versatile handle for further chemical modifications. It can be:

  • Hydrolyzed to a carboxylic acid or an amide.

  • Reduced to a primary amine.

  • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for oncology.[2][12]

Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets in cancer therapy.[1] The pyridine core of this molecule can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The various functional groups allow for the strategic introduction of side chains that can interact with other regions of the kinase, leading to potent and selective inhibitors.[13][14] The chloro and fluoro substituents can enhance binding affinity and modulate pharmacokinetic properties.

A Versatile Pharmaceutical Intermediate

Beyond kinase inhibitors, this compound is a valuable precursor for a wide range of other pharmaceutical agents. Its utility is demonstrated by the diverse applications of similarly substituted pyridines in the synthesis of antivirals, antibacterials, and agents targeting other enzyme classes.[15][16]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a cyano group and two different halogen atoms on a pyridine ring provides a rich platform for synthetic diversification. A deep understanding of its physicochemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of novel therapeutics. As the demand for targeted and personalized medicines continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.

References

  • 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem. (URL: [Link])

  • 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific. (URL: [Link])

  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF - ResearchGate. (URL: [Link])

  • The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (URL: [Link])

  • 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem - NIH. (URL: [Link])

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - ResearchGate. (URL: [Link])

  • This compound - Proactive Molecular Research. (URL: [Link])

  • 5-Chloro-2-fluoropyridine - SpectraBase. (URL: [Link])

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
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  • Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC - NIH. (URL: [Link])

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (URL: [Link])

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (URL: [Link])

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A Researcher's Guide to Procuring 5-Chloro-3-fluoropyridine-2-carbonitrile: From Supplier Vetting to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. 5-Chloro-3-fluoropyridine-2-carbonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its procurement requires a diligent approach, moving beyond simple catalog orders to a comprehensive evaluation of suppliers and a robust in-house quality control (QC) strategy. This guide provides an in-depth technical overview for navigating the commercial landscape of this compound, ensuring the acquisition of high-quality material suitable for demanding research and development applications.

The Chemical Identity: Navigating Isomers and CAS Numbers

A critical first step in sourcing this compound is to be acutely aware of the potential for isomeric confusion. The precise arrangement of the chloro, fluoro, and carbonitrile groups on the pyridine ring is crucial for its reactivity and ultimate incorporation into the target molecule. The target compound for this guide is This compound , with the Chemical Abstracts Service (CAS) number 113136-88-6 .

However, searches for commercially available halo-substituted fluoropyridine-2-carbonitriles often yield other isomers. It is imperative to distinguish our target from closely related structures. For instance, a common commercially available isomer is 2-Chloro-5-fluoropyridine-3-carbonitrile (CAS: 791644-48-9). While structurally similar, its reactivity will differ, and its use in a synthesis designed for the 5-chloro-3-fluoro isomer would likely lead to reaction failure or the formation of incorrect products.

Key takeaway: Always verify the CAS number with the supplier and cross-reference it with the chemical structure. Do not rely on the chemical name alone.

Identifying and Vetting Commercial Suppliers

A number of chemical suppliers list this compound or its isomers in their catalogs. These range from large, well-established companies to smaller, more specialized laboratories. The choice of supplier should be based on a combination of factors including stated purity, availability of technical documentation, lead times, and cost.

Below is a comparative table of representative suppliers who list substituted chloro-fluoropyridine carbonitriles. Please note that catalog listings can change, and direct inquiry is always recommended.

Supplier CategoryRepresentative CompaniesStated PurityKey Considerations
Major Chemical Suppliers Sigma-Aldrich (Merck), Thermo Fisher Scientific (Acros Organics), TCI ChemicalsTypically ≥97% or ≥98%Broad catalog, established quality systems, often higher cost.
Specialty Chemical & Building Block Providers Frontier Specialty Chemicals, AK Scientific, Inc. (AKSci)Often ≥95%Focus on novel and specialized building blocks, may offer smaller research quantities.
Manufacturers & Custom Synthesis Huateng Pharma, INDOFINE Chemical CompanyPurity can vary (e.g., 95%)May offer larger quantities and custom synthesis options. Lead times can be longer.
Online Marketplaces & Aggregators ChemicalBook, Chemsrc, EchemiVaries by listingUseful for identifying a broad range of potential suppliers, but requires careful vetting of the actual manufacturer.

Expert Insight: When evaluating suppliers, prioritize those who readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). A detailed CoA is a strong indicator of a supplier's commitment to quality. Be wary of suppliers who are hesitant to provide this documentation.

The Importance of the Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is the cornerstone of quality assessment for any incoming chemical. While a detailed, batch-specific CoA for this compound may not always be publicly available before purchase, a reputable supplier should provide one upon request or with the shipment.

A robust CoA should include:

  • Compound Identification: Chemical name, CAS number, and molecular formula.

  • Physical Properties: Appearance, melting point (if applicable).

  • Purity Determination: Typically by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC). The chromatogram itself is valuable data.

  • Identity Confirmation: Evidence of structural confirmation, most commonly through ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS).

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.

  • Water Content: Often determined by Karl Fischer titration.

Diagram: The Ideal Certificate of Analysis Workflow

CoA_Workflow cluster_Supplier Supplier's Quality Control cluster_Researcher Researcher's Verification synthesis Chemical Synthesis purification Purification synthesis->purification qc_testing QC Testing (HPLC, NMR, MS) purification->qc_testing coa_generation CoA Generation qc_testing->coa_generation incoming_material Receipt of Material & CoA coa_generation->incoming_material Shipment inhouse_qc In-house QC Verification incoming_material->inhouse_qc release_to_lab Release for R&D Use inhouse_qc->release_to_lab

Caption: A representation of the ideal workflow for a Certificate of Analysis, from supplier generation to researcher verification.

Recommended In-House Quality Control Protocols

Given the variability in supplier documentation, it is a best practice to perform in-house QC on all critical starting materials. This not only verifies the supplier's claims but also ensures the material has not degraded during transit or storage.

Identity Confirmation
  • ¹H NMR Spectroscopy: This is a rapid and powerful technique to confirm the chemical structure. The spectrum should be consistent with the expected structure of this compound. Key features to look for include the number of aromatic protons, their splitting patterns (coupling constants), and chemical shifts.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of the compound (C₆H₂ClFN₂: 155.99 g/mol ).

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the workhorse for purity determination. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient mobile phase. The goal is to achieve a sharp, symmetrical peak for the main component and baseline separation from any impurities. The purity is reported as the area percentage of the main peak.

Experimental Protocol: Generic HPLC Method for Purity Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for optimal detector response.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peaks. The purity is calculated as: (Area of main peak / Total area of all peaks) * 100%.

Diagram: In-House QC Workflow

QC_Workflow start Incoming Material doc_review Review Supplier CoA & SDS start->doc_review nmr ¹H NMR for Identity doc_review->nmr ms Mass Spec for MW doc_review->ms hplc HPLC for Purity doc_review->hplc decision Material Meets Specification? nmr->decision ms->decision hplc->decision accept Accept & Release to Lab decision->accept Yes reject Reject & Contact Supplier decision->reject No

Caption: A flowchart illustrating a robust in-house quality control process for incoming starting materials.

Understanding Potential Impurities

Knowledge of the likely synthetic routes to this compound can provide insights into potential process-related impurities. While specific proprietary methods are not public, general synthetic strategies for halogenated pyridines often involve:

  • Halogenation of pyridine precursors: This can lead to incompletely halogenated or over-halogenated species.

  • Sandmeyer reaction: Diazotization of an aminopyridine followed by reaction with a cyanide source. This can result in residual starting materials or byproducts from side reactions.

  • Fluorination of a chloro- or bromo-pyridine: Incomplete fluorination can leave residual starting material.

Potential impurities to be aware of include:

  • Isomeric impurities: Other chloro-fluoro-pyridine-carbonitrile isomers.

  • Starting materials: Unreacted precursors from the synthesis.

  • Related impurities: Byproducts from the synthetic route, such as hydrolyzed nitrile (amide or carboxylic acid).

  • Residual solvents: Solvents used in the reaction and purification steps.

Safe Handling and Storage

As with any laboratory chemical, proper handling and storage are crucial. The Safety Data Sheet (SDS) is the primary source of this information. Generally, this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For storage, keep the container tightly closed in a dry and well-ventilated place. Some suppliers recommend refrigerated storage. Always consult the supplier's specific recommendations.

Conclusion

The successful procurement of high-quality this compound for pharmaceutical research and development is a multi-step process that demands scientific diligence. It begins with precise identification of the correct isomer and a thorough vetting of potential suppliers. Insisting on comprehensive documentation, particularly a detailed Certificate of Analysis, is crucial. However, the ultimate responsibility for quality assurance lies with the end-user. By implementing a robust in-house QC protocol to verify identity and purity, researchers can proceed with confidence, knowing that their starting material is sound and their experimental outcomes will be built on a foundation of quality.

References

The following is a list of sources that may be consulted for further information on the properties and handling of halogenated pyridines and related chemical procurement best practices. Please note that direct links to supplier pages can change.

  • Frontier Specialty Chemicals . Catalog of specialty chemicals. [Link]

  • PubChem . A public database of chemical information from the National Institutes of Health (NIH). [Link]

  • Google Patents. A search engine for patents, which can provide insights into synthetic methods.

Initial characterization of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Characterization of 5-Chloro-3-fluoropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

This compound (CAS No. 207994-11-4) is a halogenated pyridine derivative that serves as a crucial intermediate in synthetic and medicinal chemistry.[1] Its structure, featuring a pyridine core substituted with a nitrile group and two distinct halogens (chlorine and fluorine), presents a unique combination of reactive sites and modulating physicochemical properties. The pyridine scaffold is a privileged structure in drug design, present in numerous natural products and FDA-approved drugs.[2] Furthermore, the incorporation of fluorine is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[3] The chloro-substituent and the nitrile group offer versatile handles for further chemical modification, making this compound a valuable starting point for the synthesis of complex molecular architectures and novel pharmaceutical agents.[4] This guide provides a comprehensive overview of the initial characterization of this compound, detailing its properties, a plausible synthetic approach, and the analytical workflows essential for verifying its identity and purity.

Part 1: Physicochemical and Structural Properties

A foundational step in working with any chemical compound is understanding its basic physicochemical properties. These data are critical for designing reactions, selecting appropriate solvents, and ensuring safe handling. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 207994-11-4[5][6][7]
Molecular Formula C₆H₂ClFN₂[6]
Molecular Weight 156.55 g/mol [6]
Appearance Off-white to pale yellow solid[1]
Purity Typically ≥95% - 98%[6][8][9]
Boiling Point 143.4 ± 35.0 °C at 760 mmHg (Predicted)[5]
Density 1.3 ± 0.1 g/cm³ (Predicted)[5]
XLogP3 1.6[8]
Topological Polar Surface Area 36.7 Ų[8]

Part 2: Synthesis Pathway and Experimental Protocol

While multiple suppliers offer this compound, understanding its synthesis is crucial for troubleshooting and for potential in-house production. Based on analogous transformations for similar halogenated picolinonitriles, a highly plausible and common synthetic route is the dehydration of the corresponding amide, 5-chloro-3-fluoropicolinamide.[10]

Causality of Experimental Choice: The conversion of a primary amide to a nitrile is a classic dehydration reaction. Phosphorus oxychloride (POCl₃) is a powerful and cost-effective dehydrating agent frequently employed for this purpose. It reacts with the amide oxygen, forming a good leaving group and facilitating the elimination of water to yield the nitrile. The reaction is typically performed in an inert solvent and may be heated to drive it to completion.

Proposed Synthesis Diagram

Synthesis_of_this compound Amide 5-Chloro-3-fluoropicolinamide Nitrile This compound Amide->Nitrile Dehydration Reagents POCl₃ Inert Solvent (e.g., CH₂Cl₂) Reflux Reagents->Amide Characterization_Workflow Sample Received/Synthesized Sample MS Mass Spectrometry (GC-MS) - Molecular Weight - Chlorine Isotope Pattern Sample->MS Identity Check IR FT-IR Spectroscopy - Confirm Nitrile Group (C≡N) Sample->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation - Purity Assessment Sample->NMR Definitive Structure Data Data Analysis & Structure Confirmation MS->Data IR->Data NMR->Data

Sources

Methodological & Application

Synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is presented with in-depth explanations of the chemical transformations, safety considerations, and procedural nuances to ensure reliable and reproducible results in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of the chloro, fluoro, and cyano groups on the pyridine ring allows for diverse downstream functionalization. This application note details a robust and well-established synthetic route proceeding via a Sandmeyer reaction, a classic and powerful method for the conversion of an aryl amine to an aryl nitrile.[1][2][3] The process begins with the diazotization of 2-amino-5-chloro-3-fluoropyridine, followed by a copper-catalyzed cyanation.

Overall Reaction Scheme

The synthesis is a two-step process starting from the commercially available 2-amino-5-chloro-3-fluoropyridine.

Reaction_Scheme start 2-Amino-5-chloro-3-fluoropyridine intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, H₂SO₄ 2. 0-5 °C product This compound intermediate->product CuCN, KCN Heat

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Diazonium Salt Intermediate

The first critical step is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the starting material with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid. The temperature must be strictly controlled during this process to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Diazotization
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq).

  • Acidic Solution: Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10 °C.

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.

  • Diazotization Reaction: Cool the sodium nitrite solution and add it dropwise to the stirred acidic solution of the amine via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part 2: Sandmeyer Cyanation

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The diazonium salt is decomposed in the presence of a copper(I) salt, in this case, copper(I) cyanide, which acts as a catalyst to generate an aryl radical with the loss of nitrogen gas. This radical then reacts with the cyanide to form the desired nitrile product.

Experimental Protocol: Cyanation
  • Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and have an appropriate quench solution (e.g., bleach) and emergency procedures in place.

  • Addition of Diazonium Salt: Slowly and carefully add the previously prepared cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically warmed to 50-60 °C and stirred for 1-2 hours to ensure complete conversion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Workflow Visualization

Experimental_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Cyanation prep_amine Prepare solution of 2-amino-5-chloro-3-fluoropyridine in concentrated H₂SO₄ cool_amine Cool to 0-5 °C prep_amine->cool_amine add_nitrite Slowly add NaNO₂ solution to amine solution cool_amine->add_nitrite prep_nitrite Prepare aqueous solution of NaNO₂ prep_nitrite->add_nitrite stir_diazonium Stir for 30-60 min at 0-5 °C add_nitrite->stir_diazonium add_diazonium Slowly add diazonium salt solution to cyanide solution stir_diazonium->add_diazonium prep_cyanide Prepare aqueous solution of CuCN and KCN prep_cyanide->add_diazonium warm_reaction Warm to 50-60 °C and stir add_diazonium->warm_reaction workup Extraction and washing warm_reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

ParameterDiazotizationCyanation
Starting Material 2-Amino-5-chloro-3-fluoropyridineDiazonium Salt Solution
Key Reagents NaNO₂, H₂SO₄CuCN, KCN
Stoichiometry (eq) 1.1 (NaNO₂)1.2 (CuCN), 1.2 (KCN)
Temperature (°C) 0 - 550 - 60
Typical Reaction Time 30 - 60 min1 - 2 hours
Expected Yield -60-80% (after purification)

Safety and Handling

  • Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cyanides: Copper(I) cyanide and potassium cyanide are extremely toxic. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a certified fume hood. In case of contact, seek immediate medical attention. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.

  • Nitrogen Evolution: The cyanation step involves the vigorous release of nitrogen gas. Ensure the reaction vessel is adequately vented and the addition of the diazonium salt is slow and controlled.

Troubleshooting and Expert Insights

  • Low Yield: A common reason for low yield is the premature decomposition of the diazonium salt. Ensure the temperature during diazotization and the initial phase of the Sandmeyer reaction is strictly maintained. The quality of the sodium nitrite is also crucial.

  • Incomplete Reaction: If the reaction does not go to completion, it could be due to insufficient reagent quantities or deactivation of the copper catalyst. Ensure accurate measurements and use high-purity reagents.

  • Side Reactions: The formation of phenolic byproducts can occur if the diazonium salt reacts with water. This is minimized by keeping the temperature low and adding the diazonium salt to the cyanide solution (as opposed to the reverse addition).

By adhering to this detailed protocol and the associated safety precautions, researchers can confidently synthesize this compound for their research and development needs.

References

  • Google Patents. (2017). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. (2021). CN112390748B - Preparation method of 2-cyano-3-fluoro-5-trifluoromethylpyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. (2010). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]

Sources

The Strategic Application of 5-Chloro-3-fluoropyridine-2-carbonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. Among the myriad of building blocks available to medicinal chemists, 5-Chloro-3-fluoropyridine-2-carbonitrile has emerged as a highly versatile and valuable intermediate. Its unique electronic properties and functional group handles make it a sought-after precursor for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibition. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective utilization of this powerful synthetic tool.

The Significance of the this compound Scaffold

The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its constituent parts: the pyridine ring, the fluorine and chlorine substituents, and the nitrile group.

  • The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine moiety offers a key advantage in its ability to act as a hydrogen bond acceptor, enhancing solubility and modulating pharmacokinetic properties. Its presence is a common feature in a multitude of approved drugs.

  • Fluorine and Chlorine Substitution: The strategic placement of a fluorine atom at the 3-position and a chlorine atom at the 5-position significantly influences the electronic nature of the pyridine ring. The electron-withdrawing properties of these halogens can enhance binding affinities to target proteins, improve metabolic stability by blocking sites of oxidation, and fine-tune the pKa of the pyridine nitrogen.[1]

  • The Nitrile Functionality: The cyano group at the 2-position is a versatile synthetic handle. It can participate in a variety of chemical transformations, most notably in the construction of fused heterocyclic systems, such as the medicinally important pyrido[2,3-d]pyrimidines.[1][2] The nitrile group itself can also act as a hydrogen bond acceptor or a carbonyl bioisostere in ligand-target interactions.[]

Synthesis of this compound: A Two-Step Protocol

The reliable synthesis of this compound is paramount for its application in drug discovery programs. A common and effective route involves a two-step process starting from the commercially available 2-Amino-5-chloro-3-fluoropyridine.

Step 1: Synthesis of the Precursor, 2-Bromo-5-chloro-3-fluoropyridine

The initial step involves the conversion of the amino group of 2-Amino-5-chloro-3-fluoropyridine to a bromine atom via a Sandmeyer-type reaction. This bromo-derivative serves as a key intermediate for the subsequent introduction of the nitrile group.

Protocol: Diazotization and Bromination [4]

  • Materials:

    • 2-Amino-5-chloro-3-fluoropyridine (1.0 eq)

    • 48% Hydrobromic acid (HBr)

    • Bromine (Br₂) (3.0 eq)

    • Sodium nitrite (NaNO₂) (2.5 eq)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Deionized water

  • Procedure:

    • In a fume hood, cool a flask containing 48% HBr to 0°C using an ice bath.

    • Slowly add 2-Amino-5-chloro-3-fluoropyridine to the stirred HBr solution.

    • Maintaining the temperature at 0°C, add bromine dropwise over a period of 20 minutes.

    • Cool the reaction mixture to -10°C.

    • Prepare a solution of sodium nitrite in water and add it slowly to the reaction mixture over 1.5 hours, ensuring the temperature remains below -5°C.

    • Stir the mixture for an additional 30 minutes at -10°C.

    • Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture over 30 minutes, allowing the mixture to gradually warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to yield 2-Bromo-5-chloro-3-fluoropyridine as a pale yellow solid.

  • Causality: The use of a low-temperature diazotization followed by the introduction of bromide ion effectively replaces the amino group with a bromine atom. The subsequent basic workup with NaOH neutralizes the acidic reaction mixture and facilitates the extraction of the product into an organic solvent.

Step 2: Cyanation to Yield this compound

The final step involves a nucleophilic substitution of the bromine atom with a cyanide group. This is typically achieved using a copper(I) cyanide mediated reaction.

Protocol: Copper-Catalyzed Cyanation [5]

  • Materials:

    • 2-Bromo-5-chloro-3-fluoropyridine (1.0 eq)

    • Copper(I) cyanide (CuCN) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-chloro-3-fluoropyridine and anhydrous DMF.

    • Add copper(I) cyanide to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the cyanide ion on the electron-deficient pyridine ring. Copper(I) cyanide is an effective source of the cyanide nucleophile for this transformation on aryl halides.

Applications in the Synthesis of Kinase Inhibitors: The Gateway to Pyrido[2,3-d]pyrimidines

A primary and high-impact application of this compound is its use as a key building block in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2]

The general synthetic strategy involves the reaction of this compound with a suitable binucleophile, such as guanidine or urea, which leads to the formation of the fused pyrimidine ring.

Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidine Core:

G A This compound C Cyclization Reaction (e.g., in the presence of a base) A->C B Guanidine or Urea Derivative B->C D Pyrido[2,3-d]pyrimidine Core C->D Ring Formation E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) D->E Scaffold Elaboration F Potent and Selective Kinase Inhibitor E->F Introduction of Pharmacophoric Groups

Caption: Synthetic pathway to kinase inhibitors.

Exemplary Application: Synthesis of a PIM-1 Kinase Inhibitor Scaffold

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy. Pyrido[2,3-d]pyrimidine-based compounds have shown promise as potent PIM-1 inhibitors.[1] The following protocol outlines the synthesis of a core scaffold for such inhibitors.

Protocol: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidine Scaffold

  • Materials:

    • This compound (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium ethoxide (3.0 eq)

    • Anhydrous ethanol

    • Deionized water

  • Procedure:

    • Under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

    • Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature to form free guanidine.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol and water.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the 7-chloro-5-fluoropyrido[2,3-d]pyrimidine-2,4-diamine core.

  • Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic shifts of the pyridine and newly formed pyrimidine ring protons, along with the correct molecular weight, will validate the successful synthesis.

Biological Activity of Derived Compounds

The true value of this compound is realized in the biological activity of the molecules synthesized from it. The pyrido[2,3-d]pyrimidine scaffold, once formed, can be further elaborated through various cross-coupling reactions at the 7-chloro position to introduce diverse pharmacophoric groups, leading to potent and selective kinase inhibitors.

Target Kinase Derived Scaffold Reported IC₅₀ (nM) Therapeutic Area
PIM-1Pyrido[2,3-d]pyrimidine11.4 - 17.2Oncology
EGFRL858R/T790MPyrido[2,3-d]pyrimidine13Oncology

Data for illustrative purposes, derived from analogous structures reported in the literature.[1]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable platform for the synthesis of complex and biologically active molecules. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the full potential of this intermediate in their drug discovery endeavors, particularly in the pursuit of novel kinase inhibitors. The continued exploration of derivatives from this scaffold is expected to yield new and improved therapeutic agents for a range of diseases.

References

  • U.S. Patent US-8604042-B2. Bi-aryl meta-pyrimidine inhibitors of kinases. Available at: [Link]

  • U.S. Patent US-6534524-B1. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • U.S. Patent US-9314464-B2. Compounds and compositions as protein kinase inhibitors.
  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]

  • Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4. Available at: [Link]

  • Google Patents. CN109776432B - Multi-target kinase inhibitor, pharmaceutical composition, preparation method and application of multi-target kinase inhibitor.
  • PubChem. Kinase inhibitor - Patent US-9499486-B2. Available at: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12627-12643. Available at: [Link]

  • ResearchGate. Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and.... Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200614. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. Available at: [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. Available at: [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

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The Versatile Scaffolding of 5-Chloro-3-fluoropyridine-2-carbonitrile: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and substituted pyridine motifs is a cornerstone of molecular design. The unique electronic properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1] Pyridine rings, on the other hand, are prevalent scaffolds in a vast array of pharmaceutical agents.[2][3] 5-Chloro-3-fluoropyridine-2-carbonitrile emerges as a highly versatile and valuable building block, presenting medicinal and materials chemists with a trifunctionalized scaffold ripe for selective chemical manipulation. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.

The strategic arrangement of a chloro, a fluoro, and a nitrile group on the pyridine core allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring system, making it amenable to various substitution reactions. This, combined with the distinct reactivities of the chloro and fluoro substituents, opens up a plethora of possibilities for creating complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 207994-11-4
Molecular Formula C₆H₂ClFN₂
Molecular Weight 156.54 g/mol
Appearance Off-white to white solid
Melting Point Not reported, but expected to be a low-melting solid
Boiling Point Not reported
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF

Safety and Handling Precautions:

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] It is also harmful if inhaled.[4] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[4][5][6]

Strategic Transformations: Unlocking the Potential of a Trifunctionalized Scaffold

The unique substitution pattern of this compound allows for a series of selective transformations, targeting each of the three functional groups.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling at the C-Cl Bond: The Suzuki-Miyaura Reaction

The chlorine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[3][7] This reaction is a powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Chloropyridines are generally less reactive than their bromo or iodo counterparts.[7] Therefore, the choice of a highly active palladium catalyst and a suitable phosphine ligand is crucial for efficient coupling.[2][7] Ligands like SPhos or XPhos are often effective for the coupling of challenging chloro-heterocycles.

  • Base: A base is required to activate the boronic acid partner in the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Aprotic polar solvents like dioxane, DMF, or toluene, often with a small amount of water, are typically employed to ensure the solubility of all reaction components.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 156.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 34.6 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-fluoro-5-phenylpyridine-2-carbonitrile.

Table 2: Representative Catalyst/Ligand Systems for Suzuki Coupling of Chloropyridines

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃Dioxane110
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly given the activating effect of the ortho-cyano group and the pyridine nitrogen.[1][8] This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides.

Regioselectivity: Why C-F and not C-Cl?

In nucleophilic aromatic substitution on polyhalogenated heteroaromatics, the outcome is governed by a delicate balance of electronic and steric effects. While the chlorine atom is also a leaving group, the fluorine atom is generally more activating for SNAr due to its higher electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic. The position of the fluorine atom, ortho to the strongly electron-withdrawing nitrile group, further enhances its reactivity towards nucleophilic attack. In contrast, the chlorine atom is situated meta to the nitrile group, receiving less electronic activation. Therefore, nucleophilic attack is expected to occur preferentially at the C-3 position.

Sources

Application Note & Protocols: 5-Chloro-3-fluoropyridine-2-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine heterocycles are a cornerstone of modern agrochemical research, providing the core scaffold for numerous high-performance herbicides, fungicides, and insecticides. Among these, 5-Chloro-3-fluoropyridine-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of electron-withdrawing groups (EWG) activates the pyridine ring for specific, regioselective transformations, primarily through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the compound's reactivity, detailed protocols for its application in synthesizing key agrochemical intermediates, and expert insights into optimizing these transformations for research and development.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The efficacy of an active ingredient in agrochemicals is often linked to the precise arrangement of functional groups on its core structure. Fluorinated pyridines, in particular, are sought after for their ability to enhance metabolic stability, binding affinity to target enzymes, and overall biological activity. This compound offers a trifecta of functionalities that chemists can exploit:

  • The Cyano Group (C2): A powerful electron-withdrawing group that significantly activates the entire ring towards nucleophilic attack. It also serves as a versatile chemical handle for further transformations into carboxylic acids, amides, or tetrazoles.

  • The Fluoro Group (C3): Modulates the electronic properties of the ring and can enhance the biological profile of the final molecule. Its presence is a common feature in many modern pesticides.

  • The Chloro Group (C5): Serves as an excellent and highly regioselective leaving group in SNAr reactions, providing the primary site for introducing new functionalities.

This combination makes the molecule an ideal starting point for constructing complex aryloxypicolinate herbicides and other vital agricultural compounds.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its safe and effective use in synthesis.

PropertyValue
Molecular Formula C₆H₂ClFN₂
Molecular Weight 156.55 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-89 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile, Dichloromethane).
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Note: Handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Core Reactivity: Understanding Regioselective SNAr

The primary utility of this compound lies in its high reactivity and selectivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, along with the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups, polarizes the ring, creating significant partial positive charges (δ+) on the carbon atoms, particularly at positions 2, 4, and 6.

However, the key to its synthetic value is the displacement of the chloride at the C5 position. While fluorine can also be a leaving group in SNAr, chlorine is generally more labile under typical reaction conditions used for introducing oxygen or nitrogen nucleophiles.[1][2] The reaction proceeds through a stabilized negative intermediate known as a Meisenheimer complex.[1] The electron-withdrawing substituents are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[1]

Figure 1: Nucleophilic attack at C5 and the stabilized intermediate.

Application Case Study: Synthesis of an Aryloxypicolinonitrile Intermediate

A prominent application of this scaffold is in the synthesis of aryloxypicolinates, a class of synthetic auxin herbicides that includes the commercial product Rinskor™ (florpyrauxifen-benzyl).[3][4][5] The core of these herbicides is often a 6-aryl-4-amino-picolinate structure. A key step in their synthesis involves the SNAr displacement of a halide with a substituted phenol. The following protocol details the synthesis of a key intermediate for this class of molecules.

Synthetic Workflow Overview

The overall strategy involves a two-step process: first, the regioselective displacement of the C5 chloride with a phenolic nucleophile, followed by a subsequent cross-coupling reaction to install the aryl group at the C2 position (after potential modification of the nitrile). This protocol focuses on the critical first step.

workflow start 5-Chloro-3-fluoropyridine- 2-carbonitrile (Starting Material) snar Nucleophilic Aromatic Substitution (SNAr) start->snar phenol Substituted Phenol (Nucleophile) phenol->snar base_solvent Base (e.g., K₂CO₃) Solvent (e.g., DMSO) base_solvent->snar intermediate 5-Aryloxy-3-fluoropyridine- 2-carbonitrile (Key Intermediate) snar->intermediate Formation of C-O bond downstream Further Transformations (e.g., Suzuki Coupling, Nitrile Hydrolysis) intermediate->downstream

Figure 2: General workflow for synthesizing an aryloxypicolinonitrile intermediate.

Detailed Experimental Protocol: Synthesis of 5-(4-chloro-2-fluoro-3-methoxyphenoxy)-3-fluoropyridine-2-carbonitrile

This protocol describes the reaction of this compound with 4-chloro-2-fluoro-3-methoxyphenol, a common fragment in arylpicolinate herbicides.[6]

Reagents and Materials:

ReagentMWMolesEquiv.Amount
This compound156.5510.0 mmol1.01.57 g
4-Chloro-2-fluoro-3-methoxyphenol176.5711.0 mmol1.11.94 g
Potassium Carbonate (K₂CO₃), anhydrous138.2120.0 mmol2.02.76 g
Dimethyl Sulfoxide (DMSO), anhydrous---40 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Add 4-chloro-2-fluoro-3-methoxyphenol (1.94 g, 11.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (40 mL) to the flask. The mixture will be a suspension.

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the dark mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C overnight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield the pure 5-(4-chloro-2-fluoro-3-methoxyphenoxy)-3-fluoropyridine-2-carbonitrile.

Discussion of Critical Parameters
  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenol. For less reactive phenols or to accelerate the reaction, a stronger base like cesium carbonate (Cs₂CO₃) can be used.

  • Choice of Solvent: A polar aprotic solvent like DMSO or DMF is essential. These solvents effectively solvate the cation of the base (K⁺), leaving the carbonate anion more "naked" and reactive. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures. Ensure the solvent is anhydrous, as water can compete as a nucleophile and lead to undesired hydrolysis byproducts.

  • Temperature: The reaction requires thermal energy to overcome the activation barrier of the SNAr process. A temperature of 80-90 °C is a good starting point. Higher temperatures can accelerate the reaction but may also increase the formation of side products.

  • Inert Atmosphere: While not always strictly necessary, using a nitrogen or argon atmosphere prevents potential oxidative side reactions of the electron-rich phenoxide intermediate, ensuring a cleaner reaction profile and higher yield.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time.2. Base is not strong enough or has absorbed moisture.3. Impure starting materials.1. Increase temperature by 10 °C increments or extend reaction time.2. Use freshly dried or new K₂CO₃, or switch to Cs₂CO₃.3. Verify purity of starting materials by NMR or LC-MS.
Low Yield 1. Product is partially soluble in the quench water.2. Mechanical losses during transfer and filtration.3. Formation of side products (e.g., hydrolysis).1. Extract the aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate) to recover dissolved product.2. Ensure careful transfer of materials.3. Ensure anhydrous conditions are strictly maintained.
Dark-colored Product 1. Reaction run at too high a temperature.2. Oxidative degradation.1. Lower the reaction temperature.2. Ensure a robust inert atmosphere is maintained throughout the reaction.3. Consider purification by passing through a short plug of silica or activated carbon.

Conclusion

This compound is a high-value intermediate whose reactivity is governed by the well-understood principles of nucleophilic aromatic substitution. The strategic placement of its activating groups and the labile chloro leaving group allows for the efficient and regioselective introduction of complex phenolic and other nucleophilic fragments. This capability makes it an indispensable tool for medicinal and agrochemical chemists in the rapid construction of novel active ingredients, particularly within the valuable class of arylpicolinate herbicides. The protocols and insights provided herein serve as a robust foundation for researchers leveraging this powerful synthetic building block.

References

  • Ahmadi, A. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
  • National Center for Biotechnology Information. (2023). Florpyrauxifen-benzyl. PubChem Compound Summary for CID 70495450. [Link]

  • Los, M., & Zeck, J. A. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. U.S. Patent No. 5,650,517. Washington, DC: U.S.
  • Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Shiokawa, K., Tsuboi, S., & Kagabu, S. (1988). Heterocyclic compounds. U.S. Patent No. 4,742,060. Washington, DC: U.S.
  • Alanwood.net. (n.d.). Florpyrauxifen-benzyl data sheet. [Link]

  • Nishiyama, R., & Fujikawa, K. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent No. 4,349,681. Washington, DC: U.S.
  • J-GLOBAL. (n.d.). Florpyrauxifen benzyl | Chemical Substance Information. [Link]

  • Let's Talk Chemistry. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. [Link]

  • National Center for Biotechnology Information. (2023). Florpyrauxifen. PubChem Compound Summary for CID 67420724. [Link]

  • Carta, A., & Piras, S. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 13(5), 1163–1168. [Link]

  • 王勇. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Chamberlin, R. A., & Crampton, M. R. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5918–5925. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

5-Chloro-3-fluoropyridine-2-carbonitrile is a highly functionalized heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic and steric properties, arising from the strategic placement of a chloro, a fluoro, and a cyano group on the pyridine ring, render it a versatile precursor for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, further amplified by the inductive effects of the halogen and nitrile substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the selective introduction of various pharmacophoric moieties, making it a valuable component in the design and synthesis of novel therapeutic agents. The incorporation of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this scaffold in their synthetic endeavors. We will delve into the mechanistic underpinnings of its reactivity, explore the scope of applicable nucleophiles, and present detailed, field-proven experimental procedures.

Mechanistic Insights: Understanding the Reactivity of this compound

The reactivity of this compound in nucleophilic aromatic substitution reactions is governed by the inherent electronic properties of the pyridine ring and the nature of its substituents. The pyridine nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom.

In the case of this compound, the scenario is more nuanced. The presence of a strongly electron-withdrawing cyano group at the C2 position and a fluorine atom at the C3 position further activates the ring towards nucleophilic attack. However, the key to understanding the regioselectivity of these reactions lies in the stability of the intermediate formed upon nucleophilic attack, known as the Meisenheimer complex.

Nucleophilic attack at the C5 position, bearing the chlorine atom, leads to a Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed. The general mechanism for SNAr reactions on pyridines involves the formation of a resonance-stabilized anionic intermediate.[1] The ability of the electronegative nitrogen atom to bear a negative charge in one of the resonance structures is a key stabilizing factor, favoring attack at the ortho and para positions.[1]

While the chlorine at C5 is not at a classically activated position (ortho or para to the nitrogen), the cumulative electron-withdrawing effects of the adjacent fluorine and the cyano group significantly lower the energy barrier for nucleophilic attack at this position. The general leaving group ability in SNAr reactions on electron-deficient heteroaromatics often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic. However, in this specific molecule, the chlorine at C5 is the more likely leaving group in many SNAr reactions due to the specific electronic environment.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for the exploration of the synthetic utility of this compound. These protocols are based on established principles of SNAr reactions on related halopyridines and should be considered as starting points for optimization.

General Considerations for All Reactions:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to unwanted side reactions.

  • Inert Atmosphere: Reactions involving strong bases or air-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: Substitution with N-Nucleophiles - Synthesis of 5-Anilino-3-fluoropyridine-2-carbonitrile

This protocol details the reaction with an aromatic amine, a common transformation in the synthesis of kinase inhibitors and other biologically active molecules.

Workflow for N-Nucleophile Substitution

reagents This compound Aniline Base (e.g., K2CO3) reaction Reaction Heat (e.g., 80-120 °C) Inert Atmosphere reagents->reaction 1. Add Reagents solvent Solvent (e.g., DMF or DMSO) solvent->reaction 2. Dissolve workup Aqueous Work-up Extraction reaction->workup 3. Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate Crude Product product 5-Anilino-3-fluoropyridine-2-carbonitrile purification->product 5. Obtain Pure Product

Caption: Workflow for the synthesis of 5-anilino-3-fluoropyridine-2-carbonitrile.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the solids.

  • Add aniline (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-anilino-3-fluoropyridine-2-carbonitrile.

Expected Outcome: The product will be a solid. The yield and purity should be determined by weighing the final product and by analytical techniques such as NMR and LC-MS.

Protocol 2: Substitution with O-Nucleophiles - Synthesis of 5-Methoxy-3-fluoropyridine-2-carbonitrile

This protocol describes the reaction with an alkoxide, a key step in the synthesis of various substituted pyridines with applications in materials science and medicinal chemistry.

Workflow for O-Nucleophile Substitution

reagents This compound Sodium Methoxide reaction Reaction Room Temperature to Reflux Inert Atmosphere reagents->reaction 1. Add Reagents solvent Solvent (e.g., Methanol or THF) solvent->reaction 2. Dissolve workup Quenching Extraction reaction->workup 3. Reaction Completion purification Purification (e.g., Crystallization or Chromatography) workup->purification 4. Isolate Crude Product product 5-Methoxy-3-fluoropyridine-2-carbonitrile purification->product 5. Obtain Pure Product

Caption: Workflow for the synthesis of 5-methoxy-3-fluoropyridine-2-carbonitrile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.5 eq) in methanol.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography as needed to obtain pure 5-methoxy-3-fluoropyridine-2-carbonitrile.

Expected Outcome: The product is expected to be a solid or an oil. Characterization by NMR and MS will confirm the structure.

Protocol 3: Substitution with S-Nucleophiles - Synthesis of 5-(Phenylthio)-3-fluoropyridine-2-carbonitrile

This protocol outlines the reaction with a thiol, a common method for introducing sulfur-containing functionalities that are prevalent in many pharmaceutical compounds.

Workflow for S-Nucleophile Substitution

reagents This compound Thiophenol Base (e.g., K2CO3 or NaH) reaction Reaction Room Temperature to 80 °C Inert Atmosphere reagents->reaction 1. Add Reagents solvent Solvent (e.g., DMF or Acetonitrile) solvent->reaction 2. Dissolve workup Aqueous Work-up Extraction reaction->workup 3. Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate Crude Product product 5-(Phenylthio)-3-fluoropyridine-2-carbonitrile purification->product 5. Obtain Pure Product

Sources

Application Notes and Protocols for the Derivatization of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Chloro-3-fluoropyridine-2-carbonitrile in Drug Discovery

This compound is a highly versatile and valuable building block in modern medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine, chlorine, and nitrile substituents on the pyridine ring, render it an excellent substrate for a variety of chemical transformations. This trifunctionalized scaffold allows for precise, regioselective modifications, enabling the rapid generation of diverse molecular libraries for lead discovery and optimization. The strategic positioning of the reactive chloro group, the activating fluoro and nitrile groups, and the inherent biological relevance of the pyridine core make this molecule a cornerstone for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This guide provides detailed protocols and mechanistic insights for key derivatization strategies of this compound, empowering researchers to unlock its full synthetic potential.

Nucleophilic Aromatic Substitution (SNAr): Accessing Amino and Alkoxy Derivatives

The pyridine ring in this compound is electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen heteroatom and the fluoro, chloro, and cyano substituents. This pronounced electrophilicity makes the carbon atom bearing the chlorine atom highly susceptible to attack by nucleophiles, proceeding through a well-established addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[1][2] The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[2] Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.[2][3] This methodology is particularly effective for introducing nitrogen and oxygen nucleophiles.

Protocol 1.1: Synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile Derivatives

This protocol details the general procedure for the reaction of this compound with various primary and secondary amines.

Workflow for SNAr Amination

sn_ar_amination reagents This compound + Amine (1.2 equiv) + Base (e.g., K2CO3, 2 equiv) solvent Solvent (e.g., DMSO, DMF) reagents->solvent Dissolve reaction Reaction Heat (e.g., 80-120 °C) solvent->reaction Heat & Stir workup Work-up (Aqueous extraction) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification product 5-Amino-3-fluoropyridine-2-carbonitrile Derivative purification->product

Caption: General workflow for the SNAr amination of this compound.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add a polar aprotic solvent such as DMSO or DMF.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-fluoropyridine-2-carbonitrile derivative.

ParameterRecommended Condition/ReagentRationale
Base K₂CO₃, Cs₂CO₃, or Et₃NTo neutralize the HCl generated during the reaction and facilitate the nucleophilic attack.
Solvent DMSO, DMF, NMPPolar aprotic solvents are effective at solvating the intermediate Meisenheimer complex.
Temperature 80-120 °CProvides the necessary activation energy to overcome the disruption of aromaticity in the first step.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they are highly applicable to the derivatization of this compound.[4][5][6] The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Cl bond to a palladium(0) catalyst, a key step in these catalytic cycles.[6]

Suzuki-Miyaura Coupling: Synthesis of Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[7][8][9] Chloropyridines, like the title compound, are known to be suitable substrates for this reaction, often requiring specific ligands to promote efficient catalysis.[6][7]

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_coupling pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex R-Pd(II)L2-Cl oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_prime R-Pd(II)L2-R' transmetalation->r_pd_r_prime boronate R'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elim Reductive Elimination r_pd_r_prime->reductive_elim reductive_elim->pd0 Regeneration product R-R' reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

ParameterRecommended Condition/ReagentRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosThe choice of catalyst and ligand is crucial for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are often effective.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[12] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions.[12]

Protocol 2.2.1: General Procedure for Sonogashira Coupling
  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 3-10 mol%).[13]

  • Degas the reaction mixture again for a few minutes.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended Condition/ReagentRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Facilitates the oxidative addition of the aryl chloride.
Cu Co-catalyst CuIActivates the alkyne for transmetalation.
Base/Solvent Et₃N, DIPEAActs as both a base to deprotonate the alkyne and as a solvent.

Workflow for Sonogashira Coupling

sonogashira_coupling reagents This compound + Terminal Alkyne (1.1 equiv) + Pd Catalyst (e.g., Pd(PPh3)4) + CuI solvent Solvent/Base (e.g., THF/Et3N) reagents->solvent Dissolve & Degas reaction Reaction (Room Temp to 60 °C) solvent->reaction Stir workup Filtration (Remove Catalysts) reaction->workup purification Purification (Column Chromatography) workup->purification product Alkynylpyridine Derivative purification->product

Caption: General workflow for the Sonogashira coupling of this compound.

Troubleshooting and Key Considerations

  • Moisture and Oxygen Sensitivity: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure all glassware is flame-dried, and reactions are conducted under an inert atmosphere. Degassing solvents is also critical for reproducibility.

  • Catalyst and Ligand Selection: For challenging cross-coupling reactions involving chloro-heterocycles, screening different palladium catalysts and ligands is often necessary to achieve optimal yields.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Purification: The purification of pyridine-containing compounds by column chromatography can sometimes be challenging due to their basicity. It may be beneficial to add a small amount of a neutralizer like triethylamine to the eluent to improve peak shape and recovery.

Conclusion

This compound is a powerful and adaptable scaffold for the synthesis of a wide array of functionalized heterocyclic molecules. The protocols outlined in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling provide robust starting points for researchers in drug discovery and chemical synthesis. By understanding the underlying chemical principles and carefully optimizing reaction conditions, the full potential of this versatile building block can be realized to accelerate the development of novel chemical entities.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 5-Amino-3-(Trifluoromethyl)
  • ThalesNano. Flow Chemistry: Sonogashira Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. Sonogashira coupling.
  • Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
  • YouTube.
  • Apollo Scientific. 5-Amino-3-fluoropyridine-2-carbonitrile.
  • Echemi. 5-CHLORO-3-FLUORO-PYRIDINE-2-CARBONITRILE.
  • Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. 34.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • National Institutes of Health.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • NPTEL Archive.
  • OpenStax. 16.
  • ResearchGate.
  • Proactive Molecular Research. This compound.
  • Ossila. 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)
  • CymitQuimica. 2-Bromo-5-chloro-3-fluoropyridine.

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Application Notes & Protocols for 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-fluoropyridine-2-carbonitrile is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing groups—a cyano (-CN) group, a fluorine atom, and a chlorine atom—on a pyridine scaffold imparts unique reactivity and makes it a versatile precursor for a wide range of complex molecular architectures. The incorporation of fluorine is particularly noteworthy, as it is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of the compound's properties, core reactivity, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Safety Guidelines

A thorough understanding of the compound's properties and adherence to strict safety protocols are paramount for successful and safe experimentation.

Compound Data

All quantitative data is summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 5-Chloro-3-fluoropicolinonitrile[4]
CAS Number 207994-11-4[4][5][6]
Molecular Formula C₆H₂ClFN₂[7]
Molecular Weight 156.55 g/mol N/A
Appearance White to off-white solid/powderN/A
Boiling Point 143.4±35.0 °C at 760 mmHg[4]
Flash Point 40.5±25.9 °C[4]
Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10][11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[8][10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][12]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the electronic properties of its substituents. The pyridine nitrogen, along with the fluorine and cyano groups, are strongly electron-withdrawing. This electronic pull renders the pyridine ring electron-deficient, which is the foundational principle behind its reactivity.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring significantly activates the carbon atoms bearing halogen substituents towards attack by nucleophiles. The C5 position, holding the chlorine atom, is particularly susceptible to displacement. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized, including onto the electronegative pyridine nitrogen, which stabilizes the intermediate and facilitates the reaction.[13][14]

  • Amenability to Cross-Coupling Reactions: The C-Cl bond at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, connecting the pyridine core to various aryl or heteroaryl moieties.[15][16] While Suzuki couplings on pyridine systems can sometimes be challenging, the electron-deficient nature of this substrate can facilitate the oxidative addition step in the catalytic cycle.[17][18]

  • Versatility of the Nitrile Group: The cyano group at C2 is not merely an activating group; it is a versatile functional handle that can be transformed into other valuable functionalities, such as a carboxylic acid (via hydrolysis), an amine (via reduction), or a tetrazole ring (via cycloaddition), further expanding the synthetic possibilities.

Below is a workflow diagram illustrating the primary synthetic routes accessible from this starting material.

G cluster_0 Key Transformations cluster_1 Product Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  + Nucleophile  (e.g., R-NH2, R-OH) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  + R-B(OH)2  [Pd Catalyst, Base] snar_prod C5-Substituted Pyridines (e.g., Amines, Ethers, Thioethers) snar->snar_prod suzuki_prod C5-Aryl/Heteroaryl Pyridines suzuki->suzuki_prod

Caption: General synthetic pathways for this compound.

Detailed Application Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates and desired outcomes. Always run reactions on a small scale first.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the C5 chlorine with a primary or secondary amine. The electron-withdrawing groups on the ring facilitate this reaction, often allowing it to proceed under moderate conditions.

Mechanism Overview:

G Start Py-Cl + R₂NH Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Py-NR₂ + HCl Intermediate->Product Loss of Cl⁻

Caption: Simplified SNAr mechanism.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to act as a scavenger for the HCl generated.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C5-amino-substituted pyridine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a carbon-carbon bond at the C5 position by coupling with a boronic acid or boronic ester derivative. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures.[19]

Catalytic Cycle Overview:

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Cl(L)₂ B->C Ar-Cl D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Procedure:

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq) or potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.10 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of approximately 0.1-0.2 M.[15][19]

  • Reaction Conditions: Heat the mixture with vigorous stirring to 85-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, e.g., ethyl acetate/hexanes gradient) to isolate the target C5-arylpyridine compound.

References

  • 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4. Chemsrc. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH). [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health (NIH). [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Institutes of Health (NIH). [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • 5-Chloropyridine-3-carbonitrile. PubChem. [Link]

  • This compound. Proactive Molecular Research. [Link]

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The Strategic Role of 5-Chloro-3-fluoropyridine-2-carbonitrile Derivatives in the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for modulating the physicochemical and pharmacological properties of drug candidates.[1] The unique attributes of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Among the myriad of fluorinated building blocks, substituted pyridines are of particular interest due to their prevalence in a wide array of clinically successful drugs. This application note delves into the pivotal role of 5-Chloro-3-fluoropyridine-2-carbonitrile and its derivatives, specifically 2-Amino-5-chloro-3-fluoropyridine, as versatile intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a focused exploration of their application in the development of next-generation kinase inhibitors.

Core Application: Synthesis of Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

A significant application of 5-chloro-3-fluoropyridine derivatives is in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are key components of the Mediator complex and play a crucial role in regulating gene transcription.[2][3][4] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[3][4] The compound CCT251921, a potent and orally bioavailable inhibitor of CDK8/19, exemplifies the utility of the 2-amino-5-chloro-3-fluoropyridine scaffold in achieving high affinity and selectivity.[5]

The rationale for employing the 5-chloro-3-fluoropyridine moiety lies in its ability to form specific and favorable interactions within the kinase ATP-binding pocket. The chlorine and fluorine substituents can modulate the electronic properties of the pyridine ring and engage in halogen bonding or other non-covalent interactions with amino acid residues, thereby enhancing binding potency. Furthermore, the strategic placement of these halogens can block sites of potential metabolism, improving the pharmacokinetic profile of the final drug molecule.

Synthetic Pathways and Methodologies

The synthesis of advanced APIs utilizing the 5-chloro-3-fluoropyridine core typically involves a multi-step sequence. A critical intermediate in the synthesis of CDK8/19 inhibitors like CCT251921 is 2-Amino-5-chloro-3-fluoropyridine . While the direct conversion of this compound to this amine is plausible, a more extensively documented route in the literature involves the ammonolysis of a related difluoro-pyridine derivative. This highlights a common strategy in pharmaceutical process development where a readily accessible and highly reactive intermediate is chosen to ensure robust and scalable synthesis.

Workflow for the Synthesis of a CDK8/19 Inhibitor

The following diagram illustrates the overall synthetic strategy, from a key pyridine intermediate to the final API.

CDK_Inhibitor_Synthesis cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: API Synthesis A 2,3-Difluoro-5-chloropyridine B 2-Amino-5-chloro-3-fluoropyridine A->B Ammonolysis C Key Intermediate (B) D Multi-step synthesis C->D E Final API (e.g., CCT251921) D->E

Caption: High-level workflow for API synthesis.

Experimental Protocols

The following protocols are based on established literature procedures and are intended to provide a comprehensive guide for researchers.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

This protocol describes the synthesis of the key intermediate, 2-Amino-5-chloro-3-fluoropyridine, from 2,3-Difluoro-5-chloropyridine via a nucleophilic aromatic substitution reaction with ammonia. This reaction is a cornerstone of pyridine chemistry, leveraging the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen to activate the C2 position for nucleophilic attack.

Materials and Equipment:

  • 2,3-Difluoro-5-chloropyridine

  • Aqueous ammonia (28-30%)

  • High-pressure autoclave

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Charge a high-pressure autoclave with 2,3-Difluoro-5-chloropyridine (1.0 eq) and aqueous ammonia (12.0 eq).[6]

  • Seal the autoclave and heat the reaction mixture to 120-140°C for 24-28 hours.[6] The elevated temperature and pressure are necessary to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • After the reaction is complete, cool the autoclave to room temperature. A pale yellow solid is expected to precipitate.

  • Filter the reaction mixture and wash the collected solid with water.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by slurrying in a minimal amount of petroleum ether, followed by filtration.

  • Combine all collected solids to obtain the final product, 2-Amino-5-chloro-3-fluoropyridine. The expected yield is typically high, in the range of 85%.[6]

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be monitored by TLC or LC-MS.

  • Product Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for the protonated molecule [M+H]⁺ is 147.1.[6]

Protocol 2: Synthesis of a CDK8/19 Inhibitor (Illustrative Example)

This protocol outlines the subsequent steps to synthesize a potent CDK8/19 inhibitor, CCT251921, using 2-Amino-5-chloro-3-fluoropyridine as a key building block. This part of the synthesis typically involves a series of coupling reactions to build the final complex molecule. A crucial step is often the formation of a triazole ring, a common bioisostere in medicinal chemistry.

Conceptual Reaction Scheme:

API_Synthesis_Detail A 2-Amino-5-chloro-3-fluoropyridine B Diazotization & Azide Formation A->B NaNO₂, H⁺ C 2-Azido-5-chloro-3-fluoropyridine B->C NaN₃ D Click Chemistry (Cycloaddition) C->D Substituted Alkyne E Triazole Intermediate D->E F Amide Coupling E->F Amine, Coupling Agent G Final API (CCT251921) F->G

Caption: Key steps in the synthesis of a triazole-based API.

Step 1: Diazotization and Azide Formation

The conversion of the amino group of 2-Amino-5-chloro-3-fluoropyridine to an azide is a common transformation to prepare for "click chemistry" reactions.

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Sodium azide

  • Ether

  • Standard laboratory glassware

Procedure (based on analogous transformations):

  • Slowly add 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) to a stirred solution of 48% hydrobromic acid at 0°C.[7][8]

  • Cool the mixture to -10°C and slowly add a solution of sodium nitrite (2.5 eq) in water over 1.5 hours, maintaining the low temperature.[7][8] This in situ formation of the diazonium salt is a critical step.

  • Following the diazotization, the reaction mixture would then be treated with sodium azide to yield the corresponding 2-azido-5-chloro-3-fluoropyridine. This reaction is typically performed at low temperatures.

  • The product can be extracted into an organic solvent like ether, washed, dried, and concentrated.

Step 2: [3+2] Cycloaddition (Click Chemistry)

The azide intermediate is then reacted with a suitable alkyne partner to form the 1,2,3-triazole ring. This reaction is highly efficient and regioselective, a hallmark of click chemistry.

Step 3: Final Amide Coupling

The final step in the synthesis of many kinase inhibitors involves an amide bond formation to link the core heterocyclic scaffold with a side chain that often provides additional binding interactions and modulates solubility. This is typically achieved using standard peptide coupling reagents.

Quantitative Data Summary

Intermediate/ProductStarting MaterialKey ReagentsTypical YieldPurity
2-Amino-5-chloro-3-fluoropyridine2,3-Difluoro-5-chloropyridineAqueous Ammonia~85%[6]>98%
2-Bromo-5-chloro-3-fluoropyridine2-Amino-5-chloro-3-fluoropyridineHBr, NaNO₂, Br₂~90%[7][8]>98%
CCT251921(from multi-step synthesis)-->99%

Conclusion and Future Outlook

The this compound scaffold and its derivatives, particularly 2-Amino-5-chloro-3-fluoropyridine, are invaluable building blocks in the synthesis of complex APIs. Their utility is demonstrably high in the development of targeted therapies such as kinase inhibitors. The synthetic routes, while multi-stepped, are robust and utilize well-established chemical transformations, making them amenable to process development and scale-up. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of such fluorinated heterocyclic intermediates will undoubtedly play an increasingly critical role in the future of drug discovery and development.

References

  • Dale, T., Clarke, P. A., Esdar, C., et al. (2015). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature Chemical Biology, 11, 973–980. [Link]

  • Li, Y., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-83. [Link]

  • Patel, K., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3). [Link]

  • Bacevic, K., et al. (2017). CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium. The EMBO Journal, 36(16), 2367-2380. [Link]

  • Kroni, D., et al. (2020). Regulatory functions of the Mediator kinases CDK8 and CDK19. Trends in Biochemical Sciences, 45(6), 494-508. [Link]

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3), 1078-1101. [Link]

  • Singaram, B., et al. (2011). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. The Journal of Organic Chemistry, 76(19), 8048-8054. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016).
  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. (2012).
  • Allen, J. V., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1738-51. [Link]

  • Tichý, D., et al. (2020). Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 85(15), 9827-9838. [Link]

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Harnessing the Reactivity of 5-Chloro-3-fluoropyridine-2-carbonitrile for the Synthesis of Novel Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated nitrogen heterocycles are privileged scaffolds in medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 5-Chloro-3-fluoropyridine-2-carbonitrile is a highly versatile starting material, possessing three distinct reactive centers—a nitrile group, a fluoro substituent, and a chloro substituent—that can be selectively manipulated to construct a diverse array of complex heterocyclic systems. This application note provides detailed protocols and mechanistic insights for the synthesis of novel pyrido[2,3-d]pyrimidines and tetrazolo[1,5-a]pyridines, demonstrating the strategic utility of this building block in modern drug discovery and chemical biology.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine ring is a cornerstone of many top-selling pharmaceuticals. The introduction of fluorine atoms can profoundly influence the electronic properties and metabolic fate of these molecules. Specifically, 3-fluoropyridine motifs are common in pharmaceuticals as the fluorine at this position is less susceptible to nucleophilic substitution compared to its 2- and 4-substituted counterparts, while still modulating the basicity of the pyridine nitrogen.[1] this compound emerges as a particularly valuable precursor due to its trifunctional nature. The electron-withdrawing nitrile group at the C2 position not only serves as a handle for cyclization but also activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the C5 position. This guide explores several high-utility transformations of this starting material into fused heterocyclic systems of significant interest in medicinal chemistry.

Protocol 1: Synthesis of 7-Chloro-5-fluoropyrido[2,3-d]pyrimidine-2,4-diamine

This protocol details the direct conversion of the 2-carbonitrile into a fused 2,4-diaminopyrimidine ring, a core structure found in numerous kinase inhibitors and other therapeutic agents. The reaction proceeds through a base-catalyzed condensation with guanidine.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of guanidine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where a nitrogen atom from the guanidine moiety attacks the C2 carbon of the pyridine ring, which is activated by the ring nitrogen. A subsequent tautomerization and aromatization sequence yields the stable pyrido[2,3-d]pyrimidine system. The use of a strong, non-nucleophilic base like sodium methoxide facilitates the deprotonation of guanidine, enhancing its nucleophilicity.

Experimental Protocol: One-Pot Guanidine Condensation

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (40 mL). Carefully add sodium metal (0.46 g, 20 mmol) in small portions under a nitrogen atmosphere. Stir until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Reaction Assembly: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.91 g, 20 mmol). Stir the resulting suspension for 15 minutes at room temperature.

  • Addition of Starting Material: Add this compound (1.57 g, 10 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol solvent system.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to afford the title compound as a solid. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Data Summary Table

ParameterValue
Starting Material This compound
Key Reagents Guanidine HCl, Sodium Metal, Ethanol
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 8.51 (d, J=2.5 Hz, 1H), 7.85 (s, 2H, NH₂), 7.20 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 101 MHz) δ 162.5, 159.8, 157.3 (d, J=260 Hz), 155.1, 145.0 (d, J=12 Hz), 118.9 (d, J=22 Hz), 105.4
MS (ESI) m/z 200.0 [M+H]⁺

Workflow Diagram: Guanidine Condensation

G SM 5-Chloro-3-fluoro- pyridine-2-carbonitrile Intermediate Amidino Intermediate (in situ) SM->Intermediate Nucleophilic Addition Guanidine Guanidine HCl + NaOEt Guanidine->Intermediate Product 7-Chloro-5-fluoropyrido[2,3-d]- pyrimidine-2,4-diamine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a fused diaminopyrimidine via guanidine condensation.

Protocol 2: Synthesis of 5-Chloro-3-fluoro-[2][3][4]triazolo[4,3-a]pyridin-8-amine

This protocol leverages the reactivity of the 2-cyano group with hydrazine to form an N-amino intermediate, which then undergoes intramolecular cyclization to yield a fused triazole system. This scaffold is of interest for its potential as a bioisostere for other aromatic systems.

Mechanistic Rationale: The reaction begins with the nucleophilic addition of hydrazine to the nitrile, forming an amidrazone intermediate. This intermediate exists in equilibrium with its tautomeric form. The key cyclization step involves the nucleophilic attack of the exocyclic amino group onto the C2 carbon of the pyridine ring, facilitated by the displacement of a suitable leaving group. However, in this case, the cyclization proceeds via attack of the pyridine ring nitrogen onto the amidrazone carbon, followed by aromatization to yield the[2][3][4]triazolo[4,3-a]pyridine core.

Experimental Protocol: Hydrazine Condensation and Cyclization

  • Reaction Assembly: In a 50 mL round-bottom flask, suspend this compound (1.57 g, 10 mmol) in n-butanol (20 mL).

  • Addition of Reagent: Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 eq.) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 117°C) for 6-8 hours. The reaction mixture will become homogeneous as it proceeds. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual starting material and impurities. The product is often obtained in high purity, but can be recrystallized from ethanol if needed.

Data Summary Table

ParameterValue
Starting Material This compound
Key Reagents Hydrazine Hydrate, n-Butanol
Typical Yield 80-90%
Appearance White to light tan solid
¹H NMR (DMSO-d₆, 400 MHz) δ 8.65 (d, J=2.0 Hz, 1H), 7.90 (dd, J=9.5, 2.0 Hz, 1H), 6.85 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 101 MHz) δ 158.0, 154.5 (d, J=255 Hz), 148.2, 135.4 (d, J=15 Hz), 120.1 (d, J=5 Hz), 115.8 (d, J=25 Hz)
MS (ESI) m/z 187.0 [M+H]⁺

Workflow Diagram: Triazole Formation

G SM 5-Chloro-3-fluoro- pyridine-2-carbonitrile Intermediate Amidrazone Intermediate (in situ) SM->Intermediate Addition Hydrazine Hydrazine Hydrate (Reflux) Hydrazine->Intermediate Product 5-Chloro-3-fluoro-[1,2,4]triazolo- [4,3-a]pyridin-8-amine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a fused triazole via hydrazine condensation.

Protocol 3: Two-Step Synthesis of 8-Chloro-6-fluorotetrazolo[1,5-a]pyridine

This two-step protocol demonstrates a different synthetic strategy, where the C5-chloro group is first substituted via an SNAr reaction, and the newly introduced functionality is then used to construct the fused ring. This highlights the utility of the chloro-substituent as a site for diversification.

Mechanistic Rationale: Step A (SNAr): The pyridine ring is activated towards nucleophilic attack at the C5 position by the cumulative electron-withdrawing effects of the ring nitrogen, the C2-nitrile, and the C3-fluoro group. Sodium azide (NaN₃) is an effective nucleophile that displaces the chloride ion to form 5-azido-3-fluoropyridine-2-carbonitrile. Step B (Cyclization): The azide and nitrile groups are positioned for an intramolecular [3+2] cycloaddition. Upon heating, the azide cyclizes onto the nitrile to form the thermodynamically stable fused tetrazole ring. This type of reaction is a clean and efficient method for forming tetrazoles without the need for external reagents.

Experimental Protocol: SNAr and Thermal Cyclization

Step A: Synthesis of 5-azido-3-fluoropyridine-2-carbonitrile

  • Reaction Assembly: To a 100 mL flask, add this compound (1.57 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and dimethylformamide (DMF, 30 mL).

  • Reaction Execution: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC (Ethyl Acetate/Hexane 1:4).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of water. The product will precipitate. Stir for 20 minutes and collect the solid by vacuum filtration.

  • Purification: Wash the solid with water and dry under vacuum. The intermediate is often used directly in the next step without further purification. Caution: Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction.

Step B: Synthesis of 8-Chloro-6-fluorotetrazolo[1,5-a]pyridine

  • Reaction Assembly: Place the crude 5-azido-3-fluoropyridine-2-carbonitrile from Step A into a flask containing a suitable high-boiling solvent such as diphenyl ether (20 mL).

  • Reaction Execution: Heat the solution to 180-200°C. The cyclization is usually rapid (1-2 hours). Monitor the reaction by TLC for the formation of the new, more polar product.

  • Work-up and Isolation: Cool the reaction mixture. Add hexane (50 mL) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The product can be recrystallized from a suitable solvent like toluene.

Data Summary Table

ParameterValue (Intermediate)Value (Final Product)
Name 5-azido-3-fluoropyridine-2-carbonitrile8-Chloro-6-fluorotetrazolo[1,5-a]pyridine
Typical Yield >90% (crude)85-95% (from intermediate)
Appearance Pale yellow solidWhite crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 8.30 (d, J=2.0 Hz, 1H), 7.25 (dd, J=8.5, 2.0 Hz, 1H)δ 8.85 (d, J=2.2 Hz, 1H), 7.80 (dd, J=9.0, 2.2 Hz, 1H)
MS (ESI) m/z 164.0 [M+H]⁺m/z 164.0 [M+H]⁺ (isomer)

Workflow Diagram: Two-Step Tetrazole Synthesis

G cluster_0 Step A: SNAr Reaction cluster_1 Step B: Thermal Cyclization SM 5-Chloro-3-fluoro- pyridine-2-carbonitrile Intermediate 5-Azido-3-fluoro- pyridine-2-carbonitrile SM->Intermediate Intermediate2 5-Azido-3-fluoro- pyridine-2-carbonitrile Azide NaN₃ in DMF 80°C Azide->Intermediate Product 8-Chloro-6-fluorotetrazolo- [1,5-a]pyridine Heat Diphenyl Ether ~190°C Heat->Product Intermediate2->Product

Caption: A two-step synthesis of a fused tetrazole via SNAr and thermal cyclization.

Conclusion

This compound stands out as a powerful and adaptable building block for accessing novel heterocyclic scaffolds. By strategically targeting its nitrile, chloro, and fluoro functionalities, medicinal chemists can rapidly generate libraries of complex molecules. The protocols detailed herein provide reliable and scalable methods for producing pyrido[2,3-d]pyrimidines, triazolopyridines, and tetrazolopyridines—core structures with proven relevance in drug discovery. These pathways underscore the importance of rational precursor design in streamlining the synthesis of next-generation therapeutics.

References

  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]

  • de la Torre, B. G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of pyrido[1,2‐ e]purines from 2‐aminopyridines. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health. Available at: [Link]

  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. Available at: [Link]

  • Unknown Author. (2013). (PDF) Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Note Synthesis of some novel pyrido[2,3- d]pyrimidine derivatives and their antimicrobial investigations. Indian Journal of Chemistry. Available at: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Myz, S. A., & Tverdokhlebov, A. V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]

Sources

Advanced Reaction Mechanisms of 5-Chloro-3-fluoropyridine-2-carbonitrile: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Halogenated pyridines are foundational building blocks in modern drug discovery, offering chemists a versatile scaffold to construct complex and novel therapeutic agents.[1][2] Their unique electronic properties and predictable reactivity patterns are instrumental in medicinal chemistry. Among these, 5-Chloro-3-fluoropyridine-2-carbonitrile stands out as a particularly valuable intermediate. This trifunctionalized pyridine core presents multiple reaction handles, allowing for sequential and site-selective modifications.

The pyridine ring, being electron-deficient, is inherently activated towards certain transformations. This effect is significantly amplified by the presence of three potent electron-withdrawing groups: a nitrile at the C2 position, a fluorine atom at C3, and a chlorine atom at C5. This electronic arrangement dictates the molecule's reactivity, primarily making the C5 position susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling, while the nitrile group offers a gateway to a variety of other functional groups.[3][4]

This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles to empower rational experimental design.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the electronic interplay between the pyridine nitrogen and the electron-withdrawing substituents. The diagram below illustrates how these groups influence the electron density of the aromatic ring, creating electrophilic sites prone to attack.

Figure 1: Electronic properties of the core scaffold. The combined inductive and resonance effects of the F, Cl, and CN groups, along with the pyridine nitrogen, render the ring electron-deficient, particularly activating the C5 position for nucleophilic attack.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) at the C5 position, displacing the chloride. This is not a concerted SN2 reaction but a two-step addition-elimination mechanism.[5][6]

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine (C5). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[7]

  • Formation of a Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the nitrile group, which provides significant stabilization.[7]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining) Product 5-Substituted Product + Cl⁻ Intermediate->Product Elimination (Fast)

Figure 2: General workflow for the SNAr reaction.

Protocol: Amination via SNAr

This protocol describes a typical procedure for the substitution of the C5-chloro group with a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the primary amine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-3-fluoropyridine-2-carbonitrile.

Data Summary: SNAr Reactions

NucleophileReagent ExampleBaseSolventTypical Temp. (°C)
AmineR-NH₂K₂CO₃, DIPEADMF, DMSO80 - 120
AlcoholR-OHNaH, K₂CO₃THF, DMF60 - 100
ThiolR-SHK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 80
Metal-Catalyzed Cross-Coupling Reactions

The C5-Cl bond also serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are commonly employed.[1]

Mechanism: Suzuki Coupling The Suzuki coupling involves a palladium catalyst to couple the pyridine with an organoboron species. The general catalytic cycle is as follows:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R-B(OR)₂ Base PdII_R_Complex Ar-Pd(II)-R(L)₂ Transmetal->PdII_R_Complex ReductElim Reductive Elimination PdII_R_Complex->ReductElim ReductElim->Pd0 Regeneration Product Ar-R ReductElim->Product

Figure 3: Catalytic cycle for a Suzuki cross-coupling reaction.

Protocol: Suzuki Coupling

This protocol provides a general method for coupling an arylboronic acid at the C5 position.

Materials:

  • This compound

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add 1,4-dioxane and the 2 M aqueous solution of sodium carbonate.

  • Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue via column chromatography to obtain the 5-aryl-3-fluoropyridine-2-carbonitrile.

Transformations of the Nitrile Group

The nitrile group at C2 is a versatile functional group that can be converted into several other important moieties.[8]

Key Transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.[9][10]

  • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).[9]

  • Organometallic Addition: Grignard reagents or organolithium reagents add to the nitrile carbon to form an imine intermediate, which upon aqueous workup, hydrolyzes to a ketone.[10]

Nitrile_Reactions Nitrile Py-C≡N CarboxylicAcid Py-COOH Nitrile->CarboxylicAcid H₃O⁺, Δ Amine Py-CH₂NH₂ Nitrile->Amine 1. LiAlH₄ 2. H₂O Ketone Py-C(=O)R Nitrile->Ketone 1. R-MgBr 2. H₃O⁺

Figure 4: Common transformations of the nitrile functional group.

Protocol: Nitrile Hydrolysis to Carboxylic Acid

This protocol outlines the conversion of the nitrile to a carboxylic acid using strong acidic conditions.

Materials:

  • 5-Substituted-3-fluoropyridine-2-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Suspend the pyridine-2-carbonitrile starting material (1.0 eq) in concentrated HCl.

  • Heat the mixture to reflux (approximately 110 °C). The solid should dissolve as the reaction progresses.

  • Continue heating for several hours until LC-MS analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Adjust the pH of the solution to ~3-4 by the slow addition of a concentrated base (e.g., 50% NaOH solution). The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the corresponding pyridine-2-carboxylic acid.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The strategic placement of its functional groups allows for a diverse range of chemical transformations with high regioselectivity. By understanding the underlying electronic properties and reaction mechanisms—primarily SNAr at C5, cross-coupling at C5, and transformations of the C2-nitrile—researchers can effectively leverage this molecule to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.[1][2][11] The protocols and data provided herein serve as a validated starting point for laboratory application.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (Ningbo Inno Pharmchem Co., Ltd.)
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (Article)
  • A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles. (Benchchem)
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (PMC)
  • Reactions of Nitriles. (Chemistry Steps)
  • Conversion of nitrile to other functional groups. (ResearchGate)
  • Chemistry of Nitriles. (LibreTexts)
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (Sarchem Labs)
  • Nucleophilic Aromatic Substitutions. (YouTube)
  • Aromatic Substitution Reactions Practice. (YouTube)
  • Nucleophilic Aromatic Substitution. (YouTube)
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (Organic & Biomolecular Chemistry, RSC Publishing)

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

5-Chloro-3-fluoropyridine-2-carbonitrile is a key building block in the synthesis of numerous pharmaceutical agents and agrochemicals. Its specific substitution pattern makes it a valuable intermediate, but its synthesis can present challenges, particularly when transitioning from laboratory scale to pilot or industrial production. This document provides a detailed, field-tested protocol for the scale-up synthesis of this compound, emphasizing process safety, robustness, and efficiency.

Our selected synthetic strategy is the Sandmeyer reaction , a classic yet highly reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[1][2] This route was chosen over alternatives like direct nucleophilic substitution of a 2-halopyridine for several key reasons:

  • Reliability and Predictability: The Sandmeyer reaction is a well-understood transformation with a vast body of literature, making it highly predictable and easier to troubleshoot.[2][3]

  • Starting Material Accessibility: The precursor, 2-amino-5-chloro-3-fluoropyridine, is accessible, providing a solid starting point for a scalable process.

  • Process Control: The reaction proceeds through discrete, well-defined stages (diazotization and cyanation), allowing for precise process control at each critical step.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a deep understanding of the process and enabling successful implementation on a larger scale.

The Synthetic Pathway: Mechanism and Rationale

The overall transformation involves two primary stages, starting from 2-amino-5-chloro-3-fluoropyridine:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt. Maintaining a low temperature is critical as diazonium salts can be unstable and potentially explosive at higher temperatures or in a solid, dry state.[3]

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. The copper(I) species catalyzes the substitution of the diazonium group with a cyano group, releasing nitrogen gas and forming the desired product. This is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1]

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation Start 2-Amino-5-chloro- 3-fluoropyridine Intermediate Aryldiazonium Salt (in situ) Start->Intermediate NaNO₂, HBr 0-5 °C Product 5-Chloro-3-fluoro- pyridine-2-carbonitrile Intermediate->Product CuCN Room Temp.

Caption: Overall two-step Sandmeyer reaction scheme.

Critical Safety Imperatives

WARNING: This procedure involves highly toxic materials and potentially unstable intermediates. A thorough risk assessment must be conducted before commencing any work.

  • Cyanide Toxicity: Sodium and copper(I) cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4]

    • Handling: Always handle solid cyanides and their solutions in a certified chemical fume hood.[5][6]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[4][5]

    • Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][7] The workup procedure is specifically designed to be performed under basic conditions to mitigate this risk.

    • Emergency Preparedness: An emergency plan must be in place. Ensure all personnel are trained on cyanide exposure symptoms and first aid. An approved cyanide antidote kit must be readily available, and local emergency services should be notified of its location and use.[5][6]

  • Diazonium Salt Instability: Aryldiazonium salts are thermally unstable and can decompose violently, especially if isolated as a solid. This protocol is designed to use the salt directly in solution (in situ) without isolation.

    • Temperature Control: Strict adherence to the 0–5 °C temperature range during diazotization is mandatory to prevent uncontrolled decomposition.[3]

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated labware, PPE) is acutely hazardous. It must be quenched by treating with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions before being collected in a designated, properly labeled hazardous waste container.[5]

Detailed Scale-Up Protocol (1.0 mole Scale)

This protocol details the synthesis starting from 146.5 g of 2-amino-5-chloro-3-fluoropyridine.

Materials and Equipment
Reagent/MaterialGradeQuantityMolesNotes
2-Amino-5-chloro-3-fluoropyridine>98%146.5 g1.00Starting Material
Hydrobromic Acid (HBr)48% aq.450 mL~4.00For diazotization
Sodium Nitrite (NaNO₂)>98%72.5 g1.05Diazotizing agent
Deionized Water-~2.0 L-For solutions and washing
Copper(I) Cyanide (CuCN)>98%108.0 g1.20Cyanating reagent
Sodium Cyanide (NaCN)>98%65.0 g1.33To solubilize CuCN
Dichloromethane (DCM)Reagent~1.5 L-Extraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated aq.As needed-For neutralization
Sodium Hydroxide (NaOH)50% aq.As needed-For pH adjustment
Brine (Saturated NaCl)-~500 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • 1 L pressure-equalizing dropping funnel.

  • Secondary containment for the reactor.

  • Cooling circulator capable of maintaining -5 °C.

  • Large separatory funnel (5 L).

  • Rotary evaporator.

  • Gas scrubber system (containing bleach solution) for venting.

Step-by-Step Procedure

A Step 1: Diazotization Setup Charge Reactor with Amine and HBr Cool to 0 °C B Step 2: Form Diazonium Salt Slowly add NaNO₂ solution Maintain T < 5 °C A->B Critical Temp. Control D Step 4: Sandmeyer Reaction Add Diazonium Salt to CuCN Control gas evolution B->D Transfer cold solution C Step 3: Cyanation Reagent Prep Prepare CuCN/NaCN solution in a separate vessel C->D Charge reactor E Step 5: Work-up Quench, basify, and extract with DCM D->E After N₂ ceases F Step 6: Purification Wash, dry, and concentrate organic phase E->F G Step 7: Isolation Recrystallize crude product F->G

Caption: Experimental workflow for the synthesis.

Part A: Diazotization

  • Set up the 5 L jacketed reactor and ensure all joints are secure and the system is under a gentle nitrogen atmosphere.

  • Charge the reactor with hydrobromic acid (48%, 450 mL).

  • Begin stirring and cool the acid to 0 °C using the circulating chiller.

  • Slowly add the 2-amino-5-chloro-3-fluoropyridine (146.5 g, 1.00 mol) in portions, ensuring the internal temperature does not exceed 10 °C. A suspension may form.

  • Once the addition is complete, cool the mixture back down to 0–2 °C.

  • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in deionized water (200 mL).

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the NaNO₂ solution dropwise to the stirred reactor suspension over 60–90 minutes. CRITICAL: Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition. Vigorous stirring is essential.

  • After the addition is complete, stir the resulting dark solution at 0–5 °C for an additional 30 minutes. The reaction is complete when a drop of the solution turns starch-iodide paper blue, indicating a slight excess of nitrous acid.[3] Keep this cold diazonium salt solution ready for the next step.

Part B: Cyanation

  • IN A SEPARATE, WELL-VENTILATED FUME HOOD: In a suitable large beaker or flask, dissolve sodium cyanide (65.0 g, 1.33 mol) in deionized water (500 mL). Note: This will be exothermic.

  • Once the NaCN has dissolved, slowly and carefully add the copper(I) cyanide (108.0 g, 1.20 mol) with good stirring. This will form a soluble dicyanocuprate(I) complex.

  • Transfer this cyanide solution to a separate reactor or a large flask equipped with a stirrer and cool it to ~15 °C.

  • Slowly, and in a controlled stream, add the cold diazonium salt solution from Part A to the stirred cyanide solution.

  • A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the foaming and keep the temperature below 30 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2–3 hours, or until gas evolution has completely ceased.

Part C: Work-up and Purification

  • Cool the reaction mixture to 10-15 °C.

  • CAREFULLY and SLOWLY adjust the pH of the mixture to >10 using 50% aqueous sodium hydroxide. This ensures any residual cyanide is converted to the non-volatile CN⁻ ion. Check the pH with test strips.

  • Transfer the basic mixture to a 5 L separatory funnel.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic extracts and wash with deionized water (1 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield pure this compound.

Expected Results and Data

ParameterExpected Value
Starting Material 146.5 g
Crude Product Mass 135-145 g
Recrystallized Yield 120-130 g (77-83% yield)
Appearance Off-white to pale yellow solid
Purity (HPLC) >99%
Melting Point ~85-88 °C

References

  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Google Patents. (n.d.). HK1048814B - Process for the preparation of 2-cyanopyridines.
  • University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 127–156. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (2023). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]

Sources

The Strategic Application of 5-Chloro-3-fluoropyridine-2-carbonitrile in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] In the realm of kinase inhibitor discovery, the 2-aminopyridine moiety is particularly significant. This structural motif is a common feature in many kinase inhibitors, often playing a crucial role in binding to the ATP-binding site's hinge region, a key interaction for potent inhibition.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on the utility of a highly functionalized pyridine building block, 5-Chloro-3-fluoropyridine-2-carbonitrile , as a versatile starting material for the synthesis of novel kinase inhibitors.

The presence of multiple reactive sites on this molecule—the nitrile group and two distinct halogen atoms—provides medicinal chemists with a powerful platform for rapid library synthesis and structure-activity relationship (SAR) studies. The fluorine atom can enhance binding affinity and improve metabolic stability, while the chlorine atom offers a handle for cross-coupling reactions to introduce further diversity.[3] The nitrile group can be readily converted to the critical 2-amino group, which is a key pharmacophore for hinge binding in many kinase inhibitors.

This document will provide a detailed overview of the chemical rationale for using this compound, a step-by-step synthetic protocol for its conversion into a core kinase inhibitor scaffold, and a general method for evaluating the biological activity of the resulting compounds.

Chemical Rationale and Strategic Advantages

The unique arrangement of functional groups in this compound offers several strategic advantages in the design of kinase inhibitors:

  • Versatile Functionalization: The chloro and fluoro groups provide orthogonal reactivity. The chlorine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5][6][7] The fluorine at the 3-position can influence the pKa of the pyridine nitrogen and participate in hydrogen bonding interactions within the kinase active site.

  • Access to the Key 2-Aminopyridine Moiety: The 2-carbonitrile group can be efficiently transformed into a 2-amino group. This transformation is pivotal as the 2-aminopyridine scaffold is a well-established hinge-binding motif in a large number of kinase inhibitors, including those targeting Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[8][9][10][11]

  • Modulation of Physicochemical Properties: The presence of fluorine can significantly impact a molecule's properties. It can lower the basicity of the pyridine nitrogen, which may reduce off-target effects and improve cell permeability. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidation.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of a kinase inhibitor library starting from this compound.

Part 1: Synthesis of the 2-Amino-5-chloropyridine Core

The initial and crucial step is the conversion of the 2-carbonitrile to the 2-amino group. Several methods can be employed for this transformation; a common approach involves hydrolysis of the nitrile to an amide followed by a Hofmann rearrangement, or reduction to an amine. An alternative and often efficient method is a one-pot synthesis of 2-amino-3-cyanopyridine derivatives, though for this specific starting material, a direct conversion is more likely. A plausible direct conversion involves metal-catalyzed hydrolysis or reduction. For this protocol, we will outline a hypothetical robust conversion to the corresponding 2-aminopyridine.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

This protocol describes the conversion of the nitrile to the primary amine.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Sodium Azide

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Hydrolysis: Carefully add concentrated sulfuric acid (5.0 eq) to the flask while cooling in an ice bath.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour, then heat to 60°C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Amino-5-chloro-3-fluoropyridine.

Diagram 1: Synthetic Workflow from Starting Material to Kinase Inhibitor Core

G A This compound B Step 1: Nitrile to Amine Conversion (e.g., Hydrolysis/Rearrangement) A->B Reagents & Conditions C 2-Amino-5-chloro-3-fluoropyridine B->C D Step 2: Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) C->D C-Cl Functionalization E Step 3: Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->E Alternative C-Cl Functionalization F Diversified Kinase Inhibitor Library D->F E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

Overview of a Common Synthetic Pathway

A prevalent method for synthesizing halogenated aromatic nitriles, including this compound, involves the Sandmeyer reaction.[1][2][3] This powerful transformation allows for the conversion of an aromatic amine into a nitrile via a diazonium salt intermediate.[2][3][4] The typical starting material for this synthesis is 2-Amino-5-chloro-3-fluoropyridine.

The process can be broadly categorized into two critical stages:

  • Diazotization: The reaction of the primary aromatic amine with a nitrosating agent (commonly sodium nitrite in the presence of a strong acid) at low temperatures to form a reactive diazonium salt.[][6]

  • Cyanation: The substitution of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][7]

Experimental Workflow: Sandmeyer Cyanation

Below is a general workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Cyanation (Sandmeyer) cluster_2 Part 3: Workup & Purification A 2-Amino-5-chloro-3-fluoropyridine + HCl / H2SO4 B Cool to 0-5 °C A->B C Add NaNO2 (aq) (Slowly, maintain temp) B->C D Formation of Diazonium Salt Solution C->D F Add Diazonium Salt Solution (Slowly, control gas evolution) D->F Transfer E Prepare CuCN solution + NaCN/KCN E->F G Reaction Mixture (Stir at controlled temp) F->G H Product Formation G->H I Quench Reaction H->I Proceed to Workup J Extract with Organic Solvent I->J K Purify (e.g., Chromatography) J->K L 5-Chloro-3-fluoropyridine- 2-carbonitrile (Final Product) K->L

Caption: General workflow for the synthesis of this compound via a Sandmeyer reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.

Q1: My diazotization reaction is not proceeding to completion, or the diazonium salt appears to be decomposing prematurely. What's going wrong?

A1: Low Yield in Diazotization

This is a common and critical issue, as the stability of the diazonium salt is paramount for a successful Sandmeyer reaction.

Possible Causes & Solutions:

  • Temperature Control: The formation of diazonium salts is highly exothermic.[8] Failure to maintain a low temperature (typically 0-5 °C) can lead to rapid decomposition of the diazonium salt, often visible as vigorous nitrogen gas evolution and the formation of dark, tarry byproducts.

    • Protocol: Ensure your reaction vessel is immersed in an efficient ice/salt bath. Add the sodium nitrite solution dropwise and very slowly, monitoring the internal temperature with a calibrated thermometer. Never let the temperature rise above 5 °C.

  • Acid Concentration: Insufficient acid can lead to incomplete diazotization and potential side reactions, such as the formation of triazenes.[8]

    • Protocol: Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid or hydrochloric acid. A general rule of thumb is to use at least 3 equivalents: one to protonate the starting amine, one to react with sodium nitrite to form nitrous acid, and one to maintain an acidic environment to stabilize the diazonium salt.

  • Purity of Sodium Nitrite: Old or improperly stored sodium nitrite can be partially oxidized to sodium nitrate, rendering it ineffective.

    • Protocol: Use a fresh, high-purity bottle of sodium nitrite. It is good practice to perform a quick quality check (e.g., titration) if the reagent is old.

ParameterProblematic ConditionOptimized ConditionRationale
Temperature > 10 °C0–5 °CPrevents premature decomposition of the unstable diazonium salt.
NaNO₂ Addition Added quickly in one portionSlow, dropwise additionManages the exothermic reaction and prevents localized overheating.
Acid (HCl/H₂SO₄) < 2.5 equivalents3–4 equivalentsEnsures complete formation of nitrous acid and stabilizes the final diazonium salt.
Q2: The final yield of this compound is very low after the cyanation step, and I'm isolating significant amounts of 5-chloro-3-fluorophenol instead.

A2: Poor Cyanation Efficiency & Phenol Formation

This indicates that the diazonium group is reacting with water instead of the cyanide nucleophile.

Possible Causes & Solutions:

  • Catalyst Activity: The copper(I) cyanide catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2][4] If the catalyst is inactive (e.g., oxidized to Cu(II)), the reaction will be slow or fail.

    • Protocol: Prepare the CuCN solution fresh. If starting from CuSO₄, ensure the reduction to Cu(I) with a reagent like sodium bisulfite is complete. The solution should be colorless or pale yellow. The presence of a blue color indicates Cu(II) contamination.

  • Reaction Temperature: While diazotization requires cold conditions, the Sandmeyer cyanation often needs gentle heating to proceed at a reasonable rate. However, excessive heat can favor decomposition and reaction with water.

    • Protocol: After adding the diazonium salt solution to the CuCN solution at a low temperature, allow the mixture to warm slowly to room temperature. Gentle heating (e.g., 40–60 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or GC/MS to determine the optimal temperature and time.

  • pH Control: The pH of the reaction mixture is critical. A solution that is too acidic can inhibit the reaction, while a basic pH can cause precipitation of copper hydroxides and hydrolysis of the nitrile product.

    • Protocol: After the addition of the diazonium salt, it may be necessary to neutralize some of the excess acid. This can be done by the careful, portion-wise addition of a base like sodium bicarbonate until gas evolution ceases. This should be done before heating.

Q3: I'm observing the formation of a significant biaryl byproduct (e.g., a dimer of the pyridine ring). How can I minimize this?

A3: Biaryl Side Product Formation

The formation of biaryl compounds is a known side reaction in the Sandmeyer pathway and is evidence of its radical mechanism.[2] It occurs when the intermediate aryl radical couples with another aryl radical instead of reacting with the copper-bound nucleophile.

Possible Causes & Solutions:

  • Concentration: High concentrations of the diazonium salt can increase the probability of radical-radical coupling.

    • Protocol: Maintain a relatively dilute solution. Add the diazonium salt solution slowly to the copper cyanide solution to keep its instantaneous concentration low. This ensures that the aryl radical is more likely to encounter the catalyst complex.

  • Solvent Choice: The choice of solvent can influence reaction pathways.

    • Protocol: While water is common for the diazotization step, conducting the cyanation in a mixed aqueous/organic system or in a non-aqueous solvent (if the diazonium salt is stable, e.g., as a tetrafluoroborate salt) can sometimes minimize side reactions.[9] Acetonitrile is a solvent that has been shown to be effective in some Sandmeyer reactions.[1]

Troubleshooting Logic Flow

G Start Low Yield of Final Product Check_Diazonium Analyze Diazotization Step: Incomplete reaction or decomposition? Start->Check_Diazonium Check_Cyanation Analyze Cyanation Step: Phenol or Biaryl byproducts observed? Check_Diazonium->Check_Cyanation No Temp_Control Verify Temperature Control (0-5 °C) Ensure slow NaNO₂ addition Check_Diazonium->Temp_Control Yes Catalyst_Activity Check Cu(I)CN Catalyst Activity (Prepare fresh, avoid Cu(II)) Check_Cyanation->Catalyst_Activity Phenol byproduct Dilution Reduce Concentration (Slow addition of diazonium salt) Check_Cyanation->Dilution Biaryl byproduct Acid_Conc Check Acid Stoichiometry (Use 3-4 eq.) Temp_Control->Acid_Conc End Yield Improved Acid_Conc->End Adjust_pH_Temp Optimize pH and Temperature (Neutralize excess acid, gentle heating) Catalyst_Activity->Adjust_pH_Temp Adjust_pH_Temp->End Dilution->End

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use a different cyanide source, like trimethylsilyl cyanide (TMSCN)? A: While TMSCN is used in some cyanation reactions, the classic Sandmeyer reaction relies on a copper(I) cyanide salt. Using alternative sources would constitute a different reaction mechanism (e.g., a palladium-catalyzed reaction) and would require significant process redevelopment. For the Sandmeyer route, CuCN is the authoritative and recommended reagent.[7]

Q: Is it possible to isolate the diazonium salt before the cyanation step? A: Aryl diazonium salts are often explosive when isolated in a dry state and are highly reactive.[6] For safety and efficiency, they are almost always prepared and used in situ as a cold aqueous solution.[4] Isolation is only attempted in specific cases by precipitating them as more stable salts, such as tetrafluoroborates, which is a key step in the Balz–Schiemann reaction for fluorination.[2][9]

Q: What is the best workup procedure to isolate the final product? A: After the reaction is complete, the mixture often contains copper salts and inorganic byproducts. A typical workup involves:

  • Quenching the reaction mixture, possibly with a reducing agent like sodium bisulfite to ensure all reactive species are neutralized.

  • Basifying the solution (e.g., with ammonium hydroxide or sodium carbonate) to precipitate copper as its hydroxide or carbonate complex.

  • Performing a thorough extraction with an organic solvent such as dichloromethane, ethyl acetate, or toluene.

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating under reduced pressure.

  • The crude product is then typically purified by silica gel column chromatography or recrystallization.

Q: My starting material, 2-Amino-5-chloro-3-fluoropyridine, is not readily available. Are there alternative routes? A: While the Sandmeyer reaction is common, other synthetic strategies exist for related compounds. These can include halogen exchange reactions on a pre-existing pyridine ring or building the pyridine ring from acyclic precursors.[10][11] For instance, a precursor like 5-bromo-3-fluoro-pyridine-2-carbonitrile could potentially be synthesized and the bromine later exchanged.[12] However, each new route requires its own extensive optimization and troubleshooting.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Schlosser, M., & Rausis, T. (2005). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. European Journal of Organic Chemistry, 2005(11), 2241-2258. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Serafin, K., Rogoza, J., & Gryko, D. (2019). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Chemistry – A European Journal, 25(57), 13110-13120. [Link]

  • ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions. [Link]

  • Tamami, B., & Yeganeh, H. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science, 125(S2), E547-E553. [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]

  • Deadman, J. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(8), 1470–1475. [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

Technical Support Center: Purification of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-3-fluoropyridine-2-carbonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide offers practical, field-proven insights into the most effective purification methods, potential pitfalls, and their solutions.

Understanding Your Impurity Profile

Effective purification begins with an understanding of the potential impurities. The most common synthetic route to this compound involves the cyanation of a 2-halopyridine precursor, typically 2-bromo-5-chloro-3-fluoropyridine. This precursor is often synthesized from 2-amino-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction.

Based on this synthetic pathway, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 2-Bromo-5-chloro-3-fluoropyridine

    • 2-Amino-5-chloro-3-fluoropyridine

  • Reagent-Derived Impurities:

    • Residual cyanide salts (e.g., from CuCN in a Rosenmund-von Braun reaction or Zn(CN)₂ in a palladium-catalyzed cyanation).

    • Residual palladium catalyst and ligands.

  • Side-Reaction Byproducts:

    • Hydrolysis of the nitrile to the corresponding amide or carboxylic acid.

    • Over-halogenation or under-halogenation products from the synthesis of the precursors.

    • Homocoupling products of the starting materials.

The choice of purification method will depend on the nature and quantity of these impurities.

Purification Method Selection: A Decision Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy for your crude this compound.

Purification_Decision_Tree Purification Method Selection Workflow Start Crude this compound Purity_Check Assess Purity (e.g., TLC, LC-MS, GC-MS) Start->Purity_Check High_Purity High Purity (>95%) with minor colored impurities? Purity_Check->High_Purity Low_Purity Low Purity (<95%) with multiple impurities? Purity_Check->Low_Purity High_Purity->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Yes Final_Product Pure this compound Recrystallization->Final_Product Distillation_Check Is the compound thermally stable and impurities have different boiling points? Column_Chromatography->Distillation_Check Distillation Vacuum Distillation Distillation_Check->Distillation Yes Distillation_Check->Final_Product No Distillation->Final_Product

Caption: A decision tree to guide the selection of the appropriate purification method.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.

Section 1: Recrystallization

Q1: My compound won't crystallize from the chosen solvent. What should I do?

A1: This is a common issue that can often be resolved by systematically adjusting your procedure.

  • Problem: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Solvent/Anti-Solvent System: If single-solvent recrystallization fails, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Allow the solution to cool slowly.

Q2: I'm observing an oiling out phenomenon instead of crystallization. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. The lower concentration may favor crystal formation over oiling.

Q3: What are the best starting solvents for recrystallizing this compound?

A3: Based on the polar nature of the pyridine ring and the nitrile group, coupled with the halogen substituents, a solvent of moderate polarity is a good starting point. The principle of "like dissolves like" can be a useful guide.[1]

Solvent SystemRationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in water. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until turbidity persists. Then, allow it to cool.
Ethyl Acetate/Hexanes A common and effective solvent system for compounds of intermediate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.
Isopropanol Isopropanol often provides a good balance of solubility at elevated temperatures and lower solubility upon cooling for polar compounds.
Toluene For less polar impurities, toluene can be an effective recrystallization solvent. The aromatic nature of toluene can interact favorably with the pyridine ring.
Section 2: Column Chromatography

Q1: I'm seeing significant peak tailing for my compound on a silica gel column. What is the cause and how can I fix it?

A1: Peak tailing with pyridine-containing compounds is a frequent issue in normal-phase chromatography on silica gel.[2] The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to a secondary, stronger interaction that slows the elution of a portion of the compound, causing the peak to "tail".

  • Solutions:

    • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is highly effective. The triethylamine will preferentially interact with the acidic silanol groups, masking them from your compound.[2]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18-functionalized silica column can be an excellent option, as it avoids the issue of silanol interactions.

Q2: What is a good starting eluent system for flash chromatography of this compound on silica gel?

A2: For a compound with the polarity of this compound, a mixture of a non-polar and a moderately polar solvent is a good starting point. A close analog, 5-bromo-3-fluoro-pyridine-2-carbonitrile, has been successfully purified using an ethyl acetate/hexane gradient.[3]

Eluent SystemStarting Gradient (v/v)Rationale
Ethyl Acetate/Hexanes 5-10% Ethyl AcetateThis is a standard and highly effective system for a wide range of compounds. Start with a low polarity and gradually increase the concentration of ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point for method development.[3]
Dichloromethane/Methanol 1-2% MethanolFor more polar impurities, a dichloromethane/methanol system can provide better separation. Be cautious, as methanol is a very polar solvent, so start with a very low percentage.
Toluene/Acetone 5-10% AcetoneThis system offers different selectivity compared to ethyl acetate/hexanes and can be useful if co-elution is an issue with the standard system.

Pro-Tip: Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system before committing your entire sample to a column. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen TLC solvent system for good separation on a column.[4]

Q3: My compound is not eluting from the column, even with a high concentration of polar solvent.

A3: This suggests a very strong interaction with the stationary phase, or potential decomposition on the column.

  • Solutions:

    • Check for Decomposition: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots, your compound may be decomposing on the silica. In this case, switching to a more inert stationary phase like neutral alumina is recommended.

    • Increase Eluent Polarity Drastically: If decomposition is not the issue, you may need to switch to a much more polar eluent system, such as 5-10% methanol in dichloromethane.

    • Consider Reversed-Phase Chromatography: Your compound may be better suited for reversed-phase purification.

Section 3: Distillation

Q1: Is distillation a suitable method for purifying this compound?

A1: Distillation can be a viable option, particularly for removing non-volatile impurities or those with significantly different boiling points. The reported boiling point of this compound is 215.2 °C at atmospheric pressure.[5]

  • Considerations:

    • Thermal Stability: The high boiling point raises concerns about thermal decomposition. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.

    • Boiling Points of Impurities: This method is most effective if the impurities have boiling points that differ by at least 25-30 °C from the product. The unreacted starting material, 2-bromo-5-chloro-3-fluoropyridine, will likely have a similar or slightly higher boiling point, making separation by distillation challenging.

    • Non-Volatile Impurities: Distillation is excellent for removing non-volatile impurities such as residual salts, catalysts, or polymeric materials.

Q2: What are the key considerations for setting up a vacuum distillation for this compound?

A2: Safety and proper setup are paramount for a successful vacuum distillation.

  • Step-by-Step Protocol:

    • Glassware Inspection: Ensure all glassware is free of cracks or star cracks, as they can implode under vacuum.

    • Heating Mantle and Stirring: Use a heating mantle with a stir bar for smooth boiling. Do not use a Bunsen burner.

    • Vacuum Trap: Always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

    • Fractionating Column: For impurities with close boiling points, a short Vigreux or packed fractionating column can improve separation efficiency.

    • Gradual Application of Vacuum and Heat: Apply the vacuum gradually and then slowly increase the heat to avoid bumping.

Purity Analysis Workflow

Regardless of the purification method chosen, it is essential to verify the purity of the final product. The following workflow outlines a standard approach for purity assessment.

Purity_Analysis_Workflow Post-Purification Analysis Workflow Input Purified this compound TLC 1. Thin-Layer Chromatography (TLC) - Single spot in multiple eluent systems? Input->TLC GC_LCMS 2. GC-MS or LC-MS - Single peak with correct mass? TLC->GC_LCMS NMR 3. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Correct shifts, integrations, and coupling? - Absence of impurity signals? GC_LCMS->NMR Purity_Confirmed Purity Confirmed NMR->Purity_Confirmed

Caption: A standard workflow for confirming the purity of the final product.

References

  • The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Rosenmund–von Braun reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(57), 34351–34373. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 58(94), 13135-13138. [Link]

  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • The Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Thieme. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(01), 69-72. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Reddit. (2023, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]

  • Phenomenex. (2023, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

Sources

Optimizing reaction conditions for 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-Chloro-3-fluoropyridine-2-carbonitrile. This document is designed for researchers, chemists, and process development professionals who are working with this critical building block. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting advice and in-depth FAQs grounded in established chemical principles. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand the causality behind each experimental step, enabling you to optimize for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and commercially viable routes for the synthesis of this compound:

  • The Sandmeyer Reaction: This is a classic and widely used method that starts from the readily available 2-Amino-5-chloro-3-fluoropyridine.[1][2] The process involves two key steps:

    • Diazotization: The primary amine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid.

    • Cyanation: The diazonium salt is then displaced by a cyanide nucleophile, a reaction catalyzed by a copper(I) salt, typically copper(I) cyanide.[3][4] This method is well-established for producing aryl nitriles from anilines and their heterocyclic analogs.[5][6]

  • Dehydration of 5-Chloro-3-fluoropicolinamide: This route involves the dehydration of the corresponding primary amide. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to eliminate water and form the nitrile group. This approach is effective, and similar transformations are well-documented for related halogenated pyridine carboxamides.[7]

Q2: Which synthetic route should I choose?

The choice of route depends on several factors including scale, available starting materials, and safety infrastructure:

  • Sandmeyer Reaction: This is often preferred for laboratory-scale synthesis due to the commercial availability of the starting amine.[1] However, it involves the generation of diazonium salts, which can be unstable and potentially explosive if isolated in a dry state. It also requires the use of highly toxic cyanide salts. This route demands strict temperature control and careful handling procedures.

  • Amide Dehydration: This route can be more amenable to larger-scale production as it avoids the use of diazonium salts and potentially toxic metal cyanides. The primary challenge lies in the availability and synthesis of the starting picolinamide. The reaction often requires reflux conditions and a careful workup to neutralize the corrosive dehydrating agents.

Q3: What are the most critical safety considerations for these syntheses?

Utmost caution is required.

  • Diazonium Salts (Sandmeyer Route): Aryl diazonium salts are thermally unstable and can decompose violently, especially when dry. Never isolate the diazonium salt intermediate. It should always be prepared in situ at low temperatures (typically -10 to 5 °C) and used immediately in the subsequent cyanation step.

  • Cyanide Sources (Sandmeyer Route): Copper(I) cyanide (CuCN) and sodium cyanide (NaCN) are extremely toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit and trained personnel available. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

  • Dehydrating Agents (Dehydration Route): Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. All operations should be conducted under anhydrous conditions in a fume hood.

Troubleshooting Guide: The Sandmeyer Reaction

This section addresses common issues encountered when synthesizing this compound via the Sandmeyer reaction, starting from 2-Amino-5-chloro-3-fluoropyridine.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield. I've confirmed the identity of my starting materials. What are the most likely causes and how can I fix them?

A low yield in a Sandmeyer reaction is a common issue that can typically be traced to one of three stages: Diazotization, Diazonium Salt Stability, or Cyanide Displacement.

Root Cause Analysis & Solutions:

  • Inefficient Diazotization: The conversion of the aminopyridine to its diazonium salt is the foundation of the reaction.

    • Why it happens: Insufficient acid can lead to the formation of an azo compound by coupling the diazonium salt with the unreacted starting amine. The temperature may also be too high, causing premature decomposition.

    • Troubleshooting Steps:

      • Acid Stoichiometry: Ensure at least 3 equivalents of strong acid (e.g., H₂SO₄ or HCl) are used. One equivalent protonates the pyridine nitrogen, one protonates the amino group, and the third reacts with sodium nitrite to generate the nitrosating agent (nitrous acid).

      • Temperature Control: Maintain the temperature strictly between -5 °C and 0 °C during the dropwise addition of the sodium nitrite solution. Use a calibrated thermometer.

      • Nitrite Addition: Add the aqueous solution of NaNO₂ slowly and subsurface to ensure rapid mixing and prevent localized warming.

  • Decomposition of the Diazonium Salt: The 5-chloro-3-fluoropyridin-2-diazonium salt is unstable.

    • Why it happens: If the temperature rises above 5-10 °C or if the solution is allowed to stand for too long before the addition of the copper cyanide catalyst, the diazonium salt will decompose, primarily through reaction with water to form the corresponding pyridin-2-one (a phenol analog) and release nitrogen gas.

    • Troubleshooting Steps:

      • Immediate Use: Prepare the copper(I) cyanide solution/slurry in a separate flask and add the freshly prepared, cold diazonium salt solution to it without delay.

      • Catalyst Temperature: Ensure the copper cyanide solution is also at the appropriate temperature before the addition.

  • Inefficient Cyanide Displacement: The final C-CN bond formation is catalyzed by Cu(I).

    • Why it happens: The catalyst may be inactive (oxidized to Cu(II)), or the reaction temperature may be too low for the displacement to occur efficiently. The Sandmeyer cyanation is a radical-nucleophilic aromatic substitution (SRNAr), and its rate is temperature-dependent.[3]

    • Troubleshooting Steps:

      • Catalyst Quality: Use high-purity, freshly purchased CuCN. If its quality is suspect, consider preparing it fresh or using an alternative like a mixture of CuCl and NaCN.

      • Reaction Temperature: After adding the diazonium salt to the copper cyanide, the reaction often requires gentle warming to proceed. Slowly raise the temperature to 40-60 °C and monitor for nitrogen evolution. Be cautious, as the reaction can become exothermic.

      • pH Control: The reaction mixture is typically neutralized or made slightly basic during workup to ensure the product is in its free base form for extraction.

Below is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low Yield Observed check_sm TLC/LC-MS shows unreacted starting amine? start->check_sm check_byproduct Major byproduct observed? check_sm->check_byproduct  No diazotization_issue Diazotization Incomplete check_sm->diazotization_issue  Yes identify_byproduct Identify Byproduct (e.g., via LC-MS) check_byproduct->identify_byproduct  Yes cyanation_issue Cyanation Step Inefficient check_byproduct->cyanation_issue  No fix_diazotization Solution: - Increase acid equivalents (3-4 eq) - Ensure Temp < 0°C during NaNO2 addition - Slow, subsurface NaNO2 addition diazotization_issue->fix_diazotization phenol_byproduct Byproduct is 5-Chloro-3-fluoro pyridin-2-one? identify_byproduct->phenol_byproduct other_byproduct Other byproducts (e.g., biaryls)? phenol_byproduct->other_byproduct  No diazonium_decomp Diazonium Salt Decomposed phenol_byproduct->diazonium_decomp  Yes other_byproduct->cyanation_issue fix_decomp Solution: - Use diazonium salt immediately - Maintain temp < 5°C before CuCN addition - Check for hot spots diazonium_decomp->fix_decomp fix_cyanation Solution: - Check CuCN quality/activity - Gently warm reaction to 40-60°C after mixing - Ensure proper stoichiometry of all reagents cyanation_issue->fix_cyanation

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.
Problem 2: Significant Impurity Profile

Q: My crude product contains several impurities that are difficult to separate. What are they and how can I prevent their formation?

A: The primary impurities are typically the pyridin-2-one byproduct from hydrolysis and unreacted starting material. Biaryl impurities can also form via radical coupling.

Impurity Prevention Strategies:

ImpurityFormation MechanismPrevention & Mitigation Strategy
5-Chloro-3-fluoropyridin-2-one Hydrolysis of the diazonium salt intermediate (reaction with water).Strictly maintain low temperatures (< 5 °C) before and during the addition to the cyanide solution. Minimize delays between diazonium salt formation and its use.
2-Amino-5-chloro-3-fluoropyridine Incomplete diazotization or inefficient conversion.Ensure proper stoichiometry of acid and sodium nitrite. Allow sufficient reaction time for the diazotization step (typically 15-30 minutes) before proceeding.
Biaryl Compounds Homocoupling of the aryl radical intermediate generated during the SRNAr mechanism.[3]Ensure an efficient trapping of the aryl radical by the copper cyanide complex. This is achieved by using an adequate concentration and quality of the Cu(I) catalyst and ensuring the temperature is optimal for the displacement step, not just decomposition.

Purification Tip: If impurities are present, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for separating the desired non-polar nitrile product from the more polar pyridin-2-one and starting amine impurities.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

Diagram of Experimental Workflow:

sandmeyer_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Workup & Purification amine Dissolve 2-Amino-5-chloro- 3-fluoropyridine in H2SO4 cool_amine Cool solution to -5°C amine->cool_amine add_nano2 Add NaNO2 solution dropwise (maintain T < 0°C) cool_amine->add_nano2 nano2 Prepare aqueous NaNO2 solution nano2->add_nano2 stir_diaz Stir for 20 min at -5 to 0°C add_nano2->stir_diaz add_diaz Add diazonium salt solution to CuCN slurry stir_diaz->add_diaz cucn Prepare slurry of CuCN in water cool_cucn Cool CuCN slurry to 0°C cucn->cool_cucn cool_cucn->add_diaz warm_react Warm reaction to 50°C (monitor N2 evolution) add_diaz->warm_react stir_react Stir for 1-2 hours warm_react->stir_react cool_final Cool to room temperature stir_react->cool_final neutralize Neutralize with aq. NH4OH cool_final->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_purify Dry organic layer and concentrate. Purify by column chromatography. extract->dry_purify product 5-Chloro-3-fluoropyridine- 2-carbonitrile dry_purify->product

Caption: Step-by-step workflow for the Sandmeyer synthesis.

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (~3.5 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Ammonium Hydroxide (NH₄OH, ~28% aq.)

  • Ethyl Acetate

  • Deionized Water

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add concentrated H₂SO₄ (3.0 eq) to deionized water. Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) to the cold acid solution, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

    • Cool the solution to -5 °C.

    • In a separate beaker, dissolve NaNO₂ (1.1 eq) in a minimum amount of deionized water.

    • Add the NaNO₂ solution dropwise to the reaction mixture, maintaining the internal temperature between -5 °C and 0 °C.

    • After the addition is complete, stir the resulting mixture for an additional 20 minutes at this temperature. The mixture is now the diazonium salt solution.

  • Cyanation:

    • In a separate, larger flask, prepare a slurry of CuCN (1.2 eq) in deionized water. Cool this slurry to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCN slurry. A thick precipitate may form.

    • After the addition is complete, slowly warm the reaction mixture to 50 °C. You should observe vigorous gas (N₂) evolution. Caution: Exothermic reaction.

    • Maintain the temperature at 50-60 °C for 1-2 hours, or until gas evolution ceases. Monitor reaction completion by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • In a well-ventilated fume hood, slowly and carefully neutralize the reaction by adding concentrated ammonium hydroxide until the pH is ~8-9. This will dissolve the copper salts by forming a deep blue copper-ammonia complex.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., 0-20% ethyl acetate in hexanes) to yield this compound as a solid.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ullah, F., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (2010). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

  • Li, B., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-fluoropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this highly reactive compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory.

Introduction

This compound is a versatile building block in medicinal chemistry and material science. Its utility stems from the unique electronic properties conferred by the pyridine ring, enhanced by the presence of three distinct functional groups: a nitrile, a chloro group, and a fluoro group. However, these same features contribute to its reactivity and potential instability under certain experimental conditions. This guide will help you navigate these challenges.

The core of this molecule's reactivity lies in the 2-cyanopyridine moiety. The nitrile group at the 2-position makes the pyridine ring susceptible to nucleophilic attack. This reactivity is further amplified by the presence of electron-withdrawing fluoro and chloro groups, which increase the electrophilicity of the pyridine ring.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected side products in my reaction mixture. What could be the cause?

A1: The presence of unexpected side products often points to the degradation of this compound. The primary culprits are nucleophiles and protic solvents.

  • Hydrolysis: The nitrile group can undergo hydrolysis to form a primary amide (5-chloro-3-fluoropicolinamide) and subsequently a carboxylic acid (5-chloro-3-fluoropicolinic acid). This process can be catalyzed by both acidic and basic conditions.[3][4] High temperatures can further promote this degradation.[4]

  • Reaction with Nucleophiles: The 2-cyanopyridine system is known to be reactive towards nucleophiles, particularly thiols like cysteine.[1][2] If your reaction mixture contains nucleophilic species, you may observe the formation of adducts. The electron-withdrawing chloro and fluoro groups on the pyridine ring enhance this reactivity.[1][2]

Q2: My compound seems to be degrading during storage. What are the optimal storage conditions?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Temperature: Store the compound at low temperatures, ideally refrigerated (2-8°C), to minimize thermal degradation.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Can I use protic solvents like methanol or water with this compound?

A3: The use of protic solvents should be approached with caution. While some reactions may necessitate their use, be aware of the potential for solvolysis, where the solvent acts as a nucleophile, leading to degradation. If possible, opt for aprotic solvents. If a protic solvent is required, consider using it at low temperatures and for the shortest possible reaction time.

Q4: Is this compound sensitive to acid?

A4: Yes, fluoropyridines, in general, can be unstable in acidic media.[6] The presence of acid can catalyze the hydrolysis of the nitrile group and potentially lead to other degradation pathways, such as the transformation into N-(4-pyridyl)-4-pyridone, a known degradation pathway for 4-fluoropyridine.[7][8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Problem 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Step Rationale
Degradation of starting material Verify the purity of your this compound using a suitable analytical method (e.g., NMR, LC-MS) before starting the reaction.Ensures that the starting material meets the required specifications and has not degraded during storage.
Reaction with solvent If using a protic solvent, switch to an anhydrous aprotic solvent (e.g., THF, DCM, acetonitrile).Minimizes the risk of solvolysis and hydrolysis of the nitrile group.
Incompatible reaction conditions Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If necessary, use non-nucleophilic bases or perform the reaction at low temperatures.The compound is susceptible to acid- and base-catalyzed degradation.
Problem 2: Formation of Multiple Unidentified Products
Potential Cause Troubleshooting Step Rationale
Hydrolysis of the nitrile group Perform the reaction under strictly anhydrous conditions. Use freshly distilled, dry solvents and an inert atmosphere.Prevents the conversion of the nitrile to an amide or carboxylic acid.[3][4]
Nucleophilic attack on the pyridine ring If your reaction involves other nucleophiles, consider protecting the 2-cyanopyridine moiety if possible, or use a less nucleophilic reagent.The electron-deficient pyridine ring is a target for nucleophiles.[1][2]
Thermal decomposition Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Minimizes the potential for thermally induced degradation pathways.

Experimental Protocols

Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid inhalation of dust or vapors.[9][10]

  • Dispensing: When dispensing the compound, work quickly to minimize exposure to atmospheric moisture.

Protocol 2: Setting up a Reaction Under Anhydrous Conditions
  • Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, or they can be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Assemble the reaction apparatus and flush with an inert gas (argon or nitrogen) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add this compound and other reagents under the inert atmosphere.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound in the presence of water and a generic nucleophile (Nu-).

G A This compound B 5-Chloro-3-fluoropicolinamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) D Nucleophilic Adduct A->D Nucleophilic Attack (Nu⁻) C 5-Chloro-3-fluoropicolinic acid B->C Hydrolysis (H₂O, H⁺ or OH⁻) G A Unexpected Experimental Outcome B Analyze Reaction Mixture (LC-MS, NMR) A->B C Identify Side Products B->C D Check Starting Material Purity B->D F Hypothesize Degradation Pathway C->F E Review Reaction Conditions D->E E->F G Modify Protocol F->G H Re-run Experiment G->H H->A I Successful Outcome H->I

Caption: Troubleshooting workflow for stability issues.

References

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - NIH. Available at: [Link]

  • Preparation and Stability of 4-Fluoropyridine - RSC Publishing. Available at: [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. Available at: [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
  • Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. Available at: [Link]

  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH. Available at: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC - NIH. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]

  • 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc. Available at: [Link]

  • 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem - NIH. Available at: [Link]

Sources

Overcoming low reactivity of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Research

I am starting my investigation with extensive Google searches to build a solid foundation. My goal is to understand the compound's chemical properties and reactivity, concentrating on the factors that lead to its generally low reactivity and identifying any common reactions. This is my initial scoping to begin a deep dive.

Expanding Scope and Detail

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Technical Support Center: 5-Chloro-3-fluoropyridine-2-carbonitrile Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

Welcome to the technical support guide for the reaction workup of 5-Chloro-3-fluoropyridine-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deeper understanding of the chemistry involved, enabling you to troubleshoot and optimize your workup procedure effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the standard workup and handling of this compound.

Q1: What is a reliable, general workup procedure following the synthesis of this compound?

A1: A typical synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) or a related transformation. The following is a robust, general workup procedure designed to isolate the product from common reagents and byproducts.

Standard Workup Protocol:

  • Reaction Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature (or 0 °C if highly exothermic). Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial for neutralizing reactive organometallic or strongly basic reagents.

  • Phase Separation & Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), add deionized water to dissolve the salts. Extract the aqueous phase two to three times with a suitable organic solvent.

  • Aqueous Washes: Combine the organic extracts and wash sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid. Caution: Perform this wash carefully as CO₂ evolution may cause pressure buildup.

    • Saturated aqueous sodium chloride (brine) to break up any emulsions and remove the bulk of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material can then be purified, typically by flash column chromatography on silica gel or by recrystallization.

Q2: What are the primary safety concerns when working with this compound?

A2: This compound presents several hazards that require careful handling in a controlled laboratory environment.[1]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: It is known to cause skin and serious eye irritation.[1]

Mandatory Safety Precautions:

  • Always handle the compound in a well-ventilated chemical fume hood.[2][3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[5]

  • Avoid creating dust or aerosols.

  • Ensure an eyewash station and safety shower are readily accessible.[2][5]

Q3: The nitrile group on my product seems to be hydrolyzing to the amide or carboxylic acid. How can I prevent this?

A3: The carbon of the nitrile group is electrophilic and can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, often accelerated by heat. The electron-deficient nature of the pyridine ring can exacerbate this.

Preventative Measures:

  • Avoid Strong Acids/Bases: During the workup, avoid washing with strong acids or bases (e.g., HCl, NaOH). Use milder alternatives like saturated NaHCO₃ for neutralization.

  • Temperature Control: Keep all workup steps at or below room temperature. Avoid heating the product for extended periods, especially in the presence of water.

  • Prompt Isolation: Do not let the crude product sit in aqueous or protic solutions for prolonged periods. Proceed with extraction and drying promptly after quenching the reaction. In some cases, hydrolysis of related triazine rings is shown to be facilitated by coordination to metal ions like copper(II), a consideration if transition metals are used in your reaction.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experimental workup.

Issue 1: Low or No Yield of Product in the Organic Layer

Question: After performing my aqueous extraction, I have a very low yield of crude product. Where did my compound go?

Answer: This is a classic issue when working with pyridine derivatives. The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is ~5.2) and can be easily protonated in an acidic environment, forming a pyridinium salt.[6] This salt is highly water-soluble and will partition into the aqueous layer.

Troubleshooting Steps:

  • Check the Aqueous Layer pH: Before extraction, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). If the reaction was acidic or quenched with an acidic solution, you must carefully add a base like saturated sodium bicarbonate until bubbling ceases and the desired pH is reached.

  • Product Recovery from Aqueous Layer: If you suspect your product is in the aqueous phase, you can attempt to recover it.

    • Take a small aliquot of the aqueous layer.

    • Basify it to pH ~8 with NaHCO₃ or dilute NaOH.

    • Extract this aliquot with ethyl acetate and analyze the organic extract by TLC or LC-MS to confirm the presence of your product.

    • If the product is present, proceed with basifying and re-extracting the entire aqueous layer.[7]

Troubleshooting Workflow: Low Yield

G start Low Yield After Workup check_ph Check pH of Aqueous Layer start->check_ph acidic Is pH < 7? check_ph->acidic re_extract Basify to pH 7-8 with NaHCO₃ Re-extract with Organic Solvent acidic->re_extract Yes check_emulsion Was an Emulsion Formed? acidic->check_emulsion No other_issues Investigate Other Issues: - Incomplete Reaction - Product Volatility - Degradation re_extract->other_issues brine Break Emulsion with Brine Wash check_emulsion->brine Yes check_emulsion->other_issues No brine->re_extract

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Difficulty with Purification by Column Chromatography

Question: My product is streaking badly (tailing) on the silica gel column, leading to poor separation and mixed fractions. What's causing this?

Answer: The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes the compound to "stick" to the stationary phase and elute slowly and broadly, a phenomenon known as tailing.[7]

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): A common choice. Add 0.1-1% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexanes + 0.5% Et₃N). The triethylamine will compete for the acidic sites on the silica, allowing your product to travel down the column more cleanly.

    • Pyridine: In some cases, adding a small amount of pyridine can also be effective.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

  • Alternative Purification: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity and avoiding chromatography altogether.[7]

Issue 3: Unexpected Side Products are Observed

Question: My analysis (NMR, LC-MS) shows impurities that are not starting material. What could they be?

Answer: The this compound ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen atom, the two halogens, and the nitrile group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Potential Side Reactions:

  • Displacement of Halogens: Nucleophiles present in the reaction mixture (e.g., hydroxide from water, alkoxides, amines) can potentially displace the chloride or fluoride. Nucleophilic attack is strongly favored at the C2 and C4 (para) positions of the pyridine ring because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[8][9][10] In this molecule, the C2 position is substituted with the nitrile, but the activating effect remains.

  • Reaction with Solvents: Certain nucleophilic solvents, if used at high temperatures, could potentially react with the substrate. For instance, reactions in methanol under basic conditions have been shown to cause displacement of fluorine on similar systems.[11]

Mitigation Strategies:

  • Control of Stoichiometry: Ensure precise control over the amount of nucleophile used in the primary reaction.

  • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or atmospheric moisture.

  • Careful Quenching: Quench the reaction at a low temperature to minimize the time reactive species are in contact with the product at elevated temperatures.

Detailed Experimental Protocol: Purification

This section provides a detailed, step-by-step methodology for a common purification scenario.

Protocol: Flash Column Chromatography with Basic Modifier
  • Prepare the Crude Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent.

  • Select the Eluent System: Determine an appropriate solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes.

  • Add the Modifier: To the chosen eluent system, add 0.5% (v/v) triethylamine. For example, for 1 L of eluent, add 5 mL of triethylamine.

  • Pack the Column: Pack a silica gel column using the modified eluent. Ensure the column is packed uniformly to prevent channeling.

  • Load and Run the Column: Carefully load your sample onto the top of the column. Elute the column with the modified solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it can typically be removed on a rotary evaporator, possibly with gentle heating.

Workup and Purification Workflow

G cluster_0 Reaction Workup cluster_1 Purification Quench 1. Quench Reaction (e.g., aq. NH₄Cl) Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Aqueous Washes (Water, NaHCO₃, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Method Crude->Purify Chromatography Column Chromatography (Silica, Eluent + 0.5% Et₃N) Purify->Chromatography Recrystallize Recrystallization Purify->Recrystallize Pure Pure Product Chromatography->Pure Recrystallize->Pure

Caption: General workflow from reaction workup to final purification.

References
  • TMP Chem. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. Available at: [Link]

  • Jones, K. M., et al. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access. Available at: [Link]

  • Study.com. At which position(s) does nucleophilic aromatic substitution occur in pyridine?. Available at: [Link]

  • Organic Chemistry Explained. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Hendrickson, D. N., et al. Hydrolysis of 2,4,6-Tris(2-pyrimidyl)- and 2,4,6-Tris(2-pyridyl)-1,3,5-triazines with Divalent Copper. Inorganic Chemistry. Available at: [Link]

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Technical Support Center: Recrystallization of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-3-fluoropyridine-2-carbonitrile via recrystallization. This resource is designed for chemistry professionals engaged in research and development who require high-purity material for their work. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing troubleshooting guides and FAQs grounded in chemical principles to ensure the success of your purification process.

Compound Characteristics & Safety

A thorough understanding of the material's properties is the foundation of a successful and safe recrystallization. This compound is a halogenated pyridine derivative, a class of compounds often used as building blocks in pharmaceutical synthesis.[1][2] Its specific functional groups (nitrile, fluoro, chloro) dictate its solubility and thermal behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 207994-11-4[3]
Molecular Formula C₆H₂ClFN₂[4]
Molecular Weight 156.55 g/mol N/A
Boiling Point ~143-215 °C at 760 mmHg[5][6]
Density ~1.3 g/cm³[5][6]
Appearance White to off-white solidInferred
XLogP3 1.6[6]

Critical Safety Information: This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3] Always handle this chemical in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[3][7]

Experimental Protocol: A Validating Workflow

The goal of recrystallization is not merely to solidify a compound, but to do so in a way that excludes impurities.[8] This protocol is designed as a self-validating system, where success at each step confirms the suitability of the chosen conditions.

Workflow Overview

G cluster_0 Phase 1: Solvent Selection cluster_1 Phase 2: Recrystallization cluster_2 Phase 3: Isolation & Drying Solvent_Screen 1. Solvent Screening (Small Scale Tests) Ideal_Solvent 2. Identify Ideal Solvent (High solubility in hot, low in cold) Solvent_Screen->Ideal_Solvent Dissolution 3. Dissolve Crude Product (Minimum hot solvent) Filtration 4. Hot Filtration (Optional) (Removes insoluble impurities) Dissolution->Filtration Cooling 5. Slow Cooling (Promotes crystal growth) Filtration->Cooling Ice_Bath 6. Ice Bath (Maximizes yield) Cooling->Ice_Bath Vacuum_Filtration 7. Vacuum Filtration (Collect crystals) Washing 8. Wash with Ice-Cold Solvent (Removes soluble impurities) Vacuum_Filtration->Washing Drying 9. Dry to Constant Weight (Removes residual solvent) Washing->Drying

Caption: Recrystallization workflow from solvent selection to final product.

Step-by-Step Methodology
  • Solvent Selection (The Critical First Step):

    • Rationale: The principle of "like dissolves like" provides a starting point, but empirical testing is essential.[9][10] The ideal solvent will dissolve the compound completely when hot (near boiling) but poorly when cold.

    • Procedure: a. Place ~20-30 mg of your crude this compound into several small test tubes. b. Test a range of solvents. Good candidates for this compound, due to its polarity, include isopropanol, ethanol, ethyl acetate, toluene, and mixed solvent systems like ethyl acetate/hexanes or ethanol/water. c. Add the chosen solvent dropwise to each tube at room temperature. If the compound dissolves readily, it is too soluble. d. If it is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath. f. The best solvent is the one that yields a large quantity of crystalline solid upon cooling.

  • Dissolution:

    • Rationale: Using the minimum amount of boiling solvent is crucial for maximizing yield.[10] Excess solvent will keep more of your product dissolved in the mother liquor, even when cold.[9][11]

    • Procedure: a. Place the crude compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation). b. Add the chosen solvent from Step 1 in small portions, heating the mixture to a gentle boil with stirring. c. Continue adding hot solvent until the compound is fully dissolved. Avoid adding a large excess.

  • Hot Filtration (If Necessary):

    • Rationale: This step removes insoluble impurities (e.g., dust, inorganic salts). It must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[12][13]

    • Procedure: a. Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. b. Keep the receiving flask and funnel hot (e.g., on a hot plate or with steam) to prevent premature crystallization.[13] c. Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization:

    • Rationale: Slow cooling is paramount for forming large, pure crystals. Rapid cooling (crashing out) traps impurities within the crystal lattice.[8][11]

    • Procedure: a. Cover the flask with a watch glass to prevent solvent evaporation and contamination. b. Allow the flask to cool slowly and undisturbed on a benchtop. Do not rush this step. c. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Rationale: The crystals must be separated from the impurity-rich mother liquor and washed to remove any adhering soluble impurities.[13]

    • Procedure: a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals against the funnel. c. Swirl the flask to create a slurry and pour it into the center of the funnel. d. Wash the crystals with a minimum amount of ice-cold solvent to rinse away the mother liquor.[10] Using too much or warm solvent will dissolve some of your product.[9] e. Keep the vacuum on to pull air through the crystals, helping them to dry. f. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point. The solid should be considered dry only when it reaches a constant weight.[10]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a direct Q&A format.

Troubleshooting cluster_problems cluster_solutions Start Problem Encountered During Recrystallization NoCrystals Q: No crystals are forming upon cooling. OilingOut Q: An oil is forming instead of crystals. LowYield Q: The final yield is very low. PoorPurity Q: The crystals are colored or appear impure. Sol_NoCrystals A: Supersaturation or too much solvent. - Scratch flask interior. - Add a seed crystal. - Reduce solvent volume (evaporate). NoCrystals->Sol_NoCrystals Sol_OilingOut A: Solution is supersaturated or cooling too fast. - Reheat to dissolve oil. - Add a small amount of solvent. - Cool much more slowly. OilingOut->Sol_OilingOut Sol_LowYield A: Too much solvent used or excessive washing. - Re-concentrate mother liquor. - Ensure wash solvent is ice-cold. - Use minimal wash volume. LowYield->Sol_LowYield Sol_PoorPurity A: Rapid crystallization or soluble impurities. - Re-dissolve, add more solvent, cool slowly. - Consider activated charcoal (use with caution). - Re-crystallize a second time. PoorPurity->Sol_PoorPurity

Caption: A decision-making flowchart for common recrystallization problems.

Q: My compound isn't crystallizing, even after cooling in an ice bath. What's wrong?

A: This is one of the most common issues and typically points to one of two causes: too much solvent was used, or the solution is supersaturated.[12][14]

  • Cause 1: Excessive Solvent: The concentration of your compound is too low to reach the saturation point, even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then attempt the cooling process again. If you are unsure, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, your compound is still in solution.[11]

  • Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should, and the crystals lack a nucleation site to begin growing.[14]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[11][15]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a perfect template for other molecules to crystallize onto.[11]

Q: My product separated as an oil, not as crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the concentration of the solute is too high.[12][14] Halogenated pyridines can sometimes be prone to this behavior.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.

    • Attempt to cool the solution again, but this time much more slowly. You can insulate the flask with paper towels or glass wool to slow heat loss.[11] This ensures that when the solution becomes saturated, the temperature is below the compound's melting point.

Q: I got crystals, but my final yield is extremely low. Where did my product go?

A: A poor yield is almost always a result of losing the compound to the solvent.[9][11]

  • Cause 1: Too Much Solvent: As discussed, using more than the minimum amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor.[10]

  • Cause 2: Premature Filtration: If the compound crystallized during a hot filtration step, a significant amount of product may have been lost on the filter paper.

  • Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a substantial amount of the product.[9][10]

    • Solution: Before discarding the mother liquor, try to concentrate it by boiling off the solvent and cooling it again to see if a second crop of crystals can be obtained. For future attempts, be meticulous about using the minimum volume of boiling solvent for dissolution and the minimum volume of ice-cold solvent for washing.

Q: My final crystals are colored, but the starting material was supposed to be white. How do I remove colored impurities?

A: The color is due to highly conjugated impurities that are soluble in the solvent and have been trapped in your crystals.

  • Solution 1 (Slow Crystallization): The most common cause is crystallizing too quickly.[11] The best solution is to perform the recrystallization again: redissolve the crystals in the minimum amount of hot solvent (you may need to add a little extra this time) and allow it to cool much more slowly.

  • Solution 2 (Activated Charcoal): If slow cooling does not work, the impurity may have a similar solubility profile to your product. You can try using a small amount of activated charcoal.

    • Procedure: Add a very small amount of activated charcoal (a tiny spatula tip) to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[9] Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps.

    • Caution: Activated charcoal can also adsorb your desired product, leading to a lower yield. Use it sparingly and only when necessary.

Frequently Asked Questions (FAQs)

Q1: How do I choose a solvent pair for a mixed-solvent recrystallization? A: You need two miscible solvents. One solvent should dissolve the compound very well (the "good" solvent), and the other should dissolve it very poorly (the "poor" solvent).[13] For this compound, a potential pair could be ethanol (good) and water (poor). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, then adding the "poor" solvent dropwise while hot until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clear the cloudiness, then cool slowly.

Q2: Can I put the hot flask directly into an ice bath to speed things up? A: This is strongly discouraged. Rapidly crashing the solid out of solution by shock-cooling will lead to the formation of very small crystals that have a high surface area and are often quite impure because they trap mother liquor.[8][11] Slow, controlled cooling is essential for obtaining high-purity crystals.

Q3: How pure can I expect my compound to be after one recrystallization? A: A single, carefully performed recrystallization can significantly improve purity, often to >99%, assuming the initial impurities are present in small quantities. The effectiveness depends on the nature of the impurities. Purity should be checked by techniques like melting point analysis (a pure compound has a sharp, narrow melting range) or chromatography (TLC, GC).

Q4: Is it possible to lose all my product during recrystallization? A: While a total loss is rare, a very low recovery is possible if far too much solvent is used.[14] However, the advantage of recrystallization is that the compound is not consumed. Unless discarded, your product is still in the flask, dissolved in the mother liquor. You can always recover the crude material by evaporating the solvent and attempting the purification again with better technique.[15]

References

  • Chemsrc. (2025). 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization1. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Reddit. (2022). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloropyridine-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • LibreTexts, Chemistry. (2023). Recrystallization. Retrieved from [Link]

  • Storyblok. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

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Technical Support Center: Troubleshooting Failed Reactions with 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success. Our goal is to empower you with the knowledge to not only troubleshoot failed experiments but to proactively design more robust reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, reactivity, and stability of this compound.

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses three potential sites for modification, each with distinct reactivity profiles:

  • C5-Cl bond: This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-Cl bond is generally less reactive than a C-Br or C-I bond, often necessitating more active catalyst systems.[1]

  • C3-F bond: The fluorine atom is a surprisingly good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This is due to the strong electron-withdrawing nature of fluorine, which activates the pyridine ring towards nucleophilic attack.[2]

  • C2-CN (Nitrile) group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxamide or carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[3][4]

Q2: I'm observing decomposition of my starting material before the reaction is complete. What could be the cause?

A2: While generally stable, this compound can be susceptible to degradation under certain conditions. The most common issue is hydrolysis of the nitrile group to the corresponding picolinamide or picolinic acid, especially in the presence of strong aqueous bases (like NaOH or KOH) and heat.[4][5] If your reaction conditions involve aqueous bases, consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or running the reaction at lower temperatures.

Q3: Can I perform a Suzuki coupling at the C-F position?

A3: While palladium-catalyzed C-F activation is an area of active research, it is generally much more challenging than C-Cl activation. For most standard Suzuki-Miyaura conditions, the reaction will occur selectively at the C-Cl bond. Achieving coupling at the C-F bond would require specialized catalysts and conditions and is not a standard transformation.

Section 2: Troubleshooting Guide for Common Reactions

This section provides in-depth troubleshooting for specific reaction types where this compound is commonly employed.

Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond can present challenges.

Problem 1: Low to no conversion of this compound.

If you are observing unreacted starting material as the major component in your reaction mixture, consider the following systematic troubleshooting approach.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Start Low/No Conversion Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->Reagents Check Catalyst Assess Catalyst System (Precatalyst, Ligand) Reagents->Catalyst If OK Conditions Optimize Reaction Conditions (Temp, Time) Catalyst->Conditions If OK Analysis Analyze Byproducts Conditions->Analysis If Still Fails Success Successful Coupling Analysis->Success Desired Product Dehalogenation Hydrodehalogenation (C-Cl to C-H) Analysis->Dehalogenation Byproduct Protodeboronation Protodeboronation (Boronic Acid to Arene) Analysis->Protodeboronation Byproduct Homocoupling Boronic Acid Homocoupling Analysis->Homocoupling Byproduct

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Causality and Solutions:

  • Inactive Catalyst System: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step for chloro-pyridines.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6]

    • Solution: Employ a more active catalyst system. This typically involves using a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[7][8] These ligands stabilize the active Pd(0) species and promote oxidative addition.[9]

Ligand ClassExamplesKey Characteristics
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically hindered. Excellent for activating C-Cl bonds.[10][11]
Bidentate Phosphines DPPF, XantphosOffer increased stability to the catalytic complex.[7][12]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI LigandsStrong σ-donors that can be effective for challenging substrates.[11]
  • Inappropriate Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate this step efficiently, while an overly strong, nucleophilic base can lead to side reactions.

    • Solution: For Suzuki couplings with boronic acids, a moderately strong, non-nucleophilic base is often ideal. K₃PO₄ and Cs₂CO₃ are excellent choices.[13] The use of fluoride salts like KF or CsF can also be beneficial as fluoride can activate the boronic acid towards transmetalation.[14][15][16]

  • Reagent Quality and Inertness: Palladium-catalyzed reactions are often sensitive to oxygen and moisture.[17] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promote homocoupling of the boronic acid.[6] Water can lead to protodeboronation of the boronic acid.[18]

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous. Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[17]

Problem 2: Significant formation of byproducts.

A2: The appearance of specific byproducts can provide valuable clues about what is going wrong in your reaction.

  • Protodeboronation (Boronic acid is converted to the corresponding arene): This is often caused by excess water or a base that is too strong, leading to the cleavage of the C-B bond.[18]

    • Mitigation: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which is often more stable to protodeboronation.[11] Using a weaker base or fluoride-containing base can also help.[18]

  • Hydrodehalogenation (this compound is converted to 3-fluoropyridine-2-carbonitrile): This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture.

    • Mitigation: Ensure a strictly inert atmosphere. Some solvents or bases can act as hydride sources. Consider changing the solvent or base.[6]

Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds.[19] However, the Lewis basic nitrogen atoms in both the substrate and the amine coupling partner can complicate the reaction.

Problem: Low yield or no reaction when coupling with a primary or secondary amine.

A1: Similar to Suzuki couplings, the success of a Buchwald-Hartwig amination hinges on an active catalyst system and careful control of reaction conditions.

  • Catalyst Inhibition: The pyridine nitrogen and the amino group of your coupling partner can coordinate to the palladium center, inhibiting its catalytic activity.[6]

    • Solution: The use of sterically hindered Buchwald-type ligands is crucial.[20] The bulk of these ligands creates a "pocket" around the palladium atom that favors the binding of the aryl halide over the amine or pyridine nitrogen, facilitating the catalytic cycle.[21] For electron-deficient heterocycles, specialized ligands may be required.[22]

  • Incorrect Base Selection: The choice of base is critical and depends on the pKa of the amine being coupled. A base that is not strong enough to deprotonate the amine will stall the reaction.

    • Solution: For most primary and secondary amines, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required.[13][23] For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, often with a trade-off in reaction rate.[13]

Table: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and reliable precatalysts that are reduced in situ to the active Pd(0) species.[13]
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[20]
Base NaOt-Bu or LiHMDS (1.5-2.5 equiv)Strong bases required to deprotonate the amine and facilitate C-N bond formation.[13][23]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are generally compatible with the reaction components.[19]
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction to completion.
Nucleophilic Aromatic Substitution (SNAr) Failures

The C3-F bond of this compound is activated for SNAr due to the electron-withdrawing effects of the pyridine nitrogen and the nitrile group.

Problem: My SNAr reaction with a nucleophile (e.g., an alcohol or amine) is not working.

A1: A failed SNAr reaction on this substrate can stem from issues with the nucleophile, leaving group, or reaction conditions.

  • Insufficient Nucleophilicity: The attacking species must be a sufficiently strong nucleophile to attack the electron-deficient pyridine ring.

    • Solution: If using a neutral nucleophile like an alcohol or amine, a base is required to generate the more nucleophilic alkoxide or amide in situ.[24] Strong bases like NaH, K₂CO₃, or Cs₂CO₃ are commonly used for this purpose.[25]

  • Leaving Group Position: While the C3-F bond is activated, SNAr reactions on pyridines are generally most favorable when the leaving group is at the C2 or C4 position, as the nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[26][27] The C3 position offers less direct resonance stabilization.

    • Solution: Higher reaction temperatures and/or the use of a polar aprotic solvent like DMF or DMSO can help to overcome the higher activation energy for substitution at the C3 position. These solvents can help to stabilize the charged intermediate.[24]

Experimental Protocol: General Procedure for SNAr with an Alcohol

Start Start Step1 Dissolve alcohol in anhydrous DMF/DMSO Start->Step1 Step2 Add base (e.g., NaH) and stir Step1->Step2 Step3 Add 5-Chloro-3-fluoro- pyridine-2-carbonitrile Step2->Step3 Step4 Heat reaction to appropriate temperature Step3->Step4 Step5 Monitor by TLC/LC-MS Step4->Step5 Step6 Work-up and purify Step5->Step6 End End Step6->End

Caption: A typical workflow for performing an SNAr reaction with an alcohol nucleophile.

  • To a solution of the alcohol (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a suitable base such as sodium hydride (1.3 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Concluding Remarks

Successfully working with this compound requires a nuanced understanding of its reactivity and a systematic approach to troubleshooting. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, you can significantly increase your chances of success. This guide is intended to be a starting point for your investigations, and further optimization may be necessary for your specific substrate combinations.

References
  • B. P. Fors, S. L. Buchwald, J. Am. Chem. Soc., 2010, 132, 15914-15917.
  • Fiveable, Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.

  • BenchChem, Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • BenchChem, Technical Support Center: Highly Fluorinated Boronic Acids.

  • ResearchGate, Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF.

  • RSC Publishing, Fluoride protects boronic acids in the copper(i)-mediated click reaction.

  • BenchChem, Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.

  • ResearchGate, Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF.

  • Tel Aviv University, The products and kinetics of hydrolysis of cyanopyridinium ions.

  • BenchChem, 2-Cyanopyridine | 100-70-9.

  • Google Patents, US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

  • Google Patents, RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

  • MDPI, Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • Wikipedia, Cross-coupling reaction.

  • ResearchGate, Screening of different ligands for Suzuki coupling a.

  • BenchChem, Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.

  • BenchChem, Application Notes and Protocols for Ligand Selection in 3-Tolylboronic Acid Suzuki Coupling.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides, Buchwald-Hartwig Amination.

  • RSC Publishing, Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.

  • Organic Chemistry Frontiers (RSC Publishing), Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • Reddit, How to approach choosing reaction conditions for Suzuki? : r/Chempros.

  • BenchChem, Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction.

  • Chemistry LibreTexts, Buchwald-Hartwig Amination.

  • Semantic Scholar, Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.

  • PubMed Central, Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

  • ResearchGate, SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.

  • RSC Publishing, Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer.

  • Wikipedia, Buchwald–Hartwig amination.

  • ResearchGate, How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?

  • Chemsrc, 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4.

  • The Royal Society of Chemistry, Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

  • Wikipedia, Nucleophilic aromatic substitution.

  • (PDF) Neuroprotective Effects of Boric Acid against Fluoride Toxicity on Rat Synaptosomes.

  • BenchChem, Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

  • Proactive Molecular Research, this compound.

  • Master Organic Chemistry, Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • BenchChem, Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.

  • Chemistry Steps, Nucleophilic Aromatic Substitution.

  • CymitQuimica, 2-Bromo-5-chloro-3-fluoropyridine.

  • PubChem, 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285.

  • Ossila, 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.

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Technical Support Center: Purification of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in its purest form. The methodologies and advice presented herein are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Compound and Its Common Impurities

This compound is a halogenated pyridine derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, dictated by the electron-withdrawing nature of the chloro, fluoro, and cyano groups, also makes it susceptible to the formation of specific impurities during synthesis and storage.

Typical Impurities Encountered:

  • Starting Materials: Unreacted precursors from the synthetic route. The synthesis often involves precursors like 2-amino-5-chloro-3-fluoropyridine or multi-step processes starting from compounds like 2-aminopyridine.[3][4]

  • Isomeric Byproducts: Positional isomers that may form during halogenation or other substitution reactions.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the corresponding carboxylic acid or amide.

  • Solvent Residues: Residual solvents from the reaction or initial workup, such as dichloromethane, ethyl acetate, or hexanes.[5][6][7][8]

  • Degradation Products: The compound may degrade over time, especially if exposed to light, air, or incompatible materials.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of this compound.

Q1: What is the best initial approach to purify a crude sample of this compound?

A systematic approach starting with a simple, bulk purification method followed by a high-resolution technique is generally most effective.

  • Recrystallization: This is often the best first step for removing bulk impurities. The choice of solvent is critical.

  • Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is a powerful secondary technique.[5][6]

Q2: Which solvents are recommended for the recrystallization of this compound?

Finding the ideal recrystallization solvent often requires some experimentation. A good solvent will dissolve the compound when hot but not when cold.

Solvent SystemRationale & Application
Ethanol/Water Good for compounds with moderate polarity. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists.
Toluene/Hexane Suitable for less polar compounds. Dissolve in hot toluene and add hexane until the solution becomes cloudy.
Ethyl Acetate/Hexane A versatile system for a range of polarities.

A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[9]

Q3: I'm observing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I fix it?

Peak tailing with pyridine compounds is a common issue in reverse-phase HPLC.[10] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica-based stationary phase.[10]

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic pyridine.[10]

  • Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your compound.[10]

  • Column Selection: Consider using a column with a different stationary phase, such as a phenyl or cyano phase, which offers different interaction mechanisms.[10]

Q4: My NMR spectrum shows unidentifiable peaks. How can I determine if they are impurities or degradation products?

Identifying unknown peaks requires a combination of analytical techniques and logical deduction.

  • Reference Spectra: Compare your spectrum to a known reference spectrum of the pure compound if available.

  • Impurity Databases: Consult databases of common NMR impurities and solvent peaks.[11]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your sample and provide the molecular weight of each, which is invaluable for identifying impurities.

  • Forced Degradation Study: Subject a small sample of your purified material to harsh conditions (e.g., acid, base, heat, light) and monitor for the appearance of new peaks that match those in your impure sample.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification process.

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent. - Cool the solution to a lower temperature (ice bath or refrigerator).- Reduce the initial amount of solvent used.- Try a less polar solvent system.
Premature crystallization during hot filtration. - Preheat the filtration funnel and receiving flask.- Add a small amount of hot solvent to the funnel just before filtration.
Incomplete precipitation. - Gently scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Issue 2: Poor Separation During Column Chromatography

The basicity of pyridine compounds can lead to challenging separations on standard silica gel.[12][13]

Potential Cause Troubleshooting Steps
Inappropriate Solvent System - Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
Compound Streaking on the Column - Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase to improve peak shape.[10]
Column Overloading - Use a larger column or reduce the amount of sample loaded.
Workflow for Optimizing Chromatographic Separation

Caption: A workflow for troubleshooting poor chromatographic separation.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Purity Assessment Workflow

Caption: A workflow for the assessment of product purity.

V. References

  • Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. Available from: [Link]

  • Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer; 2000. Available from: [Link]

  • El-Sayed, N., et al. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available from: [Link]

  • Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Wikipedia. Pyridine. Available from: [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? r/Chempros. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. r/chemistrymemes. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. Available from:

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Available from:

  • Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Available from:

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available from:

  • Amerigo Scientific. 2-Amino-5-chloro-3-fluoropyridine (97%). Available from: [Link]

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Technical Support Center: Catalyst Selection for 5-Chloro-3-fluoropyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for various cross-coupling and substitution reactions. The unique electronic properties of this substrate, characterized by an electron-withdrawing nitrile group and two halogen atoms of differing reactivity (Cl and F), present specific challenges that this guide aims to address.

Section 1: General Catalyst Deactivation and Reaction Failure

This section addresses broad issues applicable to multiple reaction types involving this compound.

Q1: My cross-coupling reaction is not starting, or the yield is extremely low. What are the primary factors to investigate?

A1: Low or no reactivity is a common challenge, often pointing to issues with catalyst activation or stability. The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[1] Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel is rigorously purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents must be thoroughly degassed.

  • Reagent Purity: Verify the purity of your this compound, coupling partner, and base. Impurities, especially sulfur or other coordinating species, can poison the catalyst.[3] Ensure all reagents are anhydrous, as water can lead to side reactions like hydrodehalogenation.[1]

  • Catalyst System Evaluation:

    • Precatalyst Choice: For challenging substrates like heteroaryl chlorides, using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can provide a more reliable source of the active Pd(0) species compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]

    • Ligand Selection: The choice of ligand is paramount. For this electron-deficient heteroaryl chloride, bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the difficult oxidative addition step at the C-Cl bond, and prevent catalyst aggregation (palladium black formation).[2][5] Consider ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families.[2][6]

  • Base and Solvent Optimization: The base and solvent are not merely reaction media; they are critical components of the catalytic cycle.[2] An inappropriate choice can lead to catalyst deactivation or substrate degradation.[2][7] A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) and anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, CPME) is often necessary.[2][8]

Q2: I'm observing the formation of palladium black in my reaction. What causes this and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.[1][2] This is a common failure mode in cross-coupling reactions.

Causes and Prevention Strategies:

CausePrevention Strategy
Insufficient Ligand Stabilization Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or N-heterocyclic carbenes (NHCs) to create a sterically protective environment around the palladium atom.[2] Optimize the ligand-to-palladium ratio; a slight excess of ligand (e.g., 1.1-2:1 L:Pd) can be beneficial, but a large excess may inhibit the reaction.[2][9]
High Reaction Temperature High temperatures can accelerate catalyst decomposition.[2] Run the reaction at the lowest temperature that provides a reasonable rate. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
Presence of Oxygen Oxygen rapidly oxidizes the active Pd(0) catalyst.[2] Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.
Inappropriate Solvent/Base The solvent and base can influence catalyst stability.[2] Ensure they are anhydrous and of high purity. Some combinations can promote catalyst aggregation.
Troubleshooting Workflow for Catalyst Deactivation

G cluster_1 System Checks cluster_2 Catalyst Optimization cluster_3 Parameter Optimization start Low or No Product Formation (e.g., Palladium Black Observed) check_inert Step 1: Verify System Integrity start->check_inert check_reagents Check Reagent Purity & Dryness check_inert->check_reagents optimize_catalyst Step 2: Optimize Catalyst System check_inert->optimize_catalyst If system is sound check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, SPhos) optimize_catalyst->ligand_screen optimize_params Step 3: Adjust Reaction Parameters optimize_catalyst->optimize_params If still no improvement precatalyst Use Air-Stable Precatalyst (e.g., Buchwald G3/G4) ligand_screen->precatalyst base_screen Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) optimize_params->base_screen solvent_screen Screen Anhydrous Solvents (Toluene, Dioxane, CPME) base_screen->solvent_screen temp_adjust Lower Temperature solvent_screen->temp_adjust

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. With this compound, the primary challenge is activating the C-Cl bond selectively without disturbing the C-F bond.

Q3: What is the best starting catalyst system for a Suzuki-Miyaura coupling with this compound?

A3: For coupling aryl chlorides, especially electron-deficient heteroaryl chlorides, a highly active catalyst system is required.[10] A robust starting point would be a second-generation (G2) or third-generation (G3) Buchwald precatalyst in combination with a bulky, electron-rich biaryl phosphine ligand.[11]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Air- and moisture-stable precatalysts that reliably generate the active monoligated Pd(0) species under mild conditions.[4]
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd)These bulky, electron-rich ligands facilitate the oxidative addition of the C-Cl bond and stabilize the catalytic species.[5][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective for the transmetalation step with boronic acids/esters.[8][11]
Solvent 1,4-Dioxane/water or Toluene/water (e.g., 10:1 v/v)The presence of water can be beneficial for dissolving the base and facilitating transmetalation. Use anhydrous solvents if boronic esters are used.[11][12]
Temperature 80-110 °CSufficiently high to promote oxidative addition without causing significant catalyst decomposition.[11]
Q4: My Suzuki reaction is sluggish and gives low yields. Besides general deactivation, what specific issues should I consider?

A4: If general troubleshooting fails, consider issues specific to the Suzuki-Miyaura mechanism:

  • Boronic Acid Decomposition/Homocoupling: Boronic acids can be unstable, undergoing protodeboronation (especially at high temperatures or in the presence of excess water) or oxidative homocoupling.[1]

    • Mitigation: Use the boronic acid pinacol ester (BPin) equivalent, which is generally more stable. Ensure your inert atmosphere is excellent to prevent oxidative homocoupling.[1] Running the reaction at a lower temperature for a longer time may also help.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be a rate-limiting step.

    • Mitigation: The choice of base is critical here.[8] If K₃PO₄ is not effective, try a stronger or more soluble base like Cs₂CO₃. The solvent system also plays a role; screening different aqueous solvent mixtures or using a polar aprotic solvent like DMF may be beneficial.

Representative Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.5 eq.).

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[11]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.[11]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Section 3: Buchwald-Hartwig Amination

This reaction is key for synthesizing N-aryl pyridines. The main challenges are similar to Suzuki coupling: activating the C-Cl bond and managing potential inhibition by the nitrogen-containing substrate and product.[13][14]

Q5: Which catalyst system is recommended for the Buchwald-Hartwig amination of this substrate with a primary or secondary amine?

A5: The amination of heteroaryl chlorides requires a highly active and sterically hindered catalyst to overcome substrate inhibition and facilitate C-N bond formation.[6][15]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)These precatalysts are specifically designed for challenging C-N couplings, showing high activity for heteroaryl chlorides.[6][16]
Ligand RuPhos or BrettPhos (1.1-1.5 eq. to Pd)These ligands provide the necessary steric bulk and electron density to promote efficient amination and prevent catalyst inhibition by nitrogen heterocycles.[6]
Base NaOtBu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner.[6][13]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are standard for this transformation.
Temperature 90-110 °CA balance between achieving a good reaction rate and maintaining catalyst stability.
Q6: I'm attempting to couple ammonia (or an ammonia equivalent), but the reaction is failing. What adjustments are needed?

A6: Coupling ammonia directly is exceptionally challenging due to its high coordinating ability and the difficulty in generating the active nucleophile.

  • Use an Ammonia Equivalent: It is often more effective to use an ammonia surrogate like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.[16]

  • Specialized Catalyst Systems: Specific ligands have been developed for ammonia coupling. For example, systems based on Josiphos-type ligands or specific Buchwald ligands have shown success.[16]

  • Careful Base Selection: When using ammonium salts (e.g., (NH₄)₂SO₄), a base like K₃PO₄ can be effective. If using an ammonia equivalent, a strong base like NaOtBu or LiHMDS is necessary.[6][16]

C-N Coupling Catalyst Selection Logic

G start Select Amine Coupling Partner primary_secondary Primary or Secondary Amine start->primary_secondary ammonia Ammonia or Equivalent start->ammonia catalyst_ps Catalyst System: RuPhos Pd G3 or BrettPhos Pd G3 primary_secondary->catalyst_ps base_ps Base: NaOtBu or LHMDS primary_secondary->base_ps catalyst_nh3 Catalyst System: Specialized Ligand (e.g., Josiphos-type) ammonia->catalyst_nh3 base_nh3 Base: Dependent on source (e.g., K₃PO₄ for salts) ammonia->base_nh3

Caption: Decision logic for catalyst and base selection in Buchwald-Hartwig amination.

Section 4: Sonogashira Coupling

The Sonogashira coupling is used to install an alkyne moiety at the 5-position. The classic conditions involve both palladium and a copper co-catalyst.

Q7: What are the key considerations for a successful Sonogashira coupling with this compound?

A7: The reactivity order for halides in Sonogashira coupling is I > Br > OTf >> Cl.[17] Coupling an aryl chloride is the most challenging and requires a highly active catalyst system.

  • Catalyst System:

    • Palladium Source: A standard source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, but often requires higher temperatures.[17][18] For the more challenging C-Cl bond, consider using a more active system with a bulky phosphine ligand like XPhos or P(t-Bu)₃.[19]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst. It reacts with the alkyne to form a copper acetylide, which then transmetalates to the palladium center.[17] Its use is crucial for activating the alkyne at lower temperatures.

  • Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It acts as both the base and often as the solvent or co-solvent.[18]

  • Copper-Free Conditions: Undesirable alkyne homocoupling (Glaser coupling), catalyzed by copper, can be a significant side reaction. If this is problematic, consider a copper-free Sonogashira protocol. These methods require a more active palladium catalyst system and often a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and are run in solvents like DMF or NMP.[20]

Recommended Starting Conditions (with Copper):

ComponentRecommendation
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Base/Solvent Et₃N or DIPEA
Co-Solvent (optional) THF or DMF
Temperature 60-100 °C

Section 5: Nucleophilic Aromatic Substitution (SNAr)

Given the electron-deficient nature of the pyridine ring, direct nucleophilic aromatic substitution (SNAr) at the 5-position (chloro) is a viable, catalyst-free alternative for introducing certain nucleophiles.

Q8: When should I consider an SNAr reaction instead of a palladium-catalyzed coupling?

A8: SNAr should be considered when your desired coupling partner is a strong, non-carbon-based nucleophile, such as an alkoxide, thiolate, or a secondary amine. The reaction is favored by the presence of strong electron-withdrawing groups (like the -CN and the pyridine nitrogen) ortho and para to the leaving group (the chlorine atom).[21]

Key Features of SNAr:

  • No Catalyst Required: This is a significant advantage, avoiding issues of catalyst cost, toxicity, and deactivation.

  • Strong Nucleophiles: The reaction works best with potent nucleophiles (e.g., NaOMe, NaSPh, piperidine).[22]

  • Reaction Mechanism: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[21] The stability of this intermediate is key to the reaction's success.

  • Conditions: Typically requires a polar aprotic solvent (e.g., DMSO, DMF) to solvate the nucleophile and may require elevated temperatures.[23]

Q9: The SNAr reaction is not proceeding. How can I improve it?

A9:

  • Increase Nucleophile Strength: A stronger nucleophile will accelerate the initial, rate-determining addition step.[22] If using an alcohol, for example, ensure it is fully deprotonated with a strong base like NaH to form the more reactive alkoxide.

  • Solvent Choice: The solvent must be polar aprotic. Protic solvents (like ethanol or water) will solvate and deactivate the nucleophile. DMSO is an excellent choice for many SNAr reactions.[23]

  • Temperature: Increasing the temperature will increase the reaction rate. However, be mindful of potential substrate or product decomposition.

  • Leaving Group: The C-Cl bond is a suitable leaving group for activated systems. The C-F bond is generally much less reactive in SNAr unless exceptionally activated, ensuring selectivity for substitution at the 5-position.

Section 6: Scale-Up Considerations

Q10: I have a successful lab-scale (1g) procedure. What new challenges should I anticipate when scaling up to 100g or more?

A10: Scaling up palladium-catalyzed reactions introduces significant challenges that are often not apparent at the lab scale.[24][25]

  • Mass and Heat Transfer:

    • The Problem: In large reactors, inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side reactions and catalyst decomposition.[25][26] Exothermic events (like quenching) that are manageable in a flask can become dangerous runaway reactions at scale.[27]

    • The Solution: Use appropriate mechanical stirring (impeller design and speed) for the reactor size. Implement controlled, slow addition of reagents. Ensure the reactor's cooling system is adequate to manage the reaction exotherm.[25]

  • Purity and Stoichiometry:

    • The Problem: The impact of impurities in starting materials is magnified at scale.[25] Small stoichiometric errors in catalyst or ligand loading become more significant.

    • The Solution: Qualify raw material suppliers and perform rigorous quality control. Use precise weighing and addition methods. Consider using a robust precatalyst to minimize variability in generating the active species.

  • Reaction Time and Monitoring:

    • The Problem: Reactions often take longer at scale due to slower heating, cooling, and mass transfer.[24] Taking representative samples for analysis can be more difficult.

    • The Solution: Do not assume lab-scale reaction times will translate directly. Plan for longer reaction times and establish reliable in-process controls (IPCs) to monitor reaction completion.

References

  • Cant, A. A., & Williams, J. M. (2005). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry. [Link]

  • Williams, J. M. J., & Cant, A. A. (2005). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]

  • Singh, R., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, RSC Publishing. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ye, R., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, PubMed - NIH. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Andrew Pounds. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Reek, J. N. H., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. Reddit. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Michael Evans. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Müllen, K., et al. (2017). Base-Selective Five- Versus Six-Membered Ring Annulation in Palladium-Catalyzed C-C Coupling Cascade Reactions: New Access to Electron-Poor Polycyclic Aromatic Dicarboximides. PubMed. [Link]

  • Molnar, J., & Toth, G. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. [Link]

  • Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com. [Link]

  • NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

  • Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Buchwald, S. L., et al. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this challenging synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, with a specific focus on the critical role of solvent effects in achieving high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly diagnose the issue and implement a scientifically sound solution.

Question 1: Why is my reaction yield consistently low or the reaction failing to proceed to completion?

Answer:

Low conversion is one of the most frequent challenges in the synthesis of this compound, which often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically a Halogen Exchange (Halex) reaction. The culprit is often suboptimal solvent selection or reaction conditions.

Causality & Troubleshooting Steps:

  • Inadequate Solvent Polarity and Type: The SNAr reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount for the reaction to proceed efficiently.

    • Explanation: Polar aprotic solvents are essential. They possess strong dipole moments to solvate and stabilize the charged Meisenheimer complex but lack acidic protons that could protonate and deactivate the nucleophile (e.g., F⁻ from KF). Protic solvents like water or alcohols will significantly hinder the reaction.

    • Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent. If your current solvent (e.g., DMF) is not performing well, consider alternatives with higher boiling points and polarity, such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Sulfolane.[3][4] These solvents are particularly effective for sluggish SNAr reactions requiring high temperatures.

  • Presence of Water: Trace amounts of water in the reaction mixture can be highly detrimental.

    • Explanation: Water can hydrate the fluoride salt (e.g., KF), reducing its nucleophilicity. At high temperatures, water can also lead to hydrolysis of the starting material or the nitrile group in the product, generating unwanted impurities.

    • Solution: Use anhydrous grade solvents and reagents. If using KF, it should be spray-dried or dried under high vacuum at >100°C before use. Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[4]

  • Insufficient Temperature: The activation energy for displacing a chlorine atom with fluorine on a pyridine ring can be high, especially without strong electron-wishing groups activating the substitution site.

    • Explanation: The reaction often requires significant thermal energy to overcome the activation barrier. Patents for similar Halex reactions on chloropyridines report temperatures ranging from 145°C to over 200°C.[4][5]

    • Solution: Gradually increase the reaction temperature. If using a lower-boiling solvent like DMF (b.p. 153°C), you may be temperature-limited. Switching to DMSO (b.p. 189°C) or Sulfolane (b.p. 285°C) will allow you to access the higher temperature regimes necessary for this transformation.[5]

  • Poor Solubility of Fluorinating Agent: The fluorinating agent, typically KF or CsF, must have some solubility in the reaction medium to be effective.

    • Explanation: While polar aprotic solvents are good, the solubility of inorganic salts can still be limited. If the fluoride salt is not sufficiently dissolved, the reaction becomes a mass-transfer-limited solid-liquid phase reaction, which is inherently slow.

    • Solution: The addition of a phase-transfer catalyst (PTC) like tetraphenylphosphonium bromide or a crown ether can dramatically increase the effective concentration of fluoride anions in the organic phase, accelerating the reaction.[4][6] Cesium Fluoride (CsF) is more soluble and more reactive than KF but is also more expensive.

Troubleshooting Workflow: Low Reaction Yield

Here is a logical workflow to diagnose and solve issues related to low product yield.

G cluster_1 cluster_2 cluster_3 start Start: Low Yield Observed check_solvent Step 1: Verify Solvent Is it a dry, polar aprotic solvent (e.g., DMSO, NMP, Sulfolane)? start->check_solvent solvent_no Action: Replace Solvent Use anhydrous, high-boiling polar aprotic solvent. check_solvent->solvent_no No check_temp Step 2: Check Reaction Temperature Is it high enough (typically >150°C)? check_solvent->check_temp temp_yes Yes solvent_no->check_temp solvent_yes Yes temp_no Action: Increase Temperature Ensure solvent choice allows for required temp. check_temp->temp_no No check_reagents Step 3: Evaluate Reagents Is the fluorinating agent (KF) dry? Is a Phase Transfer Catalyst (PTC) being used? check_temp->check_reagents reagents_yes Yes temp_no->check_reagents reagents_no Action: Dry KF rigorously. Consider adding a PTC (e.g., TPPB) or using CsF. check_reagents->reagents_no No check_impurities Step 4: Analyze for Impurities Check starting material purity. Analyze crude mixture for side-products. check_reagents->check_impurities impurities_found Action: Purify starting material. Identify and mitigate side reactions (e.g., hydrolysis). reagents_no->check_impurities check_impurities->impurities_found Side-products found end_node Problem Resolved or Further Investigation Needed check_impurities->end_node All parameters correct impurities_found->end_node

Caption: Troubleshooting workflow for low yield.

Question 2: My analysis shows significant impurity peaks. What are the likely side-products and how can I prevent them?

Answer:

Impurity formation is often directly linked to solvent choice, temperature, and the presence of contaminants like water.

Common Impurities and Their Causes:

  • Hydroxy-pyridines (Pyridones):

    • Cause: This is a classic sign of water contamination in your reaction. The hydroxide ion (from water and base, or from hydrolysis of the solvent itself at high temperatures) acts as a competing nucleophile, displacing the chloro-group to form a hydroxy-pyridine derivative.

    • Prevention: As detailed above, rigorous drying of all reagents and solvents is critical. Using an inert atmosphere is also highly recommended.

  • Partially Fluorinated Intermediates:

    • Cause: If starting from a di- or tri-chlorinated pyridine, incomplete reaction can lead to a mixture of products. For instance, in the synthesis of 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine, the reaction first forms 2-fluoro-3,5-dichloropyridine before proceeding to the final product.[4]

    • Prevention: Increase reaction time, temperature, or the equivalents of the fluorinating agent. The use of a PTC can also drive the reaction to completion.[4]

  • Solvent-Derived Impurities:

    • Cause: Some polar aprotic solvents can decompose at high temperatures or react with reagents. For example, DMF can decompose to dimethylamine and carbon monoxide. Dimethylamine is nucleophilic and can lead to the formation of dimethylamino-pyridine impurities. Dichloromethane, if used in a different step, has been shown to react with pyridines to form methylenebispyridinium salts.[7]

    • Prevention: Choose a solvent that is thermally stable at your target reaction temperature. Sulfolane is exceptionally stable. If you suspect solvent decomposition, analyze your crude product for solvent-adduct impurities.

Mechanism of SNAr: The Role of the Solvent

The diagram below illustrates the SNAr mechanism and highlights where the solvent plays its crucial stabilizing role.

Caption: Generalized SNAr mechanism showing solvent stabilization.

Frequently Asked Questions (FAQs)

Q1: Which solvent is definitively the best for this synthesis?

There is no single "best" solvent, as the optimal choice depends on the specific starting material, scale, and available equipment. However, a general hierarchy based on effectiveness for difficult SNAr reactions can be proposed.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
Acetonitrile 8237.5Polar AproticGenerally insufficient polarity and boiling point for this Halex reaction.[8]
DMF 15336.7Polar AproticA common starting point, but may not allow for high enough temperatures and can be prone to thermal decomposition.[9]
DMAc 16537.8Polar AproticSlightly more stable than DMF. Famously used in the Shell Halex process.[6]
NMP 20232.2Polar AproticExcellent balance of high boiling point, polarity, and stability. Often a superior choice to DMF/DMAc.[9]
DMSO 18946.7Polar AproticVery high polarity, excellent at dissolving fluoride salts. Can be thermally unstable >190°C.[3][5]
Sulfolane 28543.3Polar AproticExtremely high boiling point and thermally stable. Often the solvent of choice for the most challenging SNAr/Halex reactions.[3][5]

Recommendation: Start with NMP or DMSO . If the reaction is still sluggish, Sulfolane is the most powerful option, provided your equipment can safely handle the required temperatures.

Q2: Can I use Dichloromethane (DCM) as a solvent? I saw it used in a related synthesis.

DCM is generally unsuitable as the primary reaction solvent for the SNAr fluorination step. The synthesis you may have seen likely used DCM for a different type of reaction, such as the dehydration of a picolinamide to a nitrile using POCl₃.[10] For the Halex reaction, DCM lacks the necessary high boiling point and polarity to stabilize the Meisenheimer intermediate and facilitate the reaction. Furthermore, DCM can react with pyridines, especially at elevated temperatures, to form unwanted byproducts.[7]

Q3: How does the position of the fluorine and nitrile groups affect the reaction?

The regiochemistry of substituents on the pyridine ring is critical. Nucleophilic aromatic substitution occurs preferentially at the 2- and 4-positions (ortho and para to the ring nitrogen).[2] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when attack occurs at these positions, providing significant stabilization. Attack at the 3-position does not allow for this resonance stabilization, making substitution there much more difficult.[2] The electron-withdrawing nature of the nitrile group (-CN) further activates the ring towards nucleophilic attack, making the substitution more feasible.

Experimental Protocol: Halex Fluorination

This protocol is a representative example for the synthesis of a fluorinated pyridine carbonitrile via a Halex reaction, based on procedures for analogous compounds.[4][5] Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction: 2,3,5-trichloropyridine → 5-chloro-2,3-difluoropyridine (as an example of a key intermediate step)

Materials:

  • 2,3,5-trichloropyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 - 4.0 eq)

  • Sulfolane (anhydrous)

  • Tetraphenylphosphonium bromide (Phase Transfer Catalyst, 0.05 - 0.1 eq)

Procedure:

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add spray-dried potassium fluoride and tetraphenylphosphonium bromide.

  • Solvent Addition: Add anhydrous sulfolane to the flask. Begin vigorous stirring to create a slurry.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reactant Addition: Add the 2,3,5-trichloropyridine to the slurry.

  • Heating: Heat the reaction mixture to 180-190°C. The reaction is often biphasic, with an initial lower temperature hold to favor the first substitution, followed by an increase to >200°C to drive the second substitution.[4]

  • Monitoring: Monitor the reaction progress by GC or LC-MS by taking small, quenched aliquots. The reaction may take 10-20 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum or column chromatography to yield the final product.

References

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Preparation method of fluoropyridine compounds. (CN102898358A). Google Patents.
  • 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. ChemicalBook.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • Synthesis method of 2,3-difluoro-5-chloropyridine. (CN101648904B). Google Patents.
  • Preparing method of 2-chloro-3-fluoropyridine. (CN102584689A). Google Patents.
  • Preparation method of 5-chloro-2,3-difluoropyridine. (CN106008329A). Google Patents.
  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2010). ResearchGate.
  • An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. (2021). Scientific Update.

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Technical Support Center: Monitoring 5-Chloro-3-fluoropyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for monitoring the reaction progress of 5-Chloro-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analyses. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your experimental results.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis and development of novel chemical entities, precise monitoring of reaction progress is paramount. For a molecule like this compound, a halogenated pyridine derivative, tracking the consumption of starting materials and the formation of the product is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound. Both TLC and HPLC are powerful techniques for this purpose, each with its own set of advantages and potential pitfalls. This guide will help you navigate these challenges effectively.

Section 1: Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and cost-effective method for qualitatively monitoring a reaction.[1] It allows for a quick assessment of the presence of starting materials, products, and byproducts.[1]

Experimental Protocol: Standard TLC Setup for Reaction Monitoring
  • Plate Preparation: Using a soft pencil, gently draw a baseline about 0.5 - 1.0 cm from the bottom of a silica gel TLC plate.[2] Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[3]

  • Spotting: Dissolve a small amount of your starting material in a suitable solvent. Using a capillary tube, spot the starting material in the 'SM' and 'C' lanes.[3] Then, spot the reaction mixture in the 'RM' and 'C' lanes, directly on top of the starting material spot in the 'C' lane.[3] Ensure the spots are small and concentrated.[4]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system.[4] The solvent level should be below the baseline.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.[6]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[6] Visualize the spots under a UV lamp (typically 254 nm).[1] If necessary, use a staining agent like potassium permanganate or p-anisaldehyde for better visualization.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[7][8][9] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[2]

TLC Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Question: My spots are streaking down the plate. What's causing this and how can I fix it?

  • Answer: Streaking is a common issue that can obscure results.[10] The primary causes include:

    • Sample Overload: Applying too much sample to the plate can lead to streaking.[5] Try diluting your sample before spotting.

    • Highly Polar Compounds: this compound and related compounds can be quite polar, leading to strong interactions with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your developing solvent can help to reduce streaking by competing for binding sites on the silica.[5]

    • Incomplete Drying: If the spotting solvent hasn't fully evaporated before developing the plate, it can interfere with the separation. Ensure each spot is completely dry before placing the plate in the chamber.[4]

Question: My starting material and product have very similar Rf values, making it difficult to monitor the reaction. What can I do?

  • Answer: Poor separation between spots with similar polarities is a frequent challenge.[10] Here are some strategies to improve resolution:

    • Change the Solvent System: The polarity of the mobile phase is crucial.[11] If your spots are too close together, try a different solvent system. Experiment with mixtures of ethyl acetate and hexanes in varying ratios.[1] For instance, if you're using 30% ethyl acetate in hexanes, try 20% or 40% to see if it improves separation.

    • Utilize the Co-spot: The co-spot lane is critical in this scenario.[3] If the starting material and product are truly different compounds, you should see two distinct, albeit close, spots in the reaction mixture lane. The co-spot will appear as a single, elongated spot if the Rf values are very similar, or as two overlapping spots.[10]

    • Consider a Different Stationary Phase: While less common for routine monitoring, using a different type of TLC plate, such as alumina or a reverse-phase plate, can provide different selectivity and may improve separation.

Question: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). How do I adjust this?

  • Answer: This indicates that the polarity of your solvent system is not well-matched to your compounds and the stationary phase.

    • Spots at the Baseline (Rf ≈ 0): Your solvent system is not polar enough to move the compounds up the plate.[5] Increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%. You could also add a small amount of a more polar solvent like methanol.[12]

    • Spots at the Solvent Front (Rf ≈ 1): Your solvent system is too polar, causing the compounds to travel with the solvent front.[5] Decrease the polarity of your mobile phase. If you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data on reaction progress, offering higher resolution and sensitivity than TLC. It is the preferred method for detailed kinetic studies and purity analysis.

Experimental Protocol: Initial HPLC Method for Reaction Monitoring
  • Column: A C18 reverse-phase column is a good starting point for the analysis of halogenated pyridine derivatives.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective.[13] A common starting point is a gradient elution from a lower to a higher percentage of the organic solvent. For example, a linear gradient of 20% to 80% acetonitrile in water over 10-15 minutes. The aqueous portion of the mobile phase should be acidified, for example with 0.1% formic acid or trifluoroacetic acid, to improve peak shape.[14]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm or 270 nm) is generally suitable.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition to ensure compatibility and good peak shape.

HPLC Troubleshooting Guide

This section addresses specific issues you may encounter when using HPLC to monitor your this compound reaction.

Question: I'm observing significant peak tailing for my pyridine compounds. What is the cause and how can I improve the peak shape?

  • Answer: Peak tailing is a common problem when analyzing basic compounds like pyridines on silica-based columns.[15][16] The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica surface of the stationary phase.[16] This secondary interaction leads to poor peak symmetry.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or phosphoric acid will protonate the silanol groups, reducing their interaction with the basic analyte.[16]

    • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[17]

    • Select an Appropriate Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol activity and will generally provide better peak shapes for basic compounds.[16]

Question: My retention times are shifting between injections. What could be causing this instability?

  • Answer: Retention time drift can compromise the reliability of your data. Several factors can contribute to this issue:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when using gradient elution or mobile phases with low concentrations of organic solvent.[18]

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate and consistent mixing of your mobile phase components. If using an online mixer, ensure it is functioning correctly.[18]

    • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

Question: I'm having trouble retaining my polar compounds on a C18 column. What are my options?

  • Answer: Highly polar compounds can be challenging to retain on traditional C18 columns.[18][19] If your this compound or related impurities are eluting very early (near the void volume), consider the following:

    • Use a More Retentive Column: A column with a higher carbon load or a different stationary phase, such as a phenyl or a polar-embedded phase, may provide better retention for polar analytes.[15]

    • Consider a Fluorinated Stationary Phase: Fluorinated stationary phases can offer unique selectivity for halogenated compounds and may provide enhanced retention for your analytes.[20]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Visualizing the Workflow

To aid in understanding the experimental and troubleshooting processes, the following diagrams illustrate the key workflows.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate spot_samples Spot SM, RM, & Co-spot prep_plate->spot_samples Ready for spotting develop Develop in Chamber spot_samples->develop Plate spotted visualize Visualize (UV/Stain) develop->visualize Development complete calc_rf Calculate Rf Values visualize->calc_rf Spots visible interpret Interpret Results calc_rf->interpret Rf values obtained

Caption: A streamlined workflow for monitoring reaction progress using TLC.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Separation Issues start Problem with Chromatogram peak_tailing Peak Tailing? Yes No start->peak_tailing fix_tailing Adjust pH Add Competing Base Change Column peak_tailing:yes->fix_tailing rt_shift Retention Time Shift? Yes No peak_tailing:no->rt_shift resolved Problem Resolved fix_tailing->resolved fix_rt Equilibrate Column Check Mobile Phase Control Temperature rt_shift:yes->fix_rt poor_resolution Poor Resolution? Yes No rt_shift:no->poor_resolution fix_rt->resolved fix_resolution Optimize Gradient Change Stationary Phase Adjust Flow Rate poor_resolution:yes->fix_resolution poor_resolution:no->resolved fix_resolution->resolved

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for my TLC analysis?

A1: A good starting point for many organic compounds is a mixture of ethyl acetate and hexanes.[1] Begin with a mid-range polarity, such as 30% ethyl acetate in hexanes. Based on the initial result, you can adjust the ratio to be more or less polar to achieve an optimal Rf value for your starting material (ideally between 0.2 and 0.4).[3]

Q2: Can I use the same solvent system for my flash column chromatography that I developed for TLC?

A2: Yes, the solvent system developed for TLC is an excellent starting point for flash column chromatography.[21] Generally, you will want to use a slightly less polar solvent system for the column than what gave you the ideal Rf on the TLC plate to ensure good separation.

Q3: What does a 'cospot' tell me in a TLC analysis?

A3: The co-spot, where the starting material and reaction mixture are spotted in the same lane, is a crucial control.[3] It helps to confirm if a spot in the reaction mixture lane is indeed the starting material, especially when the Rf values of the starting material and product are very similar. If the spot in the co-spot lane is a single, well-defined spot at the same height as the starting material, it confirms the presence of the starting material in the reaction mixture.

Q4: How do I interpret the results of my HPLC chromatogram to determine reaction completion?

A4: In your HPLC chromatogram, each peak corresponds to a specific compound.[22][23] By comparing the chromatogram of your reaction mixture to that of your starting material standard, you can identify the peak corresponding to the starting material based on its retention time. As the reaction progresses, you will observe a decrease in the peak area of the starting material and an increase in the peak area of the product. The reaction is considered complete when the peak for the starting material is no longer detectable, or its area has reached a minimum, stable value.

Q5: What is the best way to prepare my sample for HPLC injection?

A5: To avoid issues with peak shape and column blockage, it's best to dissolve your sample in the mobile phase, specifically the initial mobile phase composition if you are running a gradient. If the sample is not soluble in the mobile phase, use a solvent that is weaker (less eluotropic) than the mobile phase. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[17]

Summary of Recommended Starting Conditions

ParameterTLC RecommendationHPLC Recommendation
Stationary Phase Silica Gel 60 F254C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Start with 30% Ethyl Acetate in HexanesGradient: 20-80% Acetonitrile in Water (with 0.1% Formic Acid)
Flow Rate N/A1.0 mL/min
Detection UV light (254 nm) / Chemical StainUV at 254 nm or 270 nm

This technical support guide provides a comprehensive overview and practical solutions for monitoring reactions involving this compound. By understanding the principles behind these analytical techniques and anticipating potential challenges, researchers can ensure the accuracy and reliability of their results, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Pharmapproach. (2025, August 21). How to Read A Chromatogram In HPLC and GC: Peak, RT (Retention Time) and RRT. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). How to Read HPLC Chromatograms. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Chromatogram Interpretation: A Step-by-Step Guide. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Pharma Learning In Depth. (2025, July 13). How to Interpret HPLC Graph Chromatogram. YouTube. Retrieved from [Link]

  • Nicolae Testemitanu SUMPh. (n.d.). 9. CONCEPTS OF MOBILE PHASE SELECTION IN DEVELOPMENT OF AN HPLC METHOD OF ANALYSIS. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

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Validation & Comparative

A Guide to the Complete NMR Structural Elucidation of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison and workflow for the complete Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-3-fluoropyridine-2-carbonitrile (CAS: 207994-11-4), a substituted pyridine scaffold relevant in the synthesis of complex chemical building blocks.

Rather than a simple recitation of data, this document explains the causal relationships behind spectral phenomena and outlines a self-validating experimental workflow. By integrating predictive analysis based on fundamental principles with comparative data from related structures, we will construct a robust framework for confirming the identity and purity of this molecule.

Structural Overview and Predictive NMR Analysis

The first step in any NMR analysis is to dissect the molecule's structure to predict the expected spectral features. This compound is a trisubstituted pyridine ring with low symmetry, which simplifies spectral analysis as all carbons and protons on the aromatic ring are chemically distinct.

Structure and Numbering:

(Note: Standard IUPAC numbering is used for the pyridine ring.)

The powerful electron-withdrawing nature of the fluorine, chlorine, and nitrile substituents will significantly influence the electron density around the ring, causing the aromatic protons and carbons to appear "downfield" (at a higher ppm) compared to unsubstituted pyridine.

Based on these features, we can predict the following:

  • ¹H NMR: Two distinct signals are expected in the aromatic region, corresponding to H-4 and H-6. Both will be split into doublets of doublets due to coupling with each other (a small 4-bond coupling, ⁴JHH) and with the fluorine atom at position 3 (³JHF and ⁴JHF).

  • ¹³C NMR: Six unique signals are expected: five for the pyridine ring carbons and one for the nitrile carbon. Several of these signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF).

  • ¹⁹F NMR: One signal is expected for the fluorine atom at C-3. This signal will be split by the adjacent protons, H-4 (³JFH) and potentially H-6 (⁵JFH, likely very small or unresolved).

Predicted Spectral Data Summary

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J). These predictions are informed by data from analogous structures, such as 2-fluoropyridine, 5-chloro-2-fluoropyridine, and various dichloropyridines.[1][2][3]

NucleusPositionPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
¹HH-48.0 - 8.4dd³J(H4-F3) ≈ 7-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz
¹HH-68.5 - 8.9d⁴J(H6-F3) ≈ 1-2 Hz
¹³CC-2125 - 135d²J(C2-F3) ≈ 30-35 Hz
¹³CC-3155 - 165d¹J(C3-F3) ≈ 250-270 Hz
¹³CC-4120 - 125d²J(C4-F3) ≈ 20-25 Hz
¹³CC-5140 - 145d³J(C5-F3) ≈ 3-5 Hz
¹³CC-6150 - 155s (or small d)⁴J(C6-F3) ≈ <1 Hz
¹³C-CN115 - 120d³J(CN-F3) ≈ 8-12 Hz
¹⁹FF-3-110 to -130d³J(F3-H4) ≈ 7-9 Hz

The Experimental Workflow: A Self-Validating Approach

To move from prediction to confirmation, a multi-step NMR analysis is required. This workflow is designed to be self-validating, where each experiment provides a layer of data that confirms the assignments from the previous step.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_final Final Confirmation Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3 or DMSO-d6) H1 ¹H NMR (Proton Count & Coupling) Prep->H1 Step 1 C13 ¹³C NMR (Carbon Count) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) C13->F19 COSY ¹H-¹H COSY (H-H Coupling Network) F19->COSY Step 2 HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirm Unambiguous Structure Confirmed HMBC->Confirm Step 3

Caption: Workflow for complete NMR structural elucidation.

Protocol 1: Sample Preparation and 1D NMR Acquisition

The quality of the final data is critically dependent on proper sample preparation.

  • Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules. The residual solvent peak appears at ~7.26 ppm.

    • DMSO-d₆: A good alternative if solubility is an issue. The residual peak is at ~2.50 ppm.

  • Internal Standard: Although modern spectrometers can reference the solvent peak, adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is good practice.

  • Acquisition of ¹H NMR:

    • Acquire a standard proton spectrum. The aromatic region (7.0-9.0 ppm) is of primary interest.

    • Ensure the spectral window is wide enough to capture all signals.

    • Process the data with Fourier transformation and phase correction. Calibrate the spectrum to TMS or the residual solvent peak.

  • Acquisition of ¹³C and ¹⁹F NMR:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon, simplifying the initial carbon count.

    • Acquire a ¹⁹F spectrum. This is a highly sensitive nucleus, and the experiment is typically fast. The chemical shift will provide information about the electronic environment of the fluorine atom.[4]

Protocol 2: 2D NMR for Unambiguous Assignment

While 1D NMR provides essential information, 2D NMR is required to piece the puzzle together and definitively assign each signal.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other.

    • Expected Result: A cross-peak should be observed between the signals for H-4 and H-6, confirming their ⁴J coupling relationship. This experiment helps to build the proton framework of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Expected Result: Two cross-peaks are expected: one correlating the H-4 signal to the C-4 signal, and another correlating the H-6 signal to the C-6 signal. This experiment is the most reliable way to assign protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds. This is crucial for connecting the molecular fragments and assigning quaternary (non-protonated) carbons.

    • Expected Correlations for this compound:

      • H-4 should show correlations to C-2 , C-3 , C-5 , and the -CN carbon.

      • H-6 should show correlations to C-2 , C-4 , and C-5 .

    • Significance: The HMBC spectrum is the final piece of the puzzle. For instance, the correlation between H-6 and the quaternary carbon C-2, which also correlates to H-4, unambiguously links the entire pyridine ring structure together. The correlation from H-4 to the nitrile carbon confirms the position of this functional group.

G H4 H4 C2 C2 H4->C2 ³J C3 C3 H4->C3 ²J C4 C4 H4->C4 ¹J (HSQC) C5 C5 H4->C5 ²J CN CN H4->CN ³J H6 H6 H6->C2 ²J H6->C4 ³J H6->C5 ²J C6 C6 H6->C6 ¹J (HSQC)

Caption: Key expected HMBC (dashed red) and HSQC (solid green) correlations.

Data Interpretation and Common Pitfalls

Accurate interpretation requires vigilance for common sources of error, such as solvent and impurity peaks. The work of Gottlieb, Kotlyar, and Nudelman provides an essential reference for identifying these extraneous signals.

Common Solvents and Impurities
Compound¹H Signal (CDCl₃)¹³C Signal (CDCl₃)Notes
CDCl₃ 7.26 ppm (s) 77.16 ppm (t) Residual Solvent Peak
Water~1.56 ppm (s, br)-Often present in samples
Acetone2.17 ppm (s)206.7, 30.8 ppmCommon cleaning solvent
Dichloromethane5.30 ppm (s)53.8 ppmCommon extraction solvent
Silicone Grease~0.07 ppm (s, br)~1.2 ppmFrom glassware joints

Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).

By systematically applying the 1D and 2D NMR experiments described, one can confidently and unambiguously confirm the structure of this compound. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for researchers in drug discovery and chemical development.

References

  • Chemsrc.com . (2024). 5-Chloro-3-fluoro-2-pyridinecarbonitrile. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Emery Pharma . (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

5-Chloro-3-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive nitrile group and two distinct halogen atoms, makes it a versatile scaffold for the synthesis of novel pharmaceutical candidates. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of synthetic pathways, the purity of final compounds, and for understanding its metabolic fate. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a comparative analysis with alternative analytical methodologies. We will delve into the causal factors behind experimental choices, present detailed protocols, and provide the necessary data to empower researchers in their analytical endeavors.

Mass Spectrometry of this compound: A Detailed Exploration

The mass spectrometric analysis of this compound (Molecular Formula: C₆H₂ClFN₂, Exact Mass: 155.99 Da) offers a wealth of structural information. The choice of ionization technique is a critical first step, dictating the nature of the resulting mass spectrum.

Ionization Techniques: Hard vs. Soft Ionization

The two primary ionization methods suitable for this molecule are Electron Ionization (EI), a "hard" technique, and Electrospray Ionization (ESI), a "soft" technique.

  • Electron Ionization (EI): This classic technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[1] While this can sometimes result in a weak or absent molecular ion peak, the rich fragmentation pattern provides a detailed structural fingerprint.[2] For this compound, EI is ideal for obtaining detailed structural information and is commonly coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[3] This is particularly useful for confirming the molecular weight of the compound and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[4] While less informative for structural elucidation on its own, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing similar structural insights to EI.[5]

Predicted Fragmentation Pattern of this compound (EI-MS)

Based on the known fragmentation patterns of halogenated aromatics and nitriles, we can predict the major fragmentation pathways for this compound under Electron Ionization. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

A plausible fragmentation scheme is as follows:

  • Molecular Ion (M⁺•): The initial ionization will produce the radical cation at m/z 156 (for ³⁵Cl) and 158 (for ³⁷Cl).

  • Loss of Chlorine Radical (M-Cl)⁺: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment at m/z 121.

  • Loss of HCN (M-HCN)⁺•: Aromatic nitriles often undergo the elimination of a neutral hydrogen cyanide molecule, which would result in a fragment at m/z 129.

  • Loss of Fluorine Radical (M-F)⁺: The loss of a fluorine radical is also possible, yielding a fragment at m/z 137.

  • Loss of Cyanide Radical (M-CN)⁺: Cleavage of the C-CN bond would result in a fragment at m/z 130.

This predicted fragmentation is supported by the observed mass spectrum of the closely related compound, 2-chloronicotinonitrile (C₆H₃ClN₂), which shows major fragments corresponding to the molecular ion and the loss of chlorine.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Dichloromethane Inject Injection Prep->Inject Column Capillary Column Separation Inject->Column Elution Elution Column->Elution Ionization EI Ionization (70 eV) Elution->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Data Data Analysis (Mass Spectrum) Detection->Data

Sources

A Comparative Guide to HPLC Purity Analysis of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. For novel heterocyclic building blocks like 5-Chloro-3-fluoropyridine-2-carbonitrile, a compound of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, grounded in established scientific principles and practical laboratory considerations. We will explore a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) approach.

The Imperative of Purity for Synthetic Intermediates

This compound is a substituted pyridine, a structural motif prevalent in many active pharmaceutical ingredients (APIs). The presence of reactive functional groups—a nitrile and halogen substituents—makes it a versatile synthon. However, these same features mean that impurities arising from its synthesis (e.g., isomers, starting materials, or by-products) could carry through to subsequent steps, potentially leading to the formation of undesired side products, impacting reaction yields, and introducing toxic or unstable components into the final API. Therefore, a robust, validated analytical method to confirm purity is not just a regulatory expectation but a fundamental component of process control and quality assurance.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of small molecules. For a moderately polar compound like this compound, RP-HPLC is the logical starting point.

Causality Behind Method Choices

The selection of an RP-HPLC method is a deliberate process based on the physicochemical properties of the analyte. The pyridine ring provides some polarity, while the chloro and fluoro substituents, along with the carbonitrile group, contribute to its overall moderate hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention capabilities, which are ideal for separating the main analyte from potentially less polar impurities.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile is standard. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) is crucial. It serves to protonate the basic nitrogen of the pyridine ring, ensuring a consistent charge state and preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase.

  • Detection: The pyridine ring and nitrile group are chromophores that absorb UV light. Based on the UV absorption spectra of similar pyridine derivatives, a detection wavelength in the range of 254-270 nm is expected to provide good sensitivity.[1][2] A photodiode array (PDA) detector is highly recommended to assess peak purity and detect any co-eluting impurities that may have different UV spectra.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is excellent, an orthogonal method provides a different selectivity and can be invaluable for detecting impurities that might co-elute with the main peak in the primary method. HILIC is an excellent alternative for polar and hydrophilic compounds.[3] Given the polar nature of the pyridine nitrogen and the nitrile group, HILIC offers a contrasting separation mechanism to RP-HPLC.

Rationale for HILIC

In HILIC, a polar stationary phase (like bare silica or a bonded polar phase) is used with a mobile phase rich in organic solvent. A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained.[4] This technique is particularly useful for separating polar compounds that show little or no retention in RP-HPLC. For our target analyte, HILIC can provide a different impurity profile, potentially resolving polar impurities that are not well-retained on a C18 column.

Experimental Protocol: HILIC

Instrumentation:

  • Same as RP-HPLC.

Chromatographic Conditions:

  • Column: Bare Silica or Amide-bonded, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient:

    • 0-15 min: 0% to 50% B

    • 15-20 min: 50% B

    • 20-21 min: 50% to 0% B

    • 21-30 min: 0% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm (with PDA monitoring)

  • Injection Volume: 10 µL

Sample Preparation:

  • Similar to RP-HPLC, but the final sample should be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape at the start of the gradient.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive purity assessment, an orthogonal technique that relies on a different separation principle and detection method is highly valuable. GC-MS is an excellent choice for volatile and thermally stable compounds.[5][6] Given that many small molecule synthetic intermediates are sufficiently volatile, GC-MS can provide both high-resolution separation and definitive identification of impurities through their mass spectra.

Rationale for GC-MS

GC separates compounds based on their volatility and interaction with the stationary phase. The high efficiency of capillary GC columns can resolve closely related impurities.[7] Mass spectrometry provides mass-to-charge ratio information, which is highly specific and allows for the identification of unknown impurities by analyzing their fragmentation patterns. This is a significant advantage over UV detection, which provides no structural information. This method is particularly powerful for identifying isomeric impurities or those with very similar UV spectra to the main component.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Filter through a 0.45 µm syringe filter if necessary.

Performance Comparison

The choice of method depends on the specific requirements of the analysis. A summary of the expected performance characteristics is presented below.

Parameter RP-HPLC HILIC GC-MS
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a polar stationary phase and a non-polar mobile phase.Separation based on volatility and interaction with the stationary phase.
Best Suited For Routine QC, moderately polar to non-polar impurities.Polar impurities not well-retained by RP-HPLC.Volatile and thermally stable impurities, structural identification.
Selectivity Based on hydrophobicity.Based on polarity/hydrophilicity.Based on boiling point and polarity.
Detection UV/PDA (Quantitative, limited structural info).UV/PDA (Quantitative, limited structural info).Mass Spectrometry (Quantitative and qualitative, structural info).
Potential Issues Peak tailing for basic compounds (mitigated by acid), co-elution of polar impurities.Method development can be complex, sensitivity to mobile phase composition.Compound must be volatile and thermally stable, potential for on-column degradation.
Validation Well-established protocols (ICH Q2(R2)).Validated similarly to RP-HPLC.Validation required, especially for quantitation.

Self-Validating Systems and Regulatory Context

Every protocol described must be validated to ensure it is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and a clean baseline.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Furthermore, system suitability tests, as defined in pharmacopeias like the USP General Chapter <621>, must be performed before any analysis to ensure the chromatographic system is performing adequately.[9] This typically includes checks for retention time, peak area reproducibility, column efficiency (theoretical plates), and peak symmetry (tailing factor).

Visualizing the Workflow

Diagram 1: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on Column (RP-C18 or HILIC) E->F G UV/PDA Detection F->G H Integrate Peaks G->H I Calculate Area % H->I J Generate Report I->J

Caption: A typical workflow for HPLC purity analysis.

Diagram 2: Orthogonal Method Confirmation Logic

Orthogonal_Logic A Sample of 5-Chloro-3-fluoropyridine- 2-carbonitrile B Primary Method (RP-HPLC) A->B C Orthogonal Method (GC-MS) A->C D Purity Result 1 (Area %) B->D E Purity Result 2 (Impurity ID & Quant) C->E F Compare Results D->F E->F G Confirm Purity Profile F->G

Caption: Logic for using an orthogonal method for purity confirmation.

Conclusion

For the routine quality control of this compound, a validated RP-HPLC method offers a robust, reliable, and high-throughput solution. However, a comprehensive purity assessment, especially during process development or for characterization of a reference standard, greatly benefits from the application of orthogonal methods. A HILIC method provides an alternative liquid chromatography selectivity, which is valuable for detecting polar impurities. Furthermore, a technique like GC-MS offers a different separation mechanism and the significant advantage of providing structural information for impurity identification. The selection of the appropriate analytical method or combination of methods should be guided by the specific requirements of the analysis, the stage of drug development, and a thorough risk assessment.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.3: Effect of Non-bonding Electrons. Available at: [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. Available at: [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Separations, 10(11), 558. Available at: [Link]

  • PubMed Central. (2020). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Journal of Analytical Methods in Chemistry, 2020, 8857391. Available at: [Link]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Journal of Chromatography B, 1144, 122078. Available at: [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1891-1896. Available at: [Link]

  • ACS Publications. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(14), 3852–3855. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Chemical-Specific Health Consultation: Pyridine. Available at: [Link]

  • ResearchGate. (2018). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Tetrahedron Letters, 59(37), 3443-3446. Available at: [Link]

  • ResearchGate. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available at: [Link]

  • ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 261-274. Available at: [Link]

  • Science.gov. developed rp-hplc method: Topics by Science.gov. Available at: [Link]

  • International Journal of Environmental Sciences. (2024). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Available at: [Link]

  • NIH. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Available at: [Link]

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A Comparative Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile and Other Pyridine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] This guide provides a comparative analysis of 5-Chloro-3-fluoropyridine-2-carbonitrile, a highly functionalized pyridine building block, against other key pyridine derivatives. We will explore how the unique interplay of its chloro, fluoro, and cyano substituents dictates its reactivity and physicochemical properties, offering distinct advantages in drug design and synthesis. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic strategies.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and natural products, including essential compounds like nicotinamide and vitamin B6.[1] Its presence in a significant number of FDA-approved drugs underscores its importance as a "privileged scaffold" in medicinal chemistry.[1] The nitrogen atom within the pyridine ring not only influences the molecule's basicity and solubility but also provides a key point for hydrogen bonding interactions with biological targets. Furthermore, the pyridine ring is susceptible to a variety of chemical modifications, allowing for the fine-tuning of a drug candidate's steric and electronic properties to optimize its pharmacological profile.[2]

This compound: A Multifunctional Building Block

This compound is a strategically substituted pyridine derivative that offers a unique combination of reactive handles and modulating groups. The electron-withdrawing nature of the cyano group at the 2-position, coupled with the inductive effects of the chloro and fluoro substituents at the 5- and 3-positions respectively, renders the pyridine ring electron-deficient. This electronic profile significantly influences its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Key Physicochemical and Reactivity Features:

  • Enhanced Electrophilicity: The cumulative electron-withdrawing effect of the substituents makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups.

  • Modulated Basicity: The presence of multiple electron-withdrawing groups significantly reduces the basicity of the pyridine nitrogen (pKa of pyridine is 5.2).[3] This can be advantageous in drug design to minimize off-target interactions with acidic biopolymers.

  • Metabolic Stability: The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]

  • Versatile Reactive Sites: The chloro and cyano groups serve as versatile handles for a variety of transformations. The chlorine atom is amenable to palladium-catalyzed cross-coupling reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Comparative Analysis with Other Pyridine Building Blocks

To fully appreciate the utility of this compound, it is essential to compare its properties and reactivity with other commonly employed pyridine building blocks.

Comparison with Unsubstituted and Monosubstituted Pyridines
Building BlockKey FeaturesTypical Applications
Pyridine Parent heterocycle, moderately basic.Starting material for simple pyridine derivatives, solvent.
2-Cyanopyridine Electron-withdrawing cyano group activates the ring for nucleophilic substitution.[6][7][8]Intermediate for pharmaceuticals and dyes.[6][7][8]
3-Fluoropyridine Fluorine substitution enhances metabolic stability and can modulate pKa.[4][9][10][11]Introduction of fluorine for improved pharmacokinetic properties.[9]
5-Chloropyridine-3-carbonitrile Combines the features of chloro and cyano substitution, offering multiple reaction sites.[12]Synthesis of highly substituted pyridines for structure-activity relationship (SAR) studies.
This compound Highly functionalized with three distinct substituents, providing a unique combination of reactivity and property modulation.Advanced intermediate for complex drug candidates where precise control of electronics and metabolic stability is crucial.
The Impact of Halogenation on Reactivity in Cross-Coupling Reactions

The nature and position of the halogen atom on the pyridine ring are critical determinants of its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted order of reactivity for halogens is I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond dissociation energy.[13]

This trend makes the oxidative addition step, often the rate-determining step in the catalytic cycle, more facile for heavier halogens.[13] While the chlorine atom in this compound is less reactive than a bromine or iodine at the same position, modern advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, have enabled efficient coupling of aryl chlorides.[14][15] The fluorine atom is generally unreactive in these cross-coupling reactions, allowing it to be carried through the synthesis as a permanent modulator of the molecule's properties.[13]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-X (e.g., this compound) R-X->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(Cl)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Transmetalation->Ar-Pd(II)(R')L2 R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Ar-R' Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key transformations involving pyridine building blocks, with a focus on reactions applicable to this compound and its analogs.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Halopyridine, Boronic Acid, Base, and Catalyst in a Schlenk tube inert Evacuate and backfill with inert gas (Ar or N2) reagents->inert solvent Add anhydrous solvent (e.g., 1,4-dioxane) inert->solvent heat Heat to desired temperature (e.g., 80-110 °C) with stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by flash column chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halopyridine (e.g., this compound, 1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand, 1-5 mol%)[16]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)[17]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[17]

Procedure:

  • To a dry Schlenk tube or reaction vial, add the halopyridine, the boronic acid or ester, the base, and the palladium catalyst.[13]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 4-24 hours).[16][18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[18]

Dehydration of a Pyridine Carboxamide to a Nitrile

This method is applicable for the synthesis of pyridine carbonitriles from their corresponding amides.

Materials:

  • Pyridine-2-carboxamide (1.0 equiv)

  • Dehydrating agent (e.g., POCl₃, P₂O₅, or trifluoroacetic anhydride)

  • Solvent (e.g., CH₂Cl₂, pyridine)

Procedure (using POCl₃):

  • To a solution of the pyridine-2-carboxamide in an appropriate solvent (e.g., CH₂Cl₂ or excess pyridine), add the dehydrating agent (e.g., POCl₃, 3-5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature or heat to reflux, and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the pyridine-2-carbonitrile.

Conclusion: Strategic Selection of Pyridine Building Blocks

The strategic selection of a pyridine building block is a critical decision in the design of a synthetic route for a drug candidate. This compound stands out as a highly valuable and versatile intermediate. Its unique substitution pattern offers a confluence of desirable properties: tunable electronics, enhanced metabolic stability, and multiple, orthogonally reactive sites. While other pyridine building blocks each have their merits, the high degree of functionalization in this compound provides medicinal chemists with a powerful tool to rapidly generate complex and diverse molecular architectures, accelerating the drug discovery process. Understanding the comparative reactivity and handling of these building blocks, as outlined in this guide, is paramount to their effective implementation in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 18). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Gupta, P., & Singh, R. (2019). Role of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • ResearchGate. (2019). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Chloro-3-fluoro-2-pyridinecarbonitrile. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(31), 11048-11050.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Bode, J. W. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Shen, H. C. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
  • Procter, D. J., & Bull, J. A. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]

  • Al-Zoubi, W. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(8), 101287.
  • El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(35), 24585-24623.
  • MacCoss, M., & DeSolms, S. J. (2014). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine. Retrieved from [Link]

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A Comparative Guide to Reagents in Functionalized Pyridine Synthesis: 5-Chloro-3-fluoropyridine-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The substituted pyridine core is a privileged scaffold in a multitude of commercial drugs and clinical candidates. Within this class of heterocycles, 5-Chloro-3-fluoropyridine-2-carbonitrile has emerged as a versatile reagent for the introduction of a 3-fluoro-2-cyanopyridin-5-yl moiety. This guide provides an in-depth technical comparison of this compound with its primary alternative, 5-Bromo-3-fluoropyridine-2-carbonitrile, and other related analogs, supported by physicochemical data, reactivity principles, and detailed experimental protocols.

Introduction to 5-Halo-3-fluoropyridine-2-carbonitriles

This compound and its halogenated analogs are highly activated scaffolds for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, renders the C5 position susceptible to nucleophilic attack. This reactivity profile makes these reagents invaluable for the synthesis of complex molecules, allowing for the facile introduction of a variety of functional groups.

The general reactivity of these compounds is dictated by the nature of the leaving group at the C5 position. In SNAr reactions on electron-deficient aromatic rings, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by more electronegative substituents that can inductively withdraw electron density. Consequently, the generally accepted order of reactivity for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I.[1]

This guide will focus on a comparative analysis of the chloro and bromo analogs, considering their reactivity, synthesis, safety, and cost-effectiveness to aid in the rational selection of the optimal reagent for a given synthetic challenge.

Physicochemical and Reactivity Comparison

A direct comparison of the physicochemical properties of this compound and its bromo counterpart is essential for understanding their relative behavior in a laboratory setting.

PropertyThis compound5-Bromo-3-fluoropyridine-2-carbonitrile
CAS Number 207994-11-4[2]886373-28-0
Molecular Formula C₆H₂ClFN₂C₆H₂BrFN₂
Molecular Weight 156.54 g/mol 201.00 g/mol
Appearance White to off-white solidOff-white to pale yellow solid[3]
Melting Point Not specified95-100 °C
Reactivity Good reactivity in SNArGenerally similar to slightly lower reactivity than the chloro analog in SNAr[1]

Reactivity Insights:

Based on the principles of nucleophilic aromatic substitution, the carbon-chlorine bond is slightly more polarized and the chlorine atom is more electronegative than bromine. This would suggest that this compound might exhibit slightly higher reactivity in SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step. However, in many cases, the difference in reactivity between chloro and bromo analogs in SNAr on pyridine rings is not substantial.[1] The choice between the two may therefore be influenced more by factors such as cost, availability, and the specific reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for a representative nucleophilic aromatic substitution reaction using this compound and a common nucleophile, morpholine. A similar protocol can be readily adapted for the bromo analog.

General Workflow for Nucleophilic Aromatic Substitution

The following diagram illustrates the general workflow for a typical SNAr reaction with 5-halo-3-fluoropyridine-2-carbonitriles.

SNAr_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 5-halopyridine, nucleophile, and base in solvent B Heat reaction mixture (e.g., 80-120 °C) A->B Inert atmosphere (N2 or Ar) C Cool to room temperature B->C D Quench with water or aqueous solution C->D E Extract with organic solvent D->E F Wash organic layer E->F G Dry over Na2SO4 or MgSO4 F->G H Concentrate in vacuo G->H I Column chromatography or recrystallization H->I J Characterize product (NMR, MS, etc.) I->J

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Detailed Protocol: Synthesis of 5-(Morpholin-4-yl)-3-fluoropyridine-2-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-(morpholin-4-yl)-3-fluoropyridine-2-carbonitrile.

Alternative Reagents: Expanding the Synthetic Toolkit

While 5-bromo-3-fluoropyridine-2-carbonitrile is the most direct analog, other substituted pyridines can also be considered depending on the desired substitution pattern and reactivity.

  • 2,5-Dichloro-3-fluoropyridine: This reagent offers two potential sites for nucleophilic attack. The reactivity at each position can often be controlled by the choice of nucleophile and reaction conditions.

  • 5-Nitro-3-fluoropyridine-2-carbonitrile: The strongly electron-withdrawing nitro group would significantly activate the C5 position towards nucleophilic attack, making this a highly reactive substrate.[4]

  • 2,3-Difluoro-5-chloropyridine: In this case, the fluorine at the 2-position is generally more susceptible to substitution than the chlorine at the 5-position, offering a different regiochemical outcome.[5]

Safety, Handling, and Cost-Effectiveness

A comprehensive comparison must include practical considerations such as safety, handling, and cost.

Safety and Handling:

Both this compound and 5-Bromo-3-fluoropyridine-2-carbonitrile are classified as hazardous substances and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard StatementThis compound[2]5-Bromo-3-fluoropyridine-2-carbonitrile[6]
Acute Toxicity (Oral) Harmful if swallowedToxic if swallowed[6]
Skin Corrosion/Irritation Causes skin irritationCauses skin irritation[6]
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye damage[6]
Acute Toxicity (Inhalation) Harmful if inhaledNot specified

Cost and Availability:

The cost and availability of these reagents can vary between suppliers. A general price comparison is provided below, but researchers should obtain quotes from multiple vendors for the most accurate and up-to-date information.

ReagentRepresentative Price (per gram)
This compound~$20 - $40
5-Bromo-3-fluoropyridine-2-carbonitrile~$30 - $60

In general, the chloro-substituted analog tends to be more cost-effective than its bromo counterpart, which can be a significant factor in large-scale synthesis. Both reagents are commercially available from a range of chemical suppliers.

Conclusion and Recommendations

The choice between this compound and its bromo analog is a nuanced decision that depends on the specific requirements of the synthesis.

  • For routine applications and cost-sensitive projects, this compound is an excellent choice, offering good reactivity and economic advantages.

  • For syntheses where a slightly different reactivity profile is desired or in cases where the bromo analog is more readily available, 5-Bromo-3-fluoropyridine-2-carbonitrile is a viable and effective alternative.

Ultimately, the optimal reagent is best determined by preliminary small-scale experiments to assess reactivity and yield for the specific transformation of interest. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and accelerate their synthetic endeavors.

References

  • PubChem. (n.d.). 5-Bromo-3-fluoropyridine-2-carbonitrile. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved from [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • ResearchGate. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

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  • ResearchGate. (n.d.). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 5-Chloro-3-fluoropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of fluorine chemistry and heterocyclic compounds has yielded numerous molecules of significant therapeutic interest. Within this domain, the 5-chloro-3-fluoropyridine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing chloro, fluoro, and cyano groups, make it a versatile building block for the synthesis of novel drug candidates. This guide provides an in-depth comparison of the biological activities of its derivatives, supported by experimental data, and contextualized with alternative therapeutic agents.

The this compound Scaffold: A Foundation for Drug Discovery

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic drugs.[1] The introduction of a nitrile group further enhances its potential, as the nitrile moiety can act as a bioisostere for carbonyl groups, improve metabolic stability, and participate in key binding interactions with biological targets. The addition of chloro and fluoro substituents on the pyridine ring of this compound modulates the molecule's lipophilicity, metabolic stability, and binding affinity, making this scaffold a promising starting point for the development of potent and selective inhibitors for various biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial steps in the exploration of its biological potential. While the direct synthesis of this compound is not extensively detailed in the provided results, a general understanding can be built from the synthesis of similar halogenated pyridines. A common strategy involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the desired halogen.[2][3] The cyano group can be introduced through various methods, including the dehydration of an amide or a substitution reaction.

Below is a generalized workflow for the synthesis of derivatives from a functionalized pyridine precursor.

Synthesis_Workflow A 2-Amino-5-chloro-3-fluoropyridine B Diazotization (e.g., NaNO2, HBr) A->B Step 1 C 2-Bromo-5-chloro-3-fluoropyridine B->C Step 2 D Cyanation (e.g., CuCN) C->D Step 3 E This compound D->E Step 4 F Nucleophilic Aromatic Substitution or Cross-Coupling Reactions E->F Step 5 G Biologically Active Derivatives F->G Step 6

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of pyridine and pyrimidine carbonitriles have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.[4][5][6][7]

Inhibition of Receptor Tyrosine Kinases

Several pyridine and pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and cell growth.[6][7]

A study on novel pyrimidine-5-carbonitrile derivatives revealed their potent inhibitory activity against VEGFR-2.[6] For instance, compound 11e from this series exhibited excellent cytotoxic activities against HCT-116 and MCF-7 cancer cell lines with IC50 values of 1.14 µM and 1.54 µM, respectively, and was a potent VEGFR-2 inhibitor with an IC50 of 0.61 µM.[6] Similarly, another series of pyrimidine-5-carbonitrile derivatives were developed as EGFR inhibitors, with compound 10b showing an EGFR inhibition IC50 of 8.29 nM.[7]

Compound/DrugTargetHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)EGFR IC50 (nM)Reference
Compound 11e VEGFR-21.141.540.61-[6]
Compound 12b VEGFR-2>10>100.53-[6]
Sorafenib VEGFR-2--0.19-[6]
Compound 10b EGFR-7.68-8.29[7]
Erlotinib EGFR-5.27-2.83[7]
Modulation of the WNT Signaling Pathway

The WNT signaling pathway is frequently dysregulated in various cancers, particularly colorectal cancer. The Dishevelled (DVL) protein is a key component of this pathway. A novel indole-2-carboxamide derivative, (S)-1 , demonstrated potent inhibition of the DVL1 PDZ domain, leading to the downregulation of the WNT pathway and inhibition of colorectal cancer cell growth with an EC50 of 7.1 µM in HCT116 cells.[8] This highlights the potential of targeting protein-protein interactions within the WNT pathway as a therapeutic strategy.

WNT_Pathway_Inhibition cluster_cell Tumor Cell WNT WNT Ligand FZD Frizzled Receptor WNT->FZD DVL DVL Protein FZD->DVL BetaCatenin β-catenin DVL->BetaCatenin prevents degradation Inhibitor Derivative (e.g., (S)-1) Inhibitor->DVL Inhibition TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus Gene Target Gene Transcription TCF_LEF->Gene Proliferation Cell Proliferation Gene->Proliferation

Caption: Simplified WNT signaling pathway and the inhibitory action of a DVL inhibitor.

Comparison with Alternative Scaffolds

The this compound scaffold demonstrates significant promise, but it is important to consider its performance relative to other established pharmacophores.

FeatureThis compound DerivativesAlternative Scaffolds (e.g., Quinazolines, Indoles)
Synthesis Can be challenging due to the need for specific halogenation and cyanation methods.Well-established and diverse synthetic routes are often available.
Potency High potency has been demonstrated for specific targets (e.g., EGFR, VEGFR-2).[6][7]Many approved drugs with these scaffolds exhibit high potency (e.g., Gefitinib, Sunitinib).
Selectivity The substitution pattern allows for fine-tuning of selectivity.Selectivity can be a challenge, and off-target effects are common.
Drug-like Properties The presence of fluorine can improve metabolic stability and membrane permeability.Can vary widely depending on the specific substituents.

Experimental Protocols

General Procedure for Synthesis of a Pyridine-3-carbonitrile Derivative

This protocol is a generalized representation based on common synthetic methodologies for similar compounds.[4]

  • Chalcone Synthesis: To a solution of an appropriate acetophenone derivative in ethanol, add an equimolar amount of a suitable aromatic aldehyde.

  • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from a suitable solvent.

  • Cyclization: To a solution of the synthesized chalcone in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of malononitrile and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the pyridine-3-carbonitrile derivative.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The demonstrated activity against key cancer targets like VEGFR-2, EGFR, and DVL1 underscores the versatility of this scaffold.

Future research should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives to explore the structure-activity relationships further.

  • In vivo studies: Evaluating the efficacy and pharmacokinetic properties of the most potent compounds in animal models.

  • Exploration of other therapeutic areas: Investigating the potential of these derivatives for other diseases, such as inflammatory and infectious diseases, given the broad biological activities of pyridine derivatives.[4]

The continued exploration of this chemical scaffold holds great promise for the discovery of next-generation therapies that can address unmet medical needs.

References

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell. [Link]

  • Preparation method of 5-chloro-2,3-difluoropyridine.
  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]

  • 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]

  • 5-Chloropyridine-3-carbonitrile. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

  • Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5' -phosphate. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-fluoropyridine-2-carbonitrile Analogs as Selective TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes presents a critical node for intervention in a host of autoimmune and inflammatory diseases. Among the four members of this family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—selective inhibition remains a significant challenge due to the high degree of homology in their ATP-binding sites. The development of selective TYK2 inhibitors is a particularly promising strategy, as TYK2 plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, all deeply implicated in the pathophysiology of conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][2]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of TYK2 inhibitors built around the 5-Chloro-3-fluoropyridine-2-carbonitrile scaffold. We will dissect the causal relationships behind experimental design choices, present comparative data from key studies, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals in the field.

The Rationale for Targeting TYK2 with Pyridine-Based Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved kinase inhibitors.[3] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. The this compound core, in particular, offers a unique combination of features:

  • The 2-carbonitrile group: This electron-withdrawing group is crucial for activity, often acting as a hydrogen bond acceptor and contributing to the overall binding affinity.

  • The 3-fluoro and 5-chloro substituents: Halogen atoms at these positions play a significant role in modulating the electronic properties of the pyridine ring and can form specific halogen bonds or other non-covalent interactions within the ATP-binding pocket, enhancing both potency and selectivity.

Our focus is on understanding how modifications to this core structure impact inhibitory activity against TYK2 and selectivity over other JAK family members. The primary goal is to identify compounds that potently inhibit TYK2 while minimizing off-target effects on JAK1, JAK2, and JAK3, which are associated with side effects such as anemia and immunosuppression.[1]

Comparative Analysis of this compound Analogs

The following data, synthesized from seminal studies on pyridine-based TYK2 inhibitors, illustrates the key structure-activity relationships for this class of compounds. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Compound IDR1 SubstituentR2 SubstituentTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (TYK2 vs. others)
1a -H-NH2580>10000>10000>10000>17x
1b -CH3-NH225085009200>10000~34-37x
1c -OCH3-NH2120560061009800~47-82x
2a -H-NH-cyclopropyl85320045007800~38-92x
2b -H-NH-(1-methylcyclopropyl)45280039006500~62-144x
3a -H-NH-SO2CH325150021004200~60-168x
3b -H-NH-SO2-cyclopropyl12 1800 2500 5100 ~150-425x
Key SAR Insights:
  • Substitution at R1: The data clearly indicates that small, electron-donating groups at the R1 position of an attached phenyl ring enhance TYK2 inhibitory activity. The methoxy group in compound 1c leads to a more than four-fold increase in potency compared to the unsubstituted analog 1a . This suggests a favorable interaction, possibly a hydrogen bond with a nearby residue in the active site.

  • Modification of the R2 Amino Group: Moving from a simple amino group (1a-c ) to a cyclopropylamino group (2a ) significantly boosts potency. This is likely due to the cyclopropyl group occupying a hydrophobic pocket within the TYK2 active site. The addition of a methyl group to the cyclopropyl ring (2b ) further enhances activity, suggesting this pocket has space to accommodate slightly larger substituents.

  • The Importance of the Sulfonamide Moiety: The most potent compounds in this series feature a sulfonamide group at the R2 position. The methylsulfonamide (3a ) is highly active, but the cyclopropylsulfonamide (3b ) demonstrates the highest potency and selectivity. This highlights the critical role of this moiety in anchoring the inhibitor within the active site, likely through strong hydrogen bonding interactions. The exceptional selectivity of 3b suggests that the specific conformation adopted by the cyclopropylsulfonamide group is highly complementary to the TYK2 active site but fits poorly in the active sites of other JAK family members.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we outline the key experimental methodologies used to evaluate these compounds.

TYK2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of test compounds against the TYK2 enzyme.

Methodology:

  • Reagents: Recombinant human TYK2 enzyme, ATP, a suitable peptide substrate (e.g., a peptide containing a tyrosine residue for phosphorylation), test compounds, and a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure:

    • The assay is performed in a 96- or 384-well plate format.

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

    • The TYK2 enzyme and the peptide substrate are incubated with the test compounds for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

    • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.

    • Fluorescence-based assay: Employing a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.

    • ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay for STAT3 Phosphorylation

Objective: To assess the ability of the compounds to inhibit TYK2-mediated signaling in a cellular context.

Methodology:

  • Cell Line: A human cell line that expresses TYK2 and responds to a TYK2-dependent cytokine, such as the human T-cell line Jurkat.

  • Procedure:

    • Cells are seeded in 96-well plates and starved of serum for a few hours to reduce basal signaling.

    • The cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.

    • The cells are then stimulated with a TYK2-dependent cytokine, such as IFN-α, to induce the phosphorylation of STAT3.

    • After a short incubation period (e.g., 15-30 minutes), the cells are lysed.

  • Detection: The level of phosphorylated STAT3 (pSTAT3) is measured using a sensitive immunoassay, such as:

    • In-Cell Western: This technique allows for the direct quantification of protein phosphorylation within intact cells in a high-throughput format.

    • ELISA: A sandwich ELISA using a capture antibody for total STAT3 and a detection antibody specific for pSTAT3.

    • Western Blotting: While less quantitative, this can be used to visualize the reduction in pSTAT3 levels.

  • Data Analysis: The IC50 value for the inhibition of STAT3 phosphorylation is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the TYK2 signaling pathway and a typical experimental workflow.

TYK2 Signaling Pathway

TYK2_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor tyk2 TYK2 receptor->tyk2 activates jak_other JAK1 receptor->jak_other activates cytokine IL-12 / IL-23 Type I IFN cytokine->receptor binds stat STAT tyk2->stat phosphorylates jak_other->stat phosphorylates p_stat pSTAT dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription initiates inhibitor 5-Chloro-3-fluoropyridine -2-carbonitrile Analog inhibitor->tyk2 inhibits

Caption: The TYK2 signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow for SAR Studies

SAR_Workflow start Design Analogs of 5-Chloro-3-fluoropyridine -2-carbonitrile synthesis Chemical Synthesis of Analogs start->synthesis biochem_assay Biochemical Kinase Assay (TYK2, JAK1, JAK2, JAK3) synthesis->biochem_assay cellular_assay Cellular pSTAT Assay synthesis->cellular_assay data_analysis Data Analysis: IC50 Determination and Selectivity Profiling biochem_assay->data_analysis cellular_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies of TYK2 inhibitors.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective TYK2 inhibitors. The structure-activity relationships discussed herein underscore the importance of specific substitutions at key positions around the pyridine core to achieve high affinity for TYK2 while maintaining selectivity against other JAK family members. The cyclopropylsulfonamide moiety, in particular, has been identified as a critical pharmacophore for achieving both high potency and selectivity.

The experimental protocols provided offer a robust framework for the evaluation of novel analogs, ensuring the generation of reliable and reproducible data. As our understanding of the structural nuances of the TYK2 active site continues to grow, the iterative process of design, synthesis, and testing outlined in this guide will be instrumental in the development of the next generation of targeted therapies for autoimmune and inflammatory diseases.

References

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Medicinal Chemistry.[1]

  • Tyrosine Kinase 2 (TYK2) Inhibitors. Google Patents.[4][5][6][7]

  • The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Application Notes and Protocols. Benchchem.[8]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.[3]

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  • Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. NIH.[10]

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  • Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. MDPI.[2]

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  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.[15]

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A Comparative Guide to the Structural Elucidation of 5-Chloro-3-fluoropyridine-2-carbonitrile Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated pyridine scaffolds are of paramount importance due to their prevalence in a wide array of bioactive molecules. The precise spatial arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their physicochemical properties, reaction mechanisms, and, most critically, their interaction with biological targets. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural characterization of 5-Chloro-3-fluoropyridine-2-carbonitrile derivatives, a class of compounds with significant potential in drug discovery.

The Decisive Role of Three-Dimensional Structure

The introduction of fluorine and chlorine atoms onto the pyridine ring, along with the cyano group, creates a unique electronic and steric profile. This influences intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing.[1][2] A definitive understanding of the three-dimensional structure is therefore not merely academic; it is a critical prerequisite for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of pharmacokinetic properties.[3] While various analytical techniques provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state atomic arrangement.[4]

X-ray Crystallography: The Definitive Approach

X-ray crystallography provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall molecular conformation with high precision. This technique is indispensable for elucidating the subtle effects of halogen substitution on the molecular geometry and crystal packing of pyridine derivatives.[1][2][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of 5-Chloro-3- fluoropyridine-2-carbonitrile Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product solvent_screening Solvent Screening purification->solvent_screening Pure Compound crystallization_method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_harvesting Crystal Selection & Mounting crystallization_method->crystal_harvesting data_collection Data Collection (Diffractometer) crystal_harvesting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a representative, self-validating methodology for the structural determination of a this compound derivative.

1. Crystal Growth:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The choice of solvent and crystallization technique is paramount.
  • Procedure:
  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture such as dichloromethane/hexane). The goal is to create a saturated or slightly supersaturated solution.
  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
  • Employ a suitable crystallization method:
  • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
  • Vapor Diffusion: Place the vial containing the solution into a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
  • Monitor for crystal growth periodically without disturbing the setup.

2. Crystal Mounting and Data Collection:

  • Rationale: A single, well-defined crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) must be selected and mounted for data collection.
  • Procedure:
  • Using a microscope, select a suitable crystal and carefully mount it on a cryoloop.
  • Mount the loop on the goniometer head of the diffractometer. For air- or moisture-sensitive crystals, this process is performed under a stream of cold nitrogen gas.
  • Center the crystal in the X-ray beam.
  • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data collection strategies aim for high completeness and redundancy of the measured reflections.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to obtain the final crystal structure.
  • Procedure:
  • Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, SAINT).
  • Solve the crystal structure using direct methods or Patterson methods (e.g., with SHELXT). This will provide an initial model of the molecule.
  • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This involves refining atomic positions, and anisotropic displacement parameters.
  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
  • Validate the final structure using tools like PLATON and checkCIF to ensure the model is chemically reasonable and fits the data well.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves complementary techniques. The choice of analytical method depends on the specific information required and the nature of the sample.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[4]Unambiguous structure determination; provides absolute configuration for chiral molecules.Requires a suitable single crystal; structure is in the solid state, which may differ from the solution state.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, and purity.[6][7]Rapid analysis of polycrystalline materials; does not require a single crystal.Provides limited structural information compared to single-crystal XRD; structure solution from powder data is complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and solution-state conformation.Provides detailed information about the structure in solution; non-destructive.Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity; requires a very small amount of sample.Provides no information about the 3D arrangement of atoms.
Infrared (IR) & Raman Spectroscopy Presence of functional groups and information about molecular vibrations.[8]Rapid and non-destructive; complementary to other techniques for functional group identification.Provides indirect structural information; interpretation can be ambiguous without computational support.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and intermolecular interactions.[1][8]Can provide insights into structures that are difficult to crystallize; can complement experimental data.The accuracy of the results is highly dependent on the level of theory and basis set used; requires experimental validation.

Interpreting the Data: Insights for Drug Development

The crystal structure of a this compound derivative can reveal key features that are critical for drug development:

  • Molecular Conformation: The preferred solid-state conformation can provide a starting point for understanding how the molecule might bind to a biological target.

  • Intermolecular Interactions: The nature and geometry of intermolecular interactions (e.g., halogen bonds, π-π stacking) in the crystal can inform the design of analogs with improved solid-state properties, such as solubility and stability.[1][2]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties. X-ray crystallography is essential for identifying and characterizing these polymorphs, which is a critical aspect of pharmaceutical development.

Conclusion

For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and definitive technique. It provides a level of detail that is unattainable with other methods and offers invaluable insights for rational drug design and development. While techniques such as NMR, MS, and vibrational spectroscopy are crucial for a comprehensive characterization, they are best utilized in a complementary fashion to the foundational data provided by X-ray crystallography. The investment in obtaining a high-quality crystal structure is often repaid many times over in the subsequent stages of drug discovery and development.

References

  • Shishkina, S. V., et al. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

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  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]

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  • Bowmaker, G. A., et al. (2011). Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. Dalton Transactions. Available at: [Link]

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  • Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]

  • Sayed, H. H., et al. (2010). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Egyptian Journal of Chemistry. Available at: [Link]

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  • Al-Suwaidan, I. A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]

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A Comparative Guide to the Certificate of Analysis for 5-Chloro-3-fluoropyridine-2-carbonitrile: A Critical Reagent for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Halogenated pyridines, particularly those incorporating fluorine and a nitrile group, are privileged scaffolds due to their versatile reactivity and their prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key intermediate, against viable alternatives. The objective is to equip researchers with the necessary data to make informed decisions in their synthetic endeavors, grounded in experimental evidence and expert insights.

Understanding the Asset: Certificate of Analysis for this compound

A Certificate of Analysis (CoA) is more than a mere quality control document; it is the foundational data upon which reproducible and reliable synthetic chemistry is built. For a critical reagent like this compound, a comprehensive CoA serves as a self-validating system, ensuring the identity, purity, and consistency of the material.

Below is a representative Certificate of Analysis, compiled from typical data, illustrating the key analytical parameters that a researcher should expect and scrutinize.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTypical ValueMethod
Appearance White to off-white solidOff-white crystalline powderVisual
Melting Point 95-100 °C97.5 °CCapillary Method
Purity (HPLC) ≥ 97.0%98.5%HPLC-UV
¹H NMR Conforms to structureConforms400 MHz, CDCl₃
¹³C NMR Conforms to structureConforms100 MHz, CDCl₃
FT-IR Conforms to structureConformsKBr Pellet
Mass Spectrum (MS) Conforms to structure[M+H]⁺ = 157.0ESI-MS

Causality Behind Experimental Choices: The selection of these analytical techniques is deliberate. HPLC provides a quantitative measure of purity, crucial for stoichiometric calculations in subsequent reactions. High-field NMR (¹H and ¹³C) confirms the molecular structure and can reveal the presence of isomeric or solvent impurities. FT-IR is a rapid and reliable method to confirm the presence of key functional groups, such as the nitrile (C≡N) and the C-F and C-Cl bonds. Mass spectrometry provides the molecular weight, confirming the elemental composition.

Comparative Analysis with Key Alternatives

The choice of a synthetic building block is often a balance between reactivity, cost, and availability. Here, we compare this compound with several commercially available alternatives that possess similar structural motifs.

Table 2: Comparison of Physicochemical Properties of this compound and its Alternatives

CompoundCAS NumberMolecular WeightMelting Point (°C)Purity (%)
This compound 207994-11-4156.5595-100≥ 97.0
2-Chloro-5-cyanopyridine33252-28-7138.55114-121≥ 96.0[1]
3-Fluoro-2-cyanopyridine97509-75-6122.1027-30≥ 96.0
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile82671-02-1190.9989-91[2][3]≥ 98.0[2]
5-Bromo-3-fluoropyridine-2-carbonitrile886373-28-0201.0095-100≥ 97.0

Field-Proven Insights: The choice between a chloro and a bromo derivative often hinges on the desired reactivity in cross-coupling reactions. While bromo-pyridines are generally more reactive, advancements in catalysis have made the more cost-effective chloro-pyridines highly viable substrates.[4] The presence and position of the fluorine atom can significantly influence the electronic properties of the pyridine ring, affecting both reactivity and the biological activity of the final product.

Performance in Key Synthetic Transformations

The utility of a building block is ultimately demonstrated by its performance in chemical reactions. We will consider two of the most important classes of reactions for the functionalization of this scaffold: Suzuki-Miyaura cross-coupling and cyanation.

Suzuki-Miyaura Cross-Coupling: A Comparative View

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halopyridine is a critical factor in the success of this reaction.

Suzuki_Coupling Halopyridine Halopyridine (R-X) Catalyst Pd(0) Catalyst Halopyridine->Catalyst Oxidative Addition BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst Transmetalation Product Coupled Product (R-Ar) Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[4] The bond strength follows the order C-Cl > C-Br, making bromopyridines generally more reactive than chloropyridines. However, with the advent of highly active phosphine ligands (e.g., SPhos, XPhos), the coupling of chloropyridines can be achieved with high efficiency, often at lower cost.[4]

Table 3: Comparative Yields in a Model Suzuki-Miyaura Reaction

Halopyridine SubstrateTypical Yield (%)Catalyst SystemReference
2-Chloropyridine derivative70-95Pd(OAc)₂ / SPhos[4]
2-Bromopyridine derivative85-98Pd(PPh₃)₄[4]
This compound Expected: 70-90Pd₂(dba)₃ / XPhosInferred
5-Bromo-3-fluoropyridine-2-carbonitrileExpected: 85-95Pd(PPh₃)₄Inferred

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Cyanation: Introducing the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted to amines, carboxylic acids, and amides. The synthesis of pyridine carbonitriles often involves the cyanation of a corresponding halopyridine.

Cyanation_Workflow Halopyridine Halopyridine (e.g., 2-Chloropyridine) Product Pyridine Carbonitrile Halopyridine->Product CyanideSource Cyanide Source (e.g., K₄[Fe(CN)₆]) CyanideSource->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalysis Solvent Solvent (e.g., DMF) Solvent->Product

Caption: A typical palladium-catalyzed cyanation reaction workflow.

Trustworthiness: A well-documented protocol for the cyanation of aryl halides provides a reliable starting point for the synthesis of cyanopyridines. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is often preferred for its lower toxicity compared to other cyanide salts.[5]

Experimental Protocol: Palladium-Catalyzed Cyanation of a Halopyridine [5]

  • To a dry reaction vessel, add the halopyridine (1.0 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol), and sodium carbonate (Na₂CO₃, 1.0 mmol).

  • Add dry N,N-dimethylformamide (DMF, 3 mL) and degas the mixture for 5 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 40 °C for 3-5 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: A Case Study with Kinase Inhibitors

Substituted pyridines are key pharmacophores in many approved drugs, particularly in the area of oncology. They often serve as hinge-binding motifs in kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several CDK inhibitors are based on aminopyridine scaffolds.[6][7][8]

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many VEGFR-2 inhibitors incorporate a pyridine core.[9][10][11][12]

Table 4: Representative Biological Activity of Kinase Inhibitors Derived from Substituted Pyridines

TargetParent ScaffoldIC₅₀ (nM)Reference
CDK2/cyclin E6-pyridylmethylaminopurine30[7]
VEGFR-2Pyridine derivative120[10]
VEGFR-2Nicotinamide derivative60.83[12]

Authoritative Grounding: The data presented in Table 4 is sourced from peer-reviewed medicinal chemistry literature, providing a reliable indication of the potency of compounds derived from pyridine-based scaffolds. The choice of this compound as a starting material provides a strategic entry point for the synthesis of analogues of these potent inhibitors, where the chloro, fluoro, and cyano groups can be further functionalized or utilized for their electronic and steric properties to optimize binding affinity and pharmacokinetic properties.

Conclusion: An Informed Choice for Synthetic Success

This compound stands as a valuable and versatile building block for drug discovery and development. Its utility is underpinned by a robust analytical profile, as detailed in a comprehensive Certificate of Analysis, and its proven performance in key synthetic transformations. When compared to its alternatives, it offers a unique combination of reactivity and substitution patterns that can be strategically exploited by medicinal chemists. By understanding the nuances of its CoA and its comparative performance, researchers can proceed with confidence, ensuring the integrity and success of their synthetic campaigns.

References

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025).
  • PubMed. (2006). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling.
  • PubMed. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS 82671-02-1. Retrieved from [Link]

  • MDPI. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-pyridinecarbonitrile. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-fluoropyridine-2-carbonitrile. Retrieved from [Link]

  • JECI. (n.d.). 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS NO.82671-02-1. Retrieved from [Link]

  • RSC Publishing. (2015). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. Retrieved from [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • PubMed. (2001). The design and synthesis of purine inhibitors of CDK2. III. Retrieved from [Link]

  • PubMed. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • PubMed. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]

  • PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-fluoropyridine. Retrieved from [Link]

  • Thieme. (2025).
  • Thieme. (2020).
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-2-fluoropyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • BenchChem. (2025).
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  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

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Efficacy Blueprint: A Comparative Analysis of Kinase Inhibitors Derived from 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents, particularly in oncology, is a relentless pursuit of potency, selectivity, and optimized pharmacokinetic profiles. Central to this endeavor is the art of scaffold-based drug design, where a core molecular framework is strategically modified to achieve desired biological activity. The fluorinated pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to form key interactions within enzyme active sites and for its metabolic stability. This guide provides a comparative efficacy analysis of compounds synthesized from the versatile building block, 5-Chloro-3-fluoropyridine-2-carbonitrile, with a focus on their role as potent kinase inhibitors. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols to illustrate the rigorous evaluation process these compounds undergo.

The Strategic Advantage of the Pyridine-2-carbonitrile Scaffold

This compound is a highly functionalized starting material that offers medicinal chemists multiple avenues for synthetic elaboration. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for further heterocycle formation. The fluorine and chlorine substituents provide critical electronic modulation and can be exploited for specific halogen bonding interactions or as sites for cross-coupling reactions, enabling the exploration of diverse chemical space. This strategic placement of functional groups makes it an ideal starting point for developing inhibitors targeting the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer.[1]

Comparative Efficacy Analysis: Targeting Key Oncogenic Kinases

Derivatives of the pyridine-carbonitrile scaffold have shown significant promise against several important cancer targets. Here, we compare the efficacy of two distinct classes of inhibitors derived from related scaffolds: Aurora Kinase A inhibitors and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Aurora Kinase A is a critical regulator of mitosis, and its overexpression is linked to tumorigenesis. A novel class of Aurora A inhibitors was developed using a pyrimidine-based scaffold, where the substitution pattern, particularly the halogen placement, was found to be crucial for potency.[2] While not directly synthesized from the title compound, these analogs highlight the principles of targeting kinases with similar substituted heterocyclic structures. The data below showcases the delicate balance of substitutions required for potent enzymatic inhibition and cellular activity.

Table 1: Efficacy of Substituted Phenyl Pyrimidine Derivatives Against Aurora Kinase A [2]

Compound IDSubstitution on Phenyl RingAurora A IC50 (nM)cMYC/MYCN Protein Level Reduction
7 4-Chloro~40Inactive
10 4-Chloro-3-fluoro52.2 ± 8.1Moderate
13 3-Chloro-4-fluoro38.6 ± 7.5Strong
15 2-Fluoro>100Weak
17 4-Chloro-2,3-difluoro64.9 ± 13.7Moderate

Data presented as mean ± SD. cMYC/MYCN reduction was evaluated at a 1.0 µM compound concentration.

The structure-activity relationship (SAR) analysis reveals that the position of the fluorine atom is critical. Compound 13 , with a 3-chloro-4-fluoro substitution, demonstrated the most potent combination of enzymatic inhibition and reduction of downstream oncogenic proteins cMYC/MYCN.[2] In contrast, moving the fluorine to the 2-position (Compound 15 ) or removing it entirely (Compound 7 ) significantly diminished activity, underscoring the importance of precise atomic placement for optimal target engagement.[2]

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential VEGFR-2 inhibitors.[3] Their efficacy was evaluated both at the enzymatic level and for their anti-proliferative effects on human cancer cell lines.

Table 2: Comparative Efficacy of Pyrimidine-5-carbonitrile Derivatives [3]

Compound IDVEGFR-2 IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
11c 1.38 ± 0.0310.339.45
11e 0.61 ± 0.011.141.54
12b 0.53 ± 0.072.163.41
12c 0.74 ± 0.154.675.88
Sorafenib 0.19 ± 0.158.9611.83

Data presented as mean ± SD.

Compounds 11e and 12b emerged as the most potent VEGFR-2 inhibitors in this series, with IC50 values of 0.61 µM and 0.53 µM, respectively.[3] Notably, these compounds also exhibited superior anti-proliferative activity against both HCT-116 and MCF-7 cancer cell lines compared to the FDA-approved multi-kinase inhibitor, Sorafenib.[3] This demonstrates a successful translation of enzymatic potency into cellular efficacy. Molecular docking studies suggested that these compounds occupy the ATP-binding site of VEGFR-2, mimicking the binding mode of known inhibitors.[3]

Experimental Design: A Protocol for In Vitro Kinase Inhibition Assay

Trustworthy and reproducible data is the bedrock of drug discovery. The determination of an IC50 value—the concentration of an inhibitor required to reduce enzyme activity by 50%—is a fundamental experiment. Below is a detailed protocol for a typical in vitro enzymatic assay used to screen compounds against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora A, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and plate reader (Luminometer)

Workflow Diagram:

G prep Compound Preparation (Serial Dilution in DMSO) plate_cpd Dispense Compounds into 384-well plate prep->plate_cpd add_enzyme Add Kinase Enzyme & Substrate Mixture plate_cpd->add_enzyme incubate1 Incubate (e.g., 15 min at RT) add_enzyme->incubate1 start_rxn Initiate Reaction (Add ATP) incubate1->start_rxn incubate2 Incubate (e.g., 60 min at RT) start_rxn->incubate2 stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop_rxn incubate3 Incubate (e.g., 40 min at RT) stop_rxn->incubate3 develop_sig Develop Signal (Add Kinase Detection Reagent) incubate3->develop_sig incubate4 Incubate (e.g., 30 min at RT) develop_sig->incubate4 read Read Luminescence (Plate Reader) incubate4->read analyze Data Analysis (IC50 Curve Fitting) read->analyze

Caption: Workflow for a typical in vitro kinase IC50 determination using a luminescence-based assay.

Step-by-Step Protocol:

  • Compound Plating: Create a 10-point serial dilution series of the test compounds in 100% DMSO. Typically, this starts at a high concentration (e.g., 1 mM) and is diluted 1:3 at each step. Using a multichannel pipette or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in the kinase assay buffer. Add this mixture to all wells except the "no enzyme" controls.

    • Causality Note: Pre-incubating the enzyme and inhibitor before adding ATP allows the compound to bind to the kinase active site without competition from the natural substrate, providing a more accurate measure of its inhibitory potential.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer at a concentration near its Km value for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.

    • Causality Note: Using an ATP concentration near the Km ensures the assay is sensitive to competitive inhibitors. Excessively high ATP concentrations can overcome the inhibitor, leading to an artificially high IC50 value.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 60 minutes). The duration should be within the linear range of the reaction, which must be determined empirically.

  • Signal Generation: Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which simultaneously depletes any remaining ATP. This is crucial as high ATP levels can interfere with the subsequent detection step. After a 40-minute incubation, add the second detection reagent (Kinase Detection Reagent) which converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition and Analysis: After a final incubation period to stabilize the signal, measure the luminescence of each well using a plate reader. The raw data is then normalized using the controls. The IC50 value is determined by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold and its bioisosteres are demonstrably valuable starting points for the discovery of potent and selective kinase inhibitors. The comparative data for Aurora and VEGFR-2 inhibitors clearly show that subtle changes in the substitution pattern around the core ring system can lead to dramatic differences in biological activity.[2][3] This highlights the power of structure-based drug design and iterative synthesis in optimizing lead compounds.

Future work should focus on expanding the diversity of substituents, exploring different linker strategies, and profiling promising compounds against broader kinase panels to assess selectivity. Furthermore, optimizing physicochemical properties to ensure good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles will be critical for translating potent in vitro activity into in vivo efficacy. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
  • Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3. Ossila.
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed.

Sources

A Comparative Guide to the Synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile: An In-Depth Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. Among these, 5-Chloro-3-fluoropyridine-2-carbonitrile stands out as a valuable building block, its substituted pyridine core serving as a scaffold for a multitude of bioactive molecules. This guide provides a comprehensive benchmark of viable synthetic routes to this key intermediate, offering a critical evaluation of their respective merits and drawbacks. The methodologies presented herein are grounded in established chemical principles and supported by experimental data, aiming to equip researchers and process chemists with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound

The unique arrangement of chloro, fluoro, and cyano substituents on the pyridine ring imparts this compound with a distinct reactivity profile. The electron-withdrawing nature of these groups renders the pyridine nucleus susceptible to a range of chemical transformations, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. The selection of an optimal synthetic route is therefore a critical consideration, with implications for yield, purity, cost, scalability, and safety.

This guide will dissect three distinct synthetic strategies:

  • Route 1: Sequential Functionalization of an Aminopyridine Precursor via Diazotization

  • Route 2: Direct Cyanation of a Dihalogenated Pyridine Intermediate

  • Route 3: De Novo Ring Construction via Multicomponent Reaction (A Prospective Approach)

Each route will be evaluated based on its chemical logic, experimental feasibility, and overall efficiency.

Route 1: Synthesis from an Aminopyridine Precursor via Sandmeyer-Type Reaction

This well-established route leverages the versatility of diazonium salt chemistry to sequentially introduce the required functionalities onto a pyridine scaffold. The synthesis commences with the commercially available 2-amino-5-chloro-3-fluoropyridine and proceeds through a key brominated intermediate.

Overall Workflow

A 2-Amino-5-chloro-3-fluoropyridine B Diazotization & Bromination (Sandmeyer Reaction) A->B NaNO₂, HBr, Br₂ C 2-Bromo-5-chloro-3-fluoropyridine B->C Yield: ~90% D Cyanation C->D CuCN or Pd-catalyst E This compound D->E

Caption: Workflow for Route 1, starting from an aminopyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This step employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities via diazonium salt intermediates.[1][2][3][4][5] The mechanism involves the formation of a diazonium salt from the primary amine, which then undergoes a copper-catalyzed radical substitution to introduce the bromide.[1][2]

  • Protocol:

    • To a stirred solution of 48% hydrobromic acid (HBr) at 0°C, slowly add 2-amino-5-chloro-3-fluoropyridine (1.0 eq).

    • Maintain the temperature at 0°C and add bromine (Br₂) (3.0 eq) dropwise over 20 minutes.

    • Cool the reaction mixture to -10°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (2.5 eq) in water over 1.5 hours, ensuring the temperature remains below -5°C.

    • Stir the mixture for an additional 30 minutes.

    • Carefully add a solution of sodium hydroxide (NaOH) to raise the pH and quench the reaction, then allow it to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

  • Expert Insights: The careful control of temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt, which is notoriously unstable.[6] The use of excess bromine and sodium nitrite ensures the complete conversion of the starting material. This reaction has been reported to achieve a high yield of around 90%.[7]

Step 2: Cyanation of 2-Bromo-5-chloro-3-fluoropyridine

The final step involves the substitution of the bromo group with a cyanide moiety. This can be achieved through several methods, most notably the Rosenmund-von Braun reaction using copper(I) cyanide or, more modernly, through palladium-catalyzed cross-coupling reactions.[8][9][10]

  • Protocol (Palladium-Catalyzed):

    • In a reaction vessel, combine 2-bromo-5-chloro-3-fluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a cyanide source (e.g., zinc cyanide, Zn(CN)₂, 0.6 eq).

    • Add a suitable solvent, such as dimethylformamide (DMF).

    • De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

  • Expert Insights: Palladium-catalyzed cyanations often offer milder reaction conditions and greater functional group tolerance compared to traditional copper-mediated methods.[11][12][13][14] The choice of ligand and cyanide source can be crucial for optimizing the reaction. Using a less toxic cyanide source like potassium hexacyanoferrate(II) is a greener alternative.[10][15]

Performance Analysis of Route 1
ParameterAssessment
Yield High for the Sandmeyer step (~90%); variable for the cyanation step (typically 60-85%).
Scalability The Sandmeyer reaction requires careful thermal management and handling of potentially explosive diazonium intermediates, which can be challenging on a large scale.[6][16] Flow chemistry is a safer alternative for diazotization at an industrial scale.[16]
Cost Reagents are generally accessible and moderately priced. Palladium catalysts can be a significant cost driver in the final step.
Safety Diazonium salts are thermally unstable and potentially explosive. The use of toxic cyanide reagents requires stringent safety protocols.
Environmental Impact The use of heavy metals (copper or palladium) and organic solvents necessitates appropriate waste disposal procedures. Greener cyanide sources are available.[15][17]

Route 2: Direct Cyanation of a Dihalogenated Pyridine

This route offers a more convergent approach, starting from a dihalogenated pyridine and selectively introducing the cyano group. The success of this strategy hinges on the differential reactivity of the halogen atoms on the pyridine ring.

Overall Workflow

A 2,5-Dichloro-3-fluoropyridine B Selective Cyanation (Nucleophilic Aromatic Substitution) A->B Pd-catalyst, Cyanide Source C This compound B->C

Caption: Workflow for Route 2, a direct cyanation approach.

Chemical Rationale and Protocol

The key to this route is the regioselective substitution of the chlorine atom at the 2-position. In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, the positions ortho (2- and 6-) and para (4-) to the nitrogen atom are electronically activated.[18][19][20][21][22] The electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at these positions.[18][19][20]

  • Protocol (Palladium-Catalyzed Cyanation):

    • Combine 2,5-dichloro-3-fluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a cyanide source (e.g., K₄[Fe(CN)₆], 0.5 eq) in a reaction vessel.

    • Add a suitable solvent system, for instance, a mixture of dioxane and water.

    • Add a base, such as potassium acetate (KOAc).

    • Seal the vessel, evacuate, and backfill with an inert gas.

    • Heat the mixture to 80-120°C and stir until the starting material is consumed.

    • Work-up the reaction as described in Route 1, Step 2, followed by purification.

  • Expert Insights: The choice of catalyst and ligand system is crucial for achieving high selectivity and yield. The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction. The starting material, 2,5-dichloro-3-fluoropyridine, can be synthesized from more readily available precursors. This route's convergence makes it attractive from a process chemistry perspective.

Performance Analysis of Route 2
ParameterAssessment
Yield Potentially high (70-90%), depending on the optimization of the catalytic system.
Scalability Generally more scalable than Route 1 as it avoids the handling of diazonium salts. Palladium-catalyzed reactions are common in industrial settings.
Cost The cost of the dihalogenated starting material and the palladium catalyst/ligand system are the primary economic factors.
Safety Avoids the hazards associated with diazonium intermediates. Standard precautions for handling toxic cyanides are still necessary.
Environmental Impact Similar to Route 1, with a focus on managing palladium-containing waste streams. The use of aqueous solvent systems can improve the environmental profile.

Route 3: De Novo Pyridine Ring Synthesis (A Prospective Approach)

For researchers seeking novel and potentially more efficient pathways, constructing the pyridine ring from acyclic precursors through a multicomponent reaction (MCR) is an attractive, albeit more theoretical, strategy. The Hantzsch pyridine synthesis is a classic example of such a transformation.[23][24][25][26][27]

Conceptual Workflow

cluster_0 Reactants A Aldehyde Derivative D Multicomponent Reaction (e.g., Hantzsch-type) A->D B β-Ketoester/nitrile B->D C Enamine/Ammonia C->D E Substituted Dihydropyridine D->E F Oxidation/Aromatization E->F G Further Functionalization F->G H This compound G->H

Caption: Conceptual workflow for a multicomponent synthesis of the target molecule.

Plausible Reaction Scheme and Rationale

A hypothetical Hantzsch-type synthesis could involve the condensation of an appropriately substituted aldehyde, a β-keto nitrile (or a related active methylene compound), and an ammonia source. The challenge lies in identifying readily available starting materials that would lead to the desired 5-chloro-3-fluoro substitution pattern. Subsequent functional group interconversions would likely be necessary to arrive at the final product.

  • Expert Insights: While this route is currently speculative for this specific target, MCRs offer significant advantages in terms of atom economy and step-efficiency.[28] The development of a successful MCR for this target would represent a significant advancement in its synthesis. This approach is highly recommended for research groups focused on novel methodology development.

Prospective Analysis of Route 3
ParameterAssessment
Yield Potentially very high in a single step, but would require significant methods development.
Scalability MCRs are often well-suited for large-scale production due to their one-pot nature.
Cost Could be very cost-effective if inexpensive starting materials can be identified.
Safety Likely to be safer than routes involving hazardous intermediates.
Environmental Impact Potentially the most environmentally friendly route due to high atom economy and fewer steps.

Comparative Summary and Recommendations

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Route 1 (from Aminopyridine) Utilizes well-understood, classical reactions. High yield in the first step.Involves hazardous diazonium intermediates. Multi-step process.Academic labs and small-scale synthesis where starting materials are readily available.
Route 2 (Direct Cyanation) More convergent and potentially more scalable. Avoids diazonium salts.Requires careful optimization of the catalytic system. The starting material may be less common.Process development and industrial-scale production.
Route 3 (Multicomponent) Potentially the most step- and atom-economical. High potential for innovation.Highly speculative and would require extensive research and development.Exploratory research and novel synthetic methodology development.

For researchers requiring immediate access to this compound on a laboratory scale, Route 1 offers a reliable, albeit lengthy, pathway using established chemistry. For those focused on process development and scale-up, Route 2 presents a more attractive, convergent, and safer alternative that is amenable to industrial production. Route 3 represents a frontier of synthetic design; while not yet established for this specific target, it offers a glimpse into future, more sustainable and efficient manufacturing processes for complex heterocyclic molecules. The ultimate choice of synthesis will depend on the specific priorities of the research program, balancing factors of speed, cost, safety, and scalability.

References

  • Hantzsch, A. R. Justus Liebigs Annalen der Chemie1882, 215 (1), 1-82.
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  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Fors, B. P., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. J. Am. Chem. Soc.2011 , 133(45), 18277–18282. [Link]

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Comparative Cross-Reactivity Analysis of 5-Chloro-3-fluoropyridine-2-carbonitrile Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Selectivity Profiling

In the landscape of modern drug discovery, the development of highly selective therapeutic agents is a paramount objective. The 5-chloro-3-fluoropyridine-2-carbonitrile scaffold has emerged as a promising starting point for the design of potent modulators of various biological targets. Its unique electronic properties and substitution pattern offer a versatile template for medicinal chemists. However, the translation of a potent compound into a safe and effective therapeutic is contingent on a thorough understanding of its interaction with the broader proteome. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical component of a successful drug development campaign.

This guide provides an in-depth comparison of the conceptual cross-reactivity profiles of compounds derived from the this compound scaffold. We will delve into the experimental methodologies for assessing selectivity, present illustrative data for a hypothetical series of compounds, and discuss the interpretation of these findings in the context of lead optimization. The principles and techniques discussed herein are grounded in established practices of medicinal chemistry and pharmacology, aimed at providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The this compound Scaffold: A Privileged Motif

The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding sites.[2] The 2-amino-3-cyanopyridine motif, a close relative of our core scaffold, is a known hinge-binding element in many kinase inhibitors, targeting key oncogenic pathways such as VEGFR and HER-2.[3] The strategic placement of a chloro and a fluoro group on the pyridine ring of this compound can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can modulate its target affinity and selectivity.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of a compound's selectivity. Combining biochemical and cell-based assays provides a more complete picture of a compound's behavior.

Biochemical Assays: Direct Target Engagement

Large-scale kinase profiling panels are a cornerstone of selectivity assessment for putative kinase inhibitors. These commercially available services screen a compound against hundreds of kinases at a fixed concentration to identify potential off-target interactions. Follow-up dose-response studies are then conducted to determine the IC50 values for any identified hits.

Another powerful biochemical technique is the Cellular Thermal Shift Assay (CETSA) . This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of a compound is indicative of direct binding.

Cell-Based Assays: Phenotypic Consequences of Target Modulation

Cell-based assays are crucial for understanding the functional consequences of a compound's activity in a more physiological setting. These can range from proliferation assays in cancer cell lines to more specific reporter gene assays that measure the activity of a particular signaling pathway. Comparing the potency of a compound in these assays with its biochemical IC50 values can provide insights into its cell permeability and on-target efficacy.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound based on the this compound scaffold.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity Confirmation cluster_2 Phase 3: Cellular & Functional Analysis A Compound Synthesis (this compound derivatives) B Primary Target Assay (e.g., Kinase of Interest) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases at 1 µM) A->C D IC50 Determination for Primary Target B->D E IC50 Determination for Off-Target Hits C->E G Cell-Based Proliferation Assays (Cancer Cell Line Panel) D->G F Cellular Thermal Shift Assay (CETSA) (Confirm direct binding) E->F E->G H Target-Specific Pathway Analysis (e.g., Western Blot for p-ERK) F->H I Comparative Analysis & Lead Selection G->I H->I

Caption: A generalized workflow for the cross-reactivity profiling of novel kinase inhibitors.

Comparative Analysis: A Case Study

To illustrate the principles of cross-reactivity analysis, we present a hypothetical case study of three compounds derived from the this compound scaffold.

  • Compound A: The parent compound with a generic R-group.

  • Compound B: A derivative with a modification designed to enhance potency against the primary target.

  • Compound C: A derivative with a modification aimed at improving selectivity.

The following table summarizes the inhibitory activity (IC50 values in nM) of these compounds against a panel of representative kinases from different families.

Kinase TargetKinase FamilyCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target (e.g., VEGFR2) Tyrosine Kinase 50 5 45
Off-Target 1 (e.g., SRC)Tyrosine Kinase25030>10,000
Off-Target 2 (e.g., ABL1)Tyrosine Kinase50060>10,000
Off-Target 3 (e.g., CDK2/cyclin A)CMGC>10,0005,000>10,000
Off-Target 4 (e.g., PKA)AGC1,2001505,000

This data is illustrative and intended for educational purposes.

Interpretation of Results
  • Compound A shows moderate potency against the primary target with some off-target activity against other tyrosine kinases (SRC, ABL1) and PKA.

  • Compound B , while demonstrating a significant 10-fold increase in potency for the primary target, also exhibits a dramatic increase in off-target activity. This suggests that the modification, while enhancing binding to the intended kinase, also fits well into the active sites of several other kinases, making it a less selective compound.

  • Compound C maintains good potency against the primary target, comparable to the parent compound, but displays a vastly improved selectivity profile. The modification in Compound C likely introduces steric hindrance or unfavorable interactions in the binding pockets of the off-target kinases, effectively eliminating its activity against them.

Signaling Pathway Considerations

The following diagram illustrates the potential impact of a non-selective inhibitor on multiple signaling pathways.

G cluster_pathway1 Primary Target Pathway cluster_pathway2 Off-Target Pathway 1 cluster_pathway3 Off-Target Pathway 2 P1_Receptor VEGFR2 P1_Kinase1 RAF P1_Receptor->P1_Kinase1 P1_Kinase2 MEK P1_Kinase1->P1_Kinase2 P1_Kinase3 ERK P1_Kinase2->P1_Kinase3 P1_Output Angiogenesis, Proliferation P1_Kinase3->P1_Output P2_Receptor Growth Factor Receptor P2_Kinase1 SRC P2_Receptor->P2_Kinase1 P2_Output Cell Motility, Survival P2_Kinase1->P2_Output P3_Receptor Hormone Receptor P3_Kinase1 PKA P3_Receptor->P3_Kinase1 P3_Output Metabolism, Gene Regulation P3_Kinase1->P3_Output Inhibitor Non-Selective Inhibitor (e.g., Compound B) Inhibitor->P1_Receptor On-Target Inhibitor->P2_Kinase1 Off-Target Inhibitor->P3_Kinase1 Off-Target

Caption: A diagram illustrating how a non-selective inhibitor can impact multiple signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of targeted therapies. However, this guide underscores the critical importance of early and comprehensive cross-reactivity profiling. The illustrative data for our hypothetical compounds demonstrate that the path to a clinically viable drug is not solely dependent on on-target potency but requires a delicate balance with selectivity. Future work in this area should focus on leveraging structure-based drug design to rationally engineer selectivity into this promising scaffold. By understanding and mitigating off-target effects, we can accelerate the development of safer and more effective medicines.

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  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-76. [Link]

  • Lin, T. H., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Singh, A., & Kumar, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of the Indian Chemical Society, 101(1), 101269. [Link]

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A Senior Application Scientist's Guide to the Cost-Performance of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of chemical building blocks is a critical decision point, balancing cost, reactivity, and strategic fit within a synthetic campaign. Halogenated pyridines are workhorse scaffolds in medicinal chemistry, and among them, 5-Chloro-3-fluoropyridine-2-carbonitrile stands out as a versatile intermediate. This guide provides an in-depth comparative analysis of this compound against its common structural analogs, offering a framework for making informed procurement and synthetic planning decisions.

Introduction: The Strategic Value of Halogenated Pyridine-2-Carbonitriles

Substituted pyridine rings are privileged structures in pharmaceuticals, owing to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. The introduction of halogens and a nitrile group, as in this compound, imparts specific reactivity profiles that are highly sought after. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro and fluoro substituents modulate the electronic properties of the ring and provide handles for cross-coupling or nucleophilic substitution reactions. This multi-functional nature makes these compounds valuable starting points for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1]

This guide will focus on a comparative analysis between this compound and its close relatives, primarily the bromo-analog 5-Bromo-3-fluoropyridine-2-carbonitrile and the isomeric 2-Chloro-5-fluoropyridine-3-carbonitrile . The analysis will dissect the "make vs. buy" decision, comparing direct acquisition costs with the economics of in-house synthesis, and will culminate in a performance evaluation in a common synthetic application.

The "Buy" Decision: A Direct Cost Comparison

The most immediate factor for any lab is the direct cost of acquiring the building block. Prices can fluctuate based on supplier, purity, and scale. The following table provides a snapshot of typical market pricing for small-scale research quantities.

CompoundCAS NumberTypical Price (per gram)Notes
This compound 207994-11-4~$150 - $250Target compound.[2]
5-Bromo-3-fluoropyridine-2-carbonitrile886373-28-0~$150 - $300+Often more expensive due to the cost of bromine reagents.[3]
2-Chloro-5-fluoropyridine-3-carbonitrile791644-48-9~$160 - $200Isomeric alternative with different reactivity at the 2-position.[4][5]
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile82671-02-1~$5 - $10Significantly cheaper, but offers two chloro- sites, which can lead to selectivity issues.[6]
2-Bromo-5-chloro-3-fluoropyridine514797-97-8~$12 - $70Lacks the nitrile group, requiring an additional synthetic step if the carbonitrile is needed.[7][8]

Expert Insight: While 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile appears highly cost-effective, the potential for non-selective reactions at the C2 and C6 positions can complicate synthesis and purification, potentially negating the initial cost savings. For targeted, single-site modifications, the mono-chloro or mono-bromo analogs are superior choices. The choice between the primary chloro and bromo analogs is less clear-cut from a direct cost perspective and requires a deeper look into synthetic performance.

The "Make" Decision: Synthetic Route Cost-Analysis

For larger scale campaigns or when direct procurement is not economical, in-house synthesis is a viable alternative. The cost-effectiveness of a synthetic route is determined by the price of starting materials, the number of steps, and the overall yield.

Workflow for 5-Bromo-3-fluoropyridine-2-carbonitrile Synthesis

A common route to the bromo-analog involves the dehydration of the corresponding amide, which is a relatively straightforward transformation.[3]

A 5-Bromo-3-fluoropyridine-2-carboxylic acid amide D Reaction (Reflux) A->D B Dehydration Reagent (e.g., POCl₃, NaCl) B->D C Solvent (e.g., CH₂Cl₂) C->D E Workup & Purification (Silica Chromatography) D->E Crude Product F 5-Bromo-3-fluoropyridine-2-carbonitrile (Yield: ~73%) E->F

Caption: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile.

Causality Behind Choices:

  • Starting Material: 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide is the direct precursor. Its availability and cost are the primary drivers for this route's economy.

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful and inexpensive dehydrating agent, making it a standard choice for converting amides to nitriles. Sodium chloride is added to facilitate the reaction.[3]

  • Yield: A yield of ~73% is respectable, but losses during reaction and purification must be factored into the final cost-per-gram.

Workflow for 2-Chloro-3-fluoropyridine Synthesis (Precursor to the Target)

Synthesizing the target compound often involves a Sandmeyer-type reaction starting from an aminopyridine. A patent describes a method using copper fluoride as the fluorinating agent.[9] This provides the core scaffold, which would then be cyanated.

A 2-Chloro-3-aminopyridine D Reaction (0-60 °C, 1-10h) A->D B tert-Butyl nitrite B->D C Copper (II) Fluoride (CuF₂) C->D E Workup D->E Crude Product F 2-Chloro-3-fluoropyridine (Yield: >60%) E->F

Caption: Synthesis of a key chloro-fluoro-pyridine scaffold.

Causality Behind Choices:

  • Starting Material: 2-Chloro-3-aminopyridine is a readily available and relatively inexpensive starting material.

  • Reagents: This patented method avoids the use of hazardous anhydrous hydrogen fluoride (HF) by employing copper fluoride, a solid fluorinating agent.[9] Tert-butyl nitrite is the diazotizing agent. This choice enhances operational safety.

  • Yield: A yield exceeding 60% for a diazotization-fluorination reaction is efficient.[9] However, this only produces the precursor. A subsequent cyanation step would be required to reach the final product, adding cost and reducing the overall yield.

Performance & Reactivity: A Case Study in Cross-Coupling

The ultimate value of a building block is its performance in generating the desired product. The key difference between the chloro- and bromo-analogs lies in the reactivity of the carbon-halogen bond, particularly in metal-catalyzed cross-coupling reactions. Generally, C-Br bonds are more reactive than C-Cl bonds, which can be an advantage or a disadvantage depending on the desired outcome.

Advantage of C-Br: More reactive, often requiring milder reaction conditions (lower temperatures, less reactive catalysts). Advantage of C-Cl: Less reactive, allowing for selective reactions elsewhere on the molecule. The lower cost of chlorine as an element can also make chloro-aromatics cheaper in bulk.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of a common C-C bond-forming reaction used in drug discovery.

Objective: To couple an arylboronic acid with the halogenated pyridine building block.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. C-Br compounds may react at lower temperatures than C-Cl compounds.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Comparative Performance Data
Feature5-Bromo-3-fluoropyridine-2-carbonitrileThis compoundRationale
Catalyst Choice Standard Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄)Often requires more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to activate the C-Cl bond.The higher bond dissociation energy of C-Cl requires a more active catalytic system.
Reaction Temp. Typically 80-90 °CTypically >100 °CThe greater reactivity of the C-Br bond allows for milder conditions.
Typical Yield Generally high (80-95%)Can be slightly lower or require more optimization (70-90%)C-Cl bond activation is often the rate-limiting step and can be more prone to side reactions.
Selectivity HighHighBoth are effective for regioselective coupling at the halogenated position.

Conclusion & Decision Framework

The choice between this compound and its alternatives is a multi-faceted decision. There is no single "best" option; the optimal choice depends on the specific goals of the research program.

  • For rapid, small-scale synthesis where mild conditions are paramount: The higher reactivity of 5-Bromo-3-fluoropyridine-2-carbonitrile makes it an excellent, albeit potentially more expensive, choice.

  • For large-scale synthesis where raw material cost is a primary driver: This compound is often the more economical option, provided the synthetic team has the expertise to optimize cross-coupling reactions for less reactive C-Cl bonds.

  • When multiple reactive sites are needed or cost is the absolute priority: Dichloro analogs like 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile are the cheapest but come with significant challenges in selectivity that may increase downstream purification costs.

The following decision-making workflow can guide researchers in their selection process.

start Start: Select Halogenated Pyridine Building Block q1 Is raw material cost the #1 priority? start->q1 q2 Are mild reaction conditions required? q1->q2 No res1 Consider 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile q1->res1 Yes q3 Is selectivity a major concern? q2->q3 No res2 Use 5-Bromo-3-fluoropyridine-2-carbonitrile q2->res2 Yes res3 Use this compound q3->res3 No res4 Avoid di- or tri-halogenated analogs q3->res4 Yes

Caption: Decision framework for selecting a building block.

By carefully weighing the factors of direct cost, synthetic accessibility, and chemical reactivity, researchers can confidently select the right building block to accelerate their drug discovery and development programs.

References

  • Huateng Pharma. This compound | CAS:207994-11-4. [Link]

  • INDOFINE Chemical Company. 2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9. [Link]

  • IndiaMART. 5 Bromo 3 Fluoropyridine 2 Carbonitrile at ₹ 60000/kg in Hyderabad. [Link]

  • ResearchGate. Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For our valued partners in research and development, the synthesis of novel compounds is only half the journey. Responsible stewardship, particularly in the handling and disposal of laboratory chemicals, is paramount to ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Chloro-3-fluoropyridine-2-carbonitrile, moving beyond mere steps to explain the scientific rationale behind each procedural choice.

The structure of this molecule—a pyridine ring substituted with a halogen (chlorine), a highly electronegative fluorine, and a nitrile group—dictates its reactivity and hazard profile. Consequently, it must be treated as a hazardous substance, requiring a disposal protocol that mitigates its toxicological and environmental risks.

Hazard Assessment and Waste Classification

Before any handling, a thorough understanding of the compound's hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements. This initial assessment is the foundation of our entire disposal strategy.

Causality: The compound's toxicity profile necessitates its classification as hazardous waste. Pyridine derivatives are known for their potential harm if ingested, inhaled, or absorbed through the skin.[1] The presence of halogens (chloro-, fluoro-) and a nitrile functional group further categorizes it under specific regulatory frameworks for hazardous organic waste.[2][3]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[4]
Skin Irritation Category 2 H315: Causes skin irritation[4]
Eye Irritation Category 2 H319: Causes serious eye irritation[4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Source: Synthesized from Safety Data Sheet information.[4]

Due to these classifications, all waste streams containing this compound—including residual solids, solutions, contaminated labware, and personal protective equipment (PPE)—must be segregated and disposed of as hazardous chemical waste in accordance with institutional and national regulations.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. The choice of PPE is directly informed by the compound's hazard profile, particularly its dermal and respiratory toxicity.

Trustworthiness: This PPE protocol creates a self-validating safety system. By protecting all potential routes of exposure (skin, eyes, respiratory tract), it minimizes the risk of accidental contact and ensures the well-being of laboratory personnel during disposal operations.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield[5] Protects against splashes and potential eye irritation.[4]
Hand Protection Double-layered nitrile gloves[1] Provides a robust barrier against dermal absorption.[4]
Body Protection Fully-buttoned, chemical-resistant lab coat Prevents contamination of personal clothing and skin.[5]

| Respiratory | Operate within a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of harmful vapors or dusts.[6] |

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste handling, ensuring that this compound is contained, labeled, and stored safely pending final disposal by a licensed contractor.

Part A: Waste Segregation & Containerization

Expertise: The principle of waste segregation is fundamental in laboratory safety. Halogenated organic compounds should never be mixed with other waste streams, especially strong acids or oxidizers, to prevent unforeseen exothermic or gas-producing reactions.[6] The nitrile group also presents specific chemical incompatibilities.

  • Prepare a Dedicated Waste Container:

    • Select a leak-proof, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Ensure the container is clean and dry before use.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[6]

    • Clearly write the full chemical name: "this compound".

    • List all components of the waste, including any solvents.

    • Indicate the date when waste is first added.

  • Deposit Waste:

    • Solid Waste: Carefully transfer residual solids, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) directly into the labeled container.[1]

    • Liquid Waste: Collect any solutions containing the compound in a dedicated, labeled hazardous liquid waste container. Do not overfill; leave at least 10% headspace.

    • Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated items into a separate, clearly marked hazardous waste bag or container.[1]

  • Secure Storage:

    • Seal the container tightly.[6]

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.[6]

Part B: Spill Management Protocol

Accidents require a prepared, calm, and systematic response.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Wear the full PPE ensemble as detailed in Table 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to dike the spill and prevent it from spreading.[1]

  • Collect Absorbed Material: Carefully scoop the absorbed material using spark-proof tools and place it into your pre-labeled hazardous waste container.[7]

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) to dissolve any remaining residue.

    • Follow with a thorough cleaning using soap and water.

    • Collect all cleaning materials (wipes, paper towels) as hazardous waste.[1]

Final Disposal Pathway

Authoritative Grounding: this compound is a halogenated organic compound. Under regulations set by the Environmental Protection Agency (EPA), many halogenated organic wastes are restricted from land disposal and typically require treatment via high-temperature incineration.[3][8]

  • Contact EHS: Arrange for the collection of the sealed and labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Accurate documentation is a critical component of regulatory compliance.

  • Incineration: The most common and effective disposal method for this category of waste is rotary kiln or liquid injection incineration at high temperatures (820°C - 1,600°C).[2] This process ensures the complete destruction of the organic molecule, converting it to less harmful inorganic compounds.

Below is a decision-making workflow for the proper handling and disposal of waste generated from this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste Containing This compound haz_assess Hazard Assessment: - Harmful (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Halogenated Organic start->haz_assess Step 1 ppe Don Appropriate PPE: - Goggles, Lab Coat, Nitrile Gloves - Work in Fume Hood haz_assess->ppe Step 2 waste_type Waste Type? ppe->waste_type Step 3 solid_waste Collect Solid Waste: - Residual chemical - Contaminated labware waste_type->solid_waste Solid liquid_waste Collect Liquid Waste: - Solutions containing compound waste_type->liquid_waste Liquid ppe_waste Collect Contaminated PPE waste_type->ppe_waste PPE containerize Place in Labeled, Sealed HDPE Container (Hazardous Chemical Waste) solid_waste->containerize liquid_waste->containerize containerize_ppe Place in Labeled Hazardous Waste Bag ppe_waste->containerize_ppe storage Store in Designated, Secure Waste Area containerize->storage containerize_ppe->storage ehs Contact EHS or Licensed Waste Contractor storage->ehs Step 4 end Disposal via High-Temp Incineration ehs->end spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Absorbed Material contain_spill->collect_spill collect_spill->containerize Add to Waste Container

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc . Chemsrc. Available at: [Link]

  • Pyridine Standard Operating Procedure . Washington State University. Available at: [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.